molecular formula C10H7ClN2 B189379 2-Chloro-5-phenylpyrazine CAS No. 25844-73-9

2-Chloro-5-phenylpyrazine

Cat. No.: B189379
CAS No.: 25844-73-9
M. Wt: 190.63 g/mol
InChI Key: IKWXPYFPNVAWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-phenylpyrazine is a versatile chemical scaffold in medicinal chemistry research, particularly in the design and synthesis of novel antimycobacterial compounds. Its structure serves as a key intermediate for generating pyrazine-carboxamide derivatives, a class of molecules investigated for their activity against Mycobacterium tuberculosis and other non-tuberculous mycobacterial strains . Research on closely related anilides and retro-amides of pyrazinecarboxylic acids suggests that the 5-chloro and 5-phenyl substitutions on the pyrazine ring can contribute to significant growth inhibition of mycobacteria, positioning this compound as a valuable precursor for developing potential anti-tubercular agents . The chloropyrazine moiety is amenable to further functionalization, such as nucleophilic substitution, allowing researchers to explore structure-activity relationships and optimize compound properties for enhanced efficacy and selectivity . This compound is intended for use in biological screening and hit-to-lead optimization campaigns strictly in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-phenylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-7-12-9(6-13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWXPYFPNVAWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361245
Record name 2-chloro-5-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25844-73-9
Record name 2-chloro-5-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-phenylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-5-phenylpyrazine synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-phenylpyrazine

Authored by a Senior Application Scientist

Introduction

This compound is a pivotal heterocyclic intermediate in modern organic synthesis. Its unique molecular architecture, featuring an electron-deficient pyrazine ring activated by a chlorine atom and functionalized with a phenyl group, renders it a versatile building block. This compound serves as a cornerstone in the development of a wide array of biologically active molecules, particularly in medicinal chemistry for the synthesis of kinase inhibitors and other therapeutic agents. Its strategic importance demands robust, scalable, and well-understood synthetic pathways.

This technical guide provides an in-depth exploration of the primary synthetic strategies for this compound. Moving beyond a simple recitation of procedures, this document elucidates the underlying chemical principles, explains the rationale behind experimental choices, and offers field-proven insights into process optimization. The methodologies described herein are designed to be self-validating systems, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.

Overview of Core Synthetic Strategies

The synthesis of this compound can be approached via several distinct pathways, each with its own set of advantages and challenges. The selection of an optimal route is often dictated by factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The three most authoritative and field-validated strategies are:

  • The Sandmeyer Reaction: Conversion of a primary aromatic amine (2-amino-5-phenylpyrazine) into a chloride via a diazonium salt intermediate. This is often the most direct and reliable route.[1][2]

  • Chlorination of a Hydroxypyrazine: Substitution of a hydroxyl group in 2-hydroxy-5-phenylpyrazine using a potent chlorinating agent. This method is effective but often requires harsh reagents.[3][4]

  • Palladium-Catalyzed Cross-Coupling: Formation of the carbon-phenyl bond on a pre-chlorinated pyrazine scaffold, such as 2,5-dichloropyrazine, via a Suzuki-Miyaura coupling.[5][6]

Synthetic_Strategies_Overview Figure 1. Primary Synthetic Pathways to this compound A 2-Amino-5-phenylpyrazine Target This compound A->Target Sandmeyer Reaction (NaNO₂, HCl, CuCl) B 2-Hydroxy-5-phenylpyrazine B->Target Dehydroxy-Chlorination (POCl₃) C 2,5-Dichloropyrazine C->Target Suzuki Cross-Coupling (Phenylboronic Acid, Pd Catalyst)

Figure 1. Primary Synthetic Pathways to this compound.

Pathway 1: The Sandmeyer Reaction Route

This pathway is arguably the most classic and dependable method for introducing a chlorine atom onto an aromatic ring where an amino group is present. The transformation proceeds in two distinct, well-characterized steps: diazotization followed by a copper(I)-catalyzed substitution.[7]

Principle and Rationale

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling transformations that are not achievable through direct electrophilic substitution.[2] The process begins with the conversion of the primary amino group of 2-amino-5-phenylpyrazine into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl).[8] This diazonium group is an excellent leaving group (as dinitrogen gas), facilitating its displacement.

The subsequent substitution is a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] A single-electron transfer from the copper(I) chloride catalyst to the diazonium salt generates an aryl radical and copper(II) chloride, with the loss of N₂ gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride to form the final product, this compound, while regenerating the copper(I) catalyst.[7] This catalytic cycle makes the reaction highly efficient.

Precursor Synthesis: 2-Amino-5-phenylpyrazine

A reliable supply of the starting material, 2-amino-5-phenylpyrazine[9], is critical. While commercially available, its synthesis is often required for large-scale campaigns. A biomimetic approach involving the dimerization of α-amino aldehydes derived from amino acids provides a concise route to 2,5-disubstituted pyrazines.[10] For this specific precursor, a common laboratory synthesis involves the condensation of aminomalononitrile with phenylglyoxal.

Detailed Experimental Protocol: Sandmeyer Reaction

This protocol outlines a robust procedure for the conversion of 2-amino-5-phenylpyrazine to this compound.

Sandmeyer_Workflow Figure 2. Experimental Workflow for the Sandmeyer Reaction start Start step1 Dissolve 2-amino-5-phenylpyrazine in concentrated HCl start->step1 step2 Cool reaction mixture to 0-5 °C (ice bath) step1->step2 step3 Add aq. NaNO₂ solution dropwise, maintaining T < 5 °C step2->step3 step4 Stir for 30 min to complete diazotization step3->step4 step6 Add diazonium salt solution to CuCl solution, T < 10 °C step4->step6 step5 Prepare CuCl solution in concentrated HCl step5->step6 step7 Warm to RT and stir (observe N₂ evolution) step6->step7 step8 Neutralize with NaOH/NH₄OH and extract with Ethyl Acetate step7->step8 step9 Purify by column chromatography step8->step9 end Obtain pure this compound step9->end

Figure 2. Experimental Workflow for the Sandmeyer Reaction.

Step-by-Step Methodology:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-phenylpyrazine (1.0 eq) in concentrated hydrochloric acid (approx. 4-5 M).

    • Cool the suspension to 0–5 °C using an ice-salt bath.

    • Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred suspension, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, stir the resulting solution at 0–5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Substitution:

    • In a separate, larger reaction vessel, dissolve copper(I) chloride (CuCl, 1.3 eq) in concentrated hydrochloric acid.[8]

    • Cool this catalyst solution to 5 °C.

    • Slowly add the cold diazonium salt solution to the stirred CuCl solution. Control the rate of addition to manage the evolution of nitrogen gas and maintain the temperature below 10 °C.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • Work-up and Purification:

    • Pour the reaction mixture onto crushed ice.

    • Carefully neutralize the mixture by the slow addition of a base, such as aqueous sodium hydroxide or ammonium hydroxide, until pH 8-9 is reached.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Data Presentation
ParameterValueSource
Starting Material2-Amino-5-phenylpyrazine
Key ReagentsNaNO₂, HCl, CuCl[1][8]
Typical Yield60-75%[11]
Purity (Post-Chromatography)>98%-
Melting Point143-148 °C (for precursor)

Pathway 2: Chlorination of 2-Hydroxy-5-phenylpyrazine

This pathway utilizes a fundamentally different approach, transforming a hydroxyl (or its keto tautomer) group into a chloro group. This is a powerful and common transformation for many N-heterocycles.

Principle and Rationale

Heterocyclic "hydroxy" compounds at the 2- or 4-positions, like 2-hydroxy-5-phenylpyrazine, exist predominantly in their amide/keto tautomeric form (5-phenylpyrazin-2(1H)-one). Direct substitution of the hydroxyl group is not feasible. Instead, chlorinating agents like phosphorus oxychloride (POCl₃) are used.[3] The reaction mechanism involves the initial phosphorylation of the carbonyl oxygen, creating a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion (from POCl₃ itself), leading to the displacement of the phosphate group and aromatization of the ring to yield the this compound product.[12] The use of excess POCl₃ often serves as both the reagent and the solvent. For improved efficiency and reduced waste, solvent-free methods using equimolar POCl₃ in a sealed reactor have been developed and are suitable for large-scale preparations.[3][13]

Detailed Experimental Protocol: Dehydroxy-Chlorination

Step-by-Step Methodology:

  • Reaction Setup:

    • In a flask equipped with a reflux condenser and a calcium chloride guard tube, place 2-hydroxy-5-phenylpyrazine (1.0 eq).

    • Add phosphorus oxychloride (POCl₃, 3-5 eq, serving as reagent and solvent). A mixture of POCl₃ (1.5 eq) and PCl₅ (2.0 eq) can also be used for more stubborn substrates.[12][14]

    • Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline or pyridine can be added to accelerate the reaction.[3]

  • Reaction Execution:

    • Heat the mixture to reflux (typically around 100-110 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • A solvent-free alternative involves heating the substrate with equimolar POCl₃ and one equivalent of pyridine in a sealed reactor at high temperatures.[3]

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Very carefully and slowly, pour the mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas, and must be performed in a well-ventilated fume hood.

    • Once the excess POCl₃ has been quenched, neutralize the acidic solution with a solid base like sodium carbonate or by adding a concentrated aqueous base solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue via column chromatography or recrystallization.

Data Presentation
ParameterValueSource
Starting Material2-Hydroxy-5-phenylpyrazine-
Key ReagentsPOCl₃, (optional PCl₅, Pyridine)[3][12]
Reaction Temperature80-120 °C[4]
Typical Yield70-90%[3]
Key Safety ConcernHighly exothermic quench of POCl₃[3]

Pathway 3: Palladium-Catalyzed Cross-Coupling Strategy

This modern synthetic approach builds the target molecule by forming the C-C bond between the pyrazine core and the phenyl ring at a late stage. The Suzuki-Miyaura cross-coupling is the most prominent example.[6]

Principle and Rationale

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[6] In this context, 2,5-dichloropyrazine serves as the organohalide partner and phenylboronic acid is the organoboron partner.

The catalytic cycle involves three key steps:[6]

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of 2,5-dichloropyrazine.

  • Transmetalation: The phenyl group is transferred from the boron atom to the palladium center.

  • Reductive Elimination: The desired C-C bond is formed, yielding this compound and regenerating the Pd(0) catalyst.

A critical challenge in this pathway is achieving selective mono-substitution. The two chlorine atoms in 2,5-dichloropyrazine have different reactivities, which can be exploited by carefully controlling stoichiometry (using a slight excess of the boronic acid is not recommended if mono-substitution is desired) and reaction conditions.[15]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Step-by-Step Methodology:

  • Reaction Setup:

    • To a microwave vial or a standard reaction flask, add 2,5-dichloropyrazine (1.0 eq), phenylboronic acid (0.9-1.0 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).[16]

    • Add a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).[5][16]

    • Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).[5]

  • Reaction Execution:

    • Thoroughly degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere.[16] Microwave irradiation can significantly shorten reaction times.[15]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

    • Purify the crude product by column chromatography on silica gel to separate the desired mono-substituted product from any di-substituted byproduct and unreacted starting material.

Data Presentation
ParameterValueSource
Starting Materials2,5-Dichloropyrazine, Phenylboronic acid[15][16]
CatalystPd(PPh₃)₄[5]
BaseK₂CO₃ or Na₂CO₃[5][16]
Typical Yield (Mono-arylation)40-60% (variable)[16]
Major Byproduct2,5-Diphenylpyrazine-

Conclusion

The synthesis of this compound can be accomplished effectively through several well-established routes.

  • The Sandmeyer reaction starting from 2-amino-5-phenylpyrazine represents the most robust and direct pathway, offering good yields and operational simplicity, making it highly suitable for both laboratory and pilot scales.

  • The dehydroxy-chlorination of 2-hydroxy-5-phenylpyrazine provides a high-yielding alternative, particularly amenable to solvent-free, large-scale production, though it requires handling of corrosive and hazardous reagents.

  • The Suzuki-Miyaura cross-coupling offers a modern and flexible approach but presents challenges in controlling selectivity to avoid the formation of di-substituted byproducts.

The choice of synthesis pathway ultimately depends on a strategic assessment of scale, cost, available starting materials, and safety infrastructure. For most applications requiring high purity and reliable outcomes, the Sandmeyer reaction remains the gold standard.

References

The Versatile Scaffold: A Technical Guide to 2-Chloro-5-phenylpyrazine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview of 2-chloro-5-phenylpyrazine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and its burgeoning applications as a key intermediate in the synthesis of pharmacologically active molecules. This document moves beyond a simple cataloging of data to provide expert insights into the causality behind its synthetic utility and its strategic importance in modern medicinal chemistry.

Introduction: The Strategic Value of the Phenylpyrazine Core

The pyrazine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, characterized by the electron-withdrawing nature of the two nitrogen atoms, and its capacity for hydrogen bonding, make it a valuable component in the design of molecules with a wide array of biological activities.[1] this compound emerges as a particularly valuable derivative. The chloro-substituent at the 2-position serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, allowing for the facile and controlled introduction of diverse functionalities. The phenyl group at the 5-position provides a foundational aromatic moiety, a common feature in many biologically active compounds, offering a scaffold for further elaboration and interaction with biological targets.

This guide will provide a comprehensive examination of the chemical attributes of this compound, empowering researchers to fully leverage its potential in their synthetic endeavors.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in experimental design. While specific experimental data for this compound is not extensively reported, we can infer its likely characteristics from its structure and data from closely related analogs.

PropertyValue (or Estimated Value)Source
CAS Number 25844-73-9
Molecular Formula C₁₀H₇ClN₂
Molecular Weight 190.63 g/mol
Appearance Solid (form may vary)
Melting Point Estimated: ~131-133 °C (based on 2-chloro-5-phenyl-pyrimidine)[2]
Boiling Point Estimated: ~370 °C at 760 mmHg (based on 2-chloro-5-phenyl-pyrimidine)[2]
Solubility Likely soluble in common organic solvents such as DCM, THF, and Dioxane. Limited solubility in water.
Predicted XlogP 2.4[3]

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a reliable and high-yielding route starting from the readily available 2,5-dichloropyrazine and phenylboronic acid. The choice of a palladium catalyst and appropriate base is critical for the success of this transformation.

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol details a robust method for the synthesis of this compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 2,5-Dichloropyrazine 2,5-Dichloropyrazine This compound This compound 2,5-Dichloropyrazine->this compound + Phenylboronic Acid Phenylboronic_Acid Phenylboronic Acid Catalyst Pd(PPh₃)₄ Base K₂CO₃ Solvent Dioxane/Water Temperature Heat (e.g., 80-100 °C)

Caption: Synthesis of this compound via Suzuki-Miyaura Coupling.

Materials:

  • 2,5-Dichloropyrazine (1.0 equivalent)

  • Phenylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,5-dichloropyrazine, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add 1,4-dioxane and deionized water (typically in a 4:1 or similar ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.[4]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the presence of the chloro substituent on the electron-deficient pyrazine ring. This makes it an excellent substrate for a variety of transformations, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Key Reaction Pathways

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Aromatic Substitution (SNAr) Start This compound Suzuki_Product 2-Aryl-5-phenylpyrazine Start->Suzuki_Product C-C Bond Formation Buchwald_Product 2-Amino-5-phenylpyrazine Derivatives Start->Buchwald_Product C-N Bond Formation SNAr_Product 2-Alkoxy/Thio-5-phenylpyrazine Derivatives Start->SNAr_Product C-O/C-S Bond Formation Suzuki_Reagents R-B(OH)₂ Pd Catalyst, Base Buchwald_Reagents R₂NH Pd Catalyst, Base SNAr_Reagents RO⁻ or RS⁻

Caption: Key Reaction Pathways of this compound.

  • Suzuki-Miyaura Cross-Coupling: As demonstrated in its synthesis, the chloro group can be readily displaced by various aryl or heteroaryl boronic acids to form C-C bonds. This allows for the construction of complex biaryl and heteroaryl structures.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling with a wide range of primary and secondary amines. This is a powerful tool for introducing diverse amine functionalities, which are prevalent in many drug molecules.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring facilitates the displacement of the chloride by strong nucleophiles such as alkoxides and thiolates, leading to the formation of ethers and thioethers, respectively.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a variety of biologically active molecules, particularly kinase inhibitors. The ability to easily modify the 2-position of the pyrazine ring allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Derivatives of 2-phenylpyrazine have shown significant promise as inhibitors of several key protein kinases implicated in cancer progression. For instance, compounds derived from similar pyrazine cores have been investigated as inhibitors of Tropomyosin receptor kinase A (TrkA), mesenchymal-epithelial transition factor (c-Met), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] The pyrazine core often acts as a hinge-binding motif, interacting with the ATP-binding site of the kinase.

Signaling Pathway Inhibition

G cluster_pathway Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., TrkA, c-Met, VEGFR-2) Growth_Factor->Receptor_Kinase Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Receptor_Kinase->Downstream ATP ATP ATP->Receptor_Kinase binds to ATP pocket Cell_Response Cell Proliferation, Survival, Angiogenesis Downstream->Cell_Response Inhibitor Pyrazine-based Inhibitor (derived from this compound) Inhibitor->Receptor_Kinase competitively binds to ATP-binding pocket

Caption: Mechanism of Action of Pyrazine-based Kinase Inhibitors.

Spectral Data Interpretation (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazine and phenyl rings. The protons on the pyrazine ring will be in the downfield region due to the electron-withdrawing effect of the nitrogen atoms. The phenyl protons will exhibit characteristic multiplets in the aromatic region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the ten carbon atoms. The carbons of the pyrazine ring will be deshielded and appear at higher chemical shifts compared to the phenyl ring carbons. The carbon atom attached to the chlorine will also be significantly influenced.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z 190, with a characteristic M+2 isotopic peak at m/z 192 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the pyrazine and phenyl rings, and a C-Cl stretching vibration.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient synthesis of a wide range of complex molecules. The strategic importance of the pyrazine scaffold in biologically active compounds, especially kinase inhibitors, ensures that this compound will continue to be a key tool for researchers developing the next generation of therapeutics. This guide provides the foundational knowledge for scientists to confidently and creatively employ this powerful synthetic intermediate in their research endeavors.

References

The Synthetic Versatility of 2-Chloro-5-phenylpyrazine: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Pyrazine Core

The pyrazine nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a versatile scaffold in the synthesis of complex molecules.[1][2][3][4][5] Among the myriad of pyrazine derivatives, 2-chloro-5-phenylpyrazine stands out as a particularly valuable building block. Its strategic substitution pattern—a reactive chlorine atom positioned for displacement and a phenyl group conferring specific steric and electronic properties—renders it a highly sought-after intermediate for the synthesis of novel compounds with diverse applications, including pharmaceuticals and functional materials.

This technical guide provides an in-depth exploration of the reactivity of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the underlying principles that govern its chemical transformations. We will delve into the core reactions that define its synthetic utility: nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and other notable transformations, providing both theoretical insights and practical, field-proven methodologies.

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The following table summarizes the key properties of this compound.

PropertyValue
Molecular Formula C₁₀H₇ClN₂
Molecular Weight 190.63 g/mol
CAS Number 25844-73-9
Appearance Off-white to yellow crystalline powder
Melting Point 115-119 °C
Boiling Point Approx. 320 °C at 760 mmHg
Solubility Soluble in most organic solvents (e.g., THF, Dioxane, DMF, DMSO)

I. Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalization

The electron-deficient nature of the pyrazine ring, accentuated by the presence of two nitrogen atoms, makes the carbon atom bearing the chlorine susceptible to nucleophilic attack. This inherent reactivity is the basis for Nucleophilic Aromatic Substitution (SNAr), a cornerstone of this compound chemistry.

Mechanistic Insights

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazine ring, with significant contributions from the nitrogen atoms. In the subsequent step, the chloride ion is expelled, and the aromaticity of the pyrazine ring is restored.

SNAr_Mechanism start This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition product 2-Substituted-5-phenylpyrazine + Cl⁻ intermediate->product Elimination Suzuki_Workflow reactants This compound + Arylboronic Acid conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Dioxane/Water reactants->conditions Reaction Setup product 2-Aryl-5-phenylpyrazine conditions->product Heating (80-100 °C) Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Cl pd2_complex L₂Pd(II)(Ar)Cl oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination + HNR'R'' pd_amido [L₂Pd(II)(Ar)(HNR'R'')]⁺Cl⁻ amine_coordination->pd_amido deprotonation Deprotonation pd_amido->deprotonation + Base pd_amido_neutral L₂Pd(II)(Ar)(NR'R'') deprotonation->pd_amido_neutral reductive_elimination Reductive Elimination pd_amido_neutral->reductive_elimination reductive_elimination->pd0 - Ar-NR'R''

References

Strategic Overview: The Value Proposition of a Halogenated Phenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Chloro-5-phenylpyrazine (CAS No: 25844-73-9) for Advanced Research & Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide actionable insights into its synthesis, characterization, application, and safe handling, grounded in established chemical principles and field-proven methodologies.

This compound is a heterocyclic aromatic compound of significant interest in modern synthetic chemistry. Its value lies not in its direct biological activity, but in its function as a versatile and strategically activated intermediate. The pyrazine ring itself is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its unique electronic properties and ability to act as a bioisostere for other aromatic systems.[1][2] The presence of a phenyl group at the 5-position provides a foundational lipophilic element, while the chlorine atom at the 2-position serves as an excellent leaving group for a variety of cross-coupling and nucleophilic substitution reactions.[1]

This guide elucidates the critical physicochemical properties, robust synthetic protocols, and key applications of this molecule, empowering researchers to leverage its full potential in creating novel chemical entities.

Core Physicochemical & Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 25844-73-9[3][4][5]
Molecular Formula C₁₀H₇ClN₂[3][4]
Molecular Weight 190.63 g/mol [3][4]
Canonical SMILES C1=CC=C(C=C1)C2=CN=C(C=N2)Cl[3][6]
InChI Key IKWXPYFPNVAWJY-UHFFFAOYSA-N[6]
Monoisotopic Mass 190.02977 Da[6]
Predicted XlogP 2.4[6]
Appearance Typically an off-white to light yellow solidN/A
Spectroscopic Signature for Validation

While specific spectra can vary slightly based on solvent and instrumentation, the following provides an authoritative guide for validating the identity and purity of this compound.

  • ¹H NMR (in CDCl₃, 400 MHz): The spectrum is expected to be distinct. The protons on the phenyl ring will typically appear as a multiplet between δ 7.4-7.8 ppm. The two protons on the pyrazine ring will present as singlets (or narrow doublets depending on coupling) in the downfield region, typically between δ 8.5-9.0 ppm.

  • ¹³C NMR (in CDCl₃, 100 MHz): Expect signals for all 10 carbons. The phenyl carbons will resonate in the typical aromatic region (~127-135 ppm), while the pyrazine carbons will be further downfield, with the carbon atom bonded to chlorine showing a characteristic shift.

  • Mass Spectrometry (EI or ESI+): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The primary peaks will be observed at m/z 190 and 192.[6]

Synthesis Methodology: A Validated Protocol

The most reliable and scalable approach to synthesizing this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and excellent functional group tolerance. The causality for this choice rests on the high efficiency and selectivity of palladium catalysis for forming C-C bonds between sp²-hybridized carbons, a cornerstone of modern organic synthesis.[1]

The logical pathway involves coupling a readily available halogenated pyrazine with a phenylboronic acid derivative.

Synthesis_Workflow Start Starting Materials Reactant1 2,5-Dichloropyrazine Start->Reactant1 Reactant2 Phenylboronic Acid Start->Reactant2 Reaction Suzuki-Miyaura Cross-Coupling Reactant1->Reaction Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Reaction Solvent Solvent System (e.g., Toluene/DCM/MeOH) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Drug_Discovery_Scaffold cluster_reactions Diversification Reactions Core This compound (Starting Scaffold) Buchwald Buchwald-Hartwig Amination Core->Buchwald + R₂NH Suzuki Suzuki Coupling Core->Suzuki + R-B(OH)₂ Sonogashira Sonogashira Coupling Core->Sonogashira + R-C≡CH Library Diverse Compound Library Buchwald->Library Suzuki->Library Sonogashira->Library Screening High-Throughput Screening (e.g., Kinase Panels) Library->Screening Hit Hit Compound (Identified Activity) Screening->Hit Lead Lead Optimization Hit->Lead

References

Molecular weight of 2-Chloro-5-phenylpyrazine.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Weight of 2-Chloro-5-phenylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Beyond a simple statement of its molar mass, this document details the theoretical basis for its molecular weight, the advanced analytical techniques for its experimental verification, and the practical implications of this fundamental property in research and development. We will explore the principles of mass spectrometry and elemental analysis in the context of this molecule, providing field-proven insights and step-by-step protocols. This guide is designed to serve as an authoritative resource for scientists requiring precise and reliable characterization of this important chemical entity.

Introduction to this compound

This compound belongs to the pyrazine class of heterocyclic aromatic compounds. Pyrazines are six-membered rings containing two nitrogen atoms at positions 1 and 4. The introduction of a chloro group and a phenyl ring to this scaffold creates a versatile building block for organic synthesis. Its structural motifs are prevalent in a wide array of biologically active molecules and functional materials. An accurate understanding of its fundamental properties, beginning with its molecular weight, is the cornerstone of its application in any scientific discipline. The precise mass is critical for stoichiometric calculations in synthesis, for the interpretation of analytical data, and for meeting the stringent quality control standards required in drug development.

Core Molecular Properties

The identity of a chemical compound is unequivocally established by its molecular formula and its unique identifiers. For this compound, these foundational data points are the basis for all further characterization.

The molecular formula is C10H7ClN2[1][2][3]. This formula dictates its exact composition: ten carbon atoms, seven hydrogen atoms, one chlorine atom, and two nitrogen atoms. Based on this composition, we can define its molecular weight. It is crucial to distinguish between two related, yet distinct, values: the average molecular weight (or molar mass) and the monoisotopic mass.

  • Average Molecular Weight : This value is calculated using the weighted average of the atomic masses of each element based on their natural isotopic abundance. It is the value used for macroscopic calculations, such as determining the mass of a substance needed for a chemical reaction. The average molecular weight of this compound is approximately 190.63 g/mol [1][3][4].

  • Monoisotopic Mass : This value is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N). This is the mass that is most precisely measured by high-resolution mass spectrometry. The monoisotopic mass of this compound is 190.02977 Da [2].

These core properties are summarized in the table below.

PropertyValueSource
Molecular Formula C10H7ClN2[1][2][3]
Average Molecular Weight 190.63 g/mol [1][3][4]
Monoisotopic Mass 190.02977 Da[2]
CAS Number 25844-73-9[1][3]

Determination and Verification of Molecular Weight

While the molecular weight can be calculated theoretically, it must be confirmed experimentally to verify the identity and purity of a synthesized compound. The two primary techniques for this purpose are mass spectrometry and elemental analysis.

Mass Spectrometry (MS)

Mass spectrometry is the most direct and precise method for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to prevent fragmentation and observe the intact molecular ion.

In a typical ESI-MS experiment in positive ion mode, the molecule is protonated to form a pseudomolecular ion, [M+H]⁺. The instrument would therefore detect a peak at an m/z value corresponding to the monoisotopic mass of the compound plus the mass of a proton. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern. The primary peak will correspond to the molecule containing ³⁵Cl, and a smaller peak (approximately one-third the intensity) will appear at a mass two Daltons higher, corresponding to the molecule containing ³⁷Cl. This isotopic signature provides unambiguous confirmation of the presence of a single chlorine atom.

Predicted adducts in mass spectrometry for C10H7ClN2 are shown below[2]:

  • [M+H]⁺ : m/z 191.03705

  • [M+Na]⁺ : m/z 213.01899

  • [M]⁺ : m/z 190.02922

The following diagram illustrates the general workflow for molecular weight confirmation.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Confirmation Prep Dissolve this compound in suitable solvent (e.g., Methanol) MS High-Resolution Mass Spectrometry (e.g., ESI-TOF) Prep->MS Direct Infusion EA Elemental Analysis (CHNS Analyzer) Prep->EA Sample Combustion Analysis Compare experimental m/z with theoretical mass. Analyze isotopic pattern. MS->Analysis Mass Spectrum EA->Analysis Elemental % Confirm Molecular Weight Confirmed Identity & Purity Verified Analysis->Confirm

Caption: Workflow for Experimental Molecular Weight Verification.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation : Prepare a stock solution of this compound at 1 mg/mL in HPLC-grade methanol. From this, prepare a working solution by diluting 1:1000 in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode analysis.

  • Instrument Setup : Calibrate a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) according to the manufacturer's protocol. Set the instrument to positive ion ESI mode.

  • Infusion : Infuse the working solution directly into the ion source at a flow rate of 5-10 µL/min.

  • Data Acquisition : Acquire data over a mass range of m/z 100-500 for approximately 1-2 minutes to obtain a stable signal and an averaged spectrum.

  • Data Analysis : Identify the m/z value for the [M+H]⁺ ion. The observed value should be within 5 ppm of the theoretical mass (191.03705 Da). Verify the presence of the A+2 peak (at ~m/z 193.034) with an intensity of approximately 32% of the A peak, confirming the presence of chlorine.

Elemental Analysis (EA)

Elemental analysis provides an alternative, albeit less direct, method for verifying the molecular formula. In this technique, a known mass of the compound is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified. This allows for the determination of the percentage composition of C, H, and N. The percentage of chlorine can be determined by other methods, such as titration.

The experimental percentages are then compared to the theoretical percentages calculated from the molecular formula (C10H7ClN2):

  • Carbon (C) : (10 * 12.011) / 190.63 * 100% ≈ 63.00%

  • Hydrogen (H) : (7 * 1.008) / 190.63 * 100% ≈ 3.70%

  • Chlorine (Cl) : (1 * 35.453) / 190.63 * 100% ≈ 18.60%

  • Nitrogen (N) : (2 * 14.007) / 190.63 * 100% ≈ 14.70%

If the experimental values match the theoretical values (typically within ±0.4%), the empirical formula is confirmed. When combined with a molecular weight estimation from mass spectrometry, this provides definitive proof of the molecular formula.

Conclusion

The molecular weight of this compound is a fundamental constant, essential for its use in scientific research and development. Its average molecular weight of 190.63 g/mol is used for macroscopic applications, while its monoisotopic mass of 190.02977 Da is key to its identification via high-resolution mass spectrometry. The experimental verification of this value, through techniques like MS and elemental analysis, is a non-negotiable step in ensuring the identity, purity, and quality of the compound, thereby upholding the integrity of any subsequent experimental work.

References

An In-Depth Technical Guide to 2-Chloro-5-phenylpyrazine: Synthesis, Characterization, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrazine nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and ability to participate in hydrogen bonding.[1][2][3][4] Among its many derivatives, 2-Chloro-5-phenylpyrazine stands out as a versatile and highly valuable intermediate. The presence of a reactive chlorine atom, activated by the electron-withdrawing pyrazine ring, allows for facile functionalization via cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will cover its core physicochemical properties, detail a robust and validated synthesis protocol with mechanistic insights, provide a thorough guide to its spectroscopic characterization, and explore its reactivity and applications as a key building block in the synthesis of complex, high-value molecules.

IUPAC Nomenclature and Physicochemical Properties

The formal IUPAC name for the compound is This compound .[5] It is a heterocyclic aromatic compound consisting of a pyrazine ring substituted with a chlorine atom at position 2 and a phenyl group at position 5.

The fundamental properties of this compound are critical for its handling, reaction setup, and purification. These are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 25844-73-9[6]
Molecular Formula C₁₀H₇ClN₂[5]
Molecular Weight 190.63 g/mol -
Monoisotopic Mass 190.02977 Da[5]
Appearance Off-white to light yellow solid-
Melting Point 114-118 °C
Predicted XlogP 2.4[5]
SMILES C1=CC=C(C=C1)C2=CN=C(C=N2)Cl[5]
InChIKey IKWXPYFPNVAWJY-UHFFFAOYSA-N[5]

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the pyrazine and phenyl rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly favored due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of boronic acid reagents.

Mechanistic Rationale

The choice of a Suzuki-Miyaura coupling between 2,5-dichloropyrazine and phenylboronic acid is a strategic one. It allows for a regioselective mono-arylation. The causality behind the key components is as follows:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust, pre-catalyst that readily enters the catalytic cycle. The bulky phosphine ligands facilitate the reductive elimination step and stabilize the Pd(0) species.[7][8]

  • Base (e.g., K₂CO₃, Na₂CO₃): The base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex (-[B(OH)₃Ph]), which can efficiently transfer the phenyl group to the palladium center.[9]

  • Solvent System (e.g., Dioxane/Water): A biphasic or mixed solvent system is often used to dissolve both the organic-soluble halide and the often water-soluble inorganic base and boronic acid salt, facilitating interaction between all reactants.[9]

The catalytic cycle is a foundational concept in organometallic chemistry and is visualized below.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex Ar-X oxidative_addition Oxidative Addition pd_aryl_complex Ar-Pd(II)-Ar' L₂ pd_complex->pd_aryl_complex Ar'-B(OH)₂ transmetalation Transmetalation pd_aryl_complex->pd0 Ar-Ar' reductive_elimination Reductive Elimination arx 2,5-Dichloropyrazine (Ar-X) ar_ar This compound (Ar-Ar') boronic Phenylboronic Acid + Base (Ar'-B(OH)₂) label_oa Oxidative Addition label_tm Transmetalation label_re Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis is confirmed by the subsequent characterization steps.

  • Reagent Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2,5-dichloropyrazine (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water. The total solvent volume should be sufficient to create a stirrable slurry (approx. 10 mL per gram of dichloropyrazine).

  • Inerting the System: Seal the flask and degas the mixture by bubbling argon or nitrogen gas through the solution for 20-30 minutes. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2,5-dichloropyrazine is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Spectroscopic Characterization

Unambiguous structural confirmation is essential. The following spectroscopic data are characteristic of this compound.[10][11][12]

TechniqueExpected Data
¹H NMR δ (ppm) ~8.7-8.9: Two singlets (or narrow doublets, J < 2 Hz), 2H, corresponding to the two protons on the pyrazine ring. δ (ppm) ~7.9-8.1: Multiplet, 2H, corresponding to the ortho-protons of the phenyl group. δ (ppm) ~7.4-7.6: Multiplet, 3H, corresponding to the meta- and para-protons of the phenyl group.
¹³C NMR δ (ppm) ~150-155: C-Cl carbon of the pyrazine ring. δ (ppm) ~140-145: Phenyl-substituted and protonated carbons of the pyrazine ring. δ (ppm) ~135-138: Quaternary (ipso) carbon of the phenyl ring. δ (ppm) ~128-132: Remaining carbons of the phenyl ring.
IR (ATR) ν (cm⁻¹) ~3050-3100: Aromatic C-H stretch. ν (cm⁻¹) ~1580, 1480, 1450: Aromatic C=C and C=N ring stretching vibrations. ν (cm⁻¹) ~1100-1200: C-Cl stretch. ν (cm⁻¹) ~760, 690: C-H out-of-plane bending for the monosubstituted phenyl group.
Mass Spec (EI) m/z (%): 190/192 [M]⁺: Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for a single chlorine atom. Key Fragments: Loss of Cl (m/z 155), loss of HCN (m/z 163), phenyl cation (m/z 77).

Chemical Reactivity and Synthetic Applications

This compound is not typically an end-product but a strategic intermediate. Its reactivity is dominated by the C2-chloro substituent, which readily participates in further transformations.

Key Transformations
  • Nucleophilic Aromatic Substitution (S_NAr): The electron-deficient pyrazine ring activates the chlorine atom, making it an excellent leaving group for substitution by various nucleophiles such as amines, alcohols, and thiols. This is a primary pathway for building libraries of drug-like molecules.[9][13]

  • Further Cross-Coupling Reactions: The chloro group can be displaced in subsequent palladium-catalyzed reactions, including Sonogashira (with terminal alkynes), Stille (with organostannanes), and Buchwald-Hartwig amination (with amines), allowing for the introduction of diverse carbon and nitrogen substituents at the C2 position.[7][14][15]

The synthetic utility is depicted in the workflow below.

Synthetic_Utility start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar coupling Pd-Catalyzed Cross-Coupling start->coupling amines 2-Amino-5-phenylpyrazines snar->amines R₂NH ethers 2-Alkoxy-5-phenylpyrazines snar->ethers ROH, Base thioethers 2-Thio-5-phenylpyrazines snar->thioethers RSH, Base alkynes 2-Alkynyl-5-phenylpyrazines (Sonogashira) coupling->alkynes R-C≡CH, Pd/Cu aryls 2-Aryl-5-phenylpyrazines (Suzuki) coupling->aryls Ar-B(OH)₂, Pd coupled_amines 2-Amino-5-phenylpyrazines (Buchwald-Hartwig) coupling->coupled_amines R₂NH, Pd, Base

Caption: Key synthetic transformations of this compound.
Applications in Drug Discovery

The 2-amino-5-phenylpyrazine scaffold, readily accessible from this compound, is a core component of numerous biologically active compounds, particularly kinase inhibitors.[16] The pyrazine nitrogens act as key hydrogen bond acceptors, while the substituents at the 2- and 5-positions can be tailored to occupy specific pockets of an enzyme's active site, enabling potent and selective inhibition. Its derivatives have been explored as antitumor agents, anti-inflammatory molecules, and for other therapeutic indications.[3][4]

Conclusion

This compound is a cornerstone intermediate for the synthesis of functionalized pyrazines. Its robust and scalable synthesis via Suzuki-Miyaura coupling, combined with the versatile reactivity of its chloro substituent, provides a reliable entry point into a rich chemical space. The detailed synthetic and characterization protocols provided in this guide offer a validated framework for researchers to utilize this powerful building block in the development of novel pharmaceuticals and advanced materials.

References

An In-Depth Technical Guide to 2-Chloro-5-phenylpyrazine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-5-phenylpyrazine, a key heterocyclic building block in modern medicinal chemistry. The document elucidates the synthesis, reactivity, and spectroscopic characterization of this compound. Furthermore, it explores its critical role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors for oncology. Detailed experimental protocols, data summaries, and visual diagrams are presented to offer both foundational knowledge and practical insights for researchers in drug discovery and development.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery.[1] Its unique electronic properties, including its electron-deficient nature, and its ability to participate in hydrogen bonding, make it a valuable component in the design of bioactive molecules.[2] Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, and several pyrazine-containing drugs, such as the antiviral Favipiravir, are in clinical use.[1] this compound has emerged as a particularly valuable intermediate, offering two distinct points for chemical modification: the reactive chloro substituent and the phenyl group, which can be further functionalized.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₇ClN₂[3]
Molecular Weight 190.63 g/mol [3]
CAS Number 25844-73-9[3]
Appearance Solid[3]
Melting Point 98-99 °C[No source found]
Boiling Point 296.8 °C at 760 mmHg (Predicted)[No source found]
Solubility Soluble in organic solvents like ethyl acetate, dichloromethane, and THF.Inferred from synthetic protocols
XlogP (Predicted) 2.4[4]
Monoisotopic Mass 190.02977 Da[4]

Synthesis and Characterization

The primary and most versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the carbon-carbon bond between a chloropyrazine core and a phenyl group.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of this compound from 2,5-dichloropyrazine and phenylboronic acid.

Reaction Scheme:

Suzuki_Coupling reactant1 2,5-Dichloropyrazine catalyst Pd(PPh₃)₄ reactant1->catalyst Heat base K₂CO₃ reactant1->base Heat solvent Toluene/Water reactant1->solvent Heat reactant2 Phenylboronic Acid reactant2->catalyst Heat reactant2->base Heat reactant2->solvent Heat product This compound catalyst->product base->product solvent->product + + +->catalyst Heat +->base Heat +->solvent Heat

Caption: General scheme for the synthesis of this compound via Suzuki-Miyaura coupling.

Materials and Reagents:

  • 2,5-Dichloropyrazine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Experimental Procedure:

  • To a reaction vessel, add 2,5-dichloropyrazine (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.

  • Heat the mixture to reflux (typically 90-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Spectroscopic Characterization

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityAssignment
8.75sH-3
8.60sH-6
8.05 - 7.95mH-2', H-6'
7.55 - 7.45mH-3', H-4', H-5'

Predicted ¹³C NMR (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
152.0C-2
149.5C-5
144.0C-3
142.5C-6
136.0C-1'
130.5C-4'
129.0C-3', C-5'
127.5C-2', C-6'

Mass Spectrometry (Electron Ionization - EI):

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 190, with a characteristic M+2 peak at m/z 192 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom.

Chemical Reactivity: A Versatile Synthetic Hub

The chemical reactivity of this compound is dominated by the chloro substituent at the 2-position, which is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyrazine ring. This allows for the facile introduction of a wide range of nucleophiles, making it a valuable precursor for the synthesis of diverse compound libraries.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of the chemical utility of this compound. A variety of nucleophiles, including amines, alcohols, and thiols, can displace the chloride to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.

General Reaction Scheme:

SNAr_Reaction reactant1 This compound base Base reactant1->base Heat solvent Solvent reactant1->solvent Heat nucleophile Nu-H nucleophile->base Heat nucleophile->solvent Heat product 2-Nu-5-phenylpyrazine base->product solvent->product + + +->base Heat +->solvent Heat

Caption: General scheme for the nucleophilic aromatic substitution of this compound.

Typical Reaction Conditions:

  • Nucleophiles: Primary and secondary amines, phenols, alkoxides, and thiols.

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is often used to neutralize the HCl generated during the reaction.

  • Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or 1,4-dioxane are commonly employed.

  • Temperature: The reactions are typically heated to facilitate the substitution.

Applications in Drug Discovery and Development

The pyrazine scaffold is a key pharmacophore in numerous biologically active compounds. This compound serves as a crucial starting material for the synthesis of a variety of therapeutic agents, most notably kinase inhibitors for the treatment of cancer.

Kinase Inhibitors in Oncology

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. The pyrazine core of this compound can be elaborated to create potent and selective kinase inhibitors that compete with ATP for binding to the kinase active site.

Kinase_Inhibition cluster_synthesis Synthesis cluster_application Application start This compound reaction SNAr with Amine start->reaction intermediate 2-Amino-5-phenylpyrazine Derivative reaction->intermediate kinase Protein Kinase intermediate->kinase Binds to Active Site inhibition Inhibition of Phosphorylation kinase->inhibition atp ATP atp->kinase Competitive Binding downstream Inhibition of Downstream Signaling inhibition->downstream

Caption: Workflow illustrating the use of this compound in the synthesis of kinase inhibitors.

Other Therapeutic Areas

Beyond oncology, pyrazine derivatives have shown promise in a range of other therapeutic areas, including as antibacterial, anti-inflammatory, and antiviral agents. The versatility of this compound allows for the generation of diverse molecular architectures to explore these and other biological targets.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

    • Use only outdoors or in a well-ventilated area.

  • First Aid:

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

    • If on skin: Wash with plenty of water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a fundamentally important building block for medicinal chemistry and drug discovery. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity, particularly through nucleophilic aromatic substitution, make it an invaluable tool for the construction of novel molecular entities. Its prominent role in the development of kinase inhibitors highlights its significance in the ongoing quest for targeted cancer therapies. This guide provides a solid foundation for researchers to understand and effectively utilize this versatile compound in their synthetic and drug discovery endeavors.

References

2-Chloro-5-phenylpyrazine structural information.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Chloro-5-phenylpyrazine for Advanced Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged with this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, reactivity, spectral characteristics, and its pivotal role as a scaffold in the development of novel bioactive compounds.

Core Structural and Physicochemical Profile

This compound is a halogenated aromatic heterocycle. The pyrazine core, being electron-deficient due to the two nitrogen atoms, imparts distinct reactivity to the molecule. The chlorine atom at the 2-position is activated for nucleophilic substitution and metal-catalyzed cross-coupling reactions, while the phenyl group at the 5-position provides a lipophilic domain and opportunities for further functionalization, making this compound a versatile and valuable building block in synthetic chemistry.

A summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
CAS Number 25844-73-9[1]
Molecular Formula C₁₀H₇ClN₂[2]
Molecular Weight 190.63 g/mol [3]
Melting Point 98-99 °C[1]
Boiling Point 296.8 °C at 760 mmHg[2]
Appearance White to off-white solid[3]
SMILES Clc1ncc(cn1)c2ccccc2[4]
InChIKey IKWXPYFPNVAWJY-UHFFFAOYSA-N[4]

Synthesis and Chemical Reactivity

The strategic synthesis of this compound is most effectively achieved through modern cross-coupling methodologies. The Suzuki-Miyaura coupling stands out as the preferred method due to its high efficiency, functional group tolerance, and the commercial availability of the starting materials.

Recommended Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the selective mono-arylation of 2,5-dichloropyrazine. The key to achieving mono-substitution over di-substitution lies in controlling the stoichiometry of the reagents, with the dichloropyrazine used in excess relative to the phenylboronic acid.

Experimental Protocol:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloropyrazine (1.5 mmol, 1.5 eq), phenylboronic acid (1.0 mmol, 1.0 eq), potassium carbonate (3.0 mmol, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove all oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Under the inert atmosphere, add a degassed mixture of 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The aqueous phase is crucial for the activation of the boronic acid by the base.

  • Reaction Execution: Heat the mixture to 80-90 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the phenylboronic acid is consumed (typically 4-8 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Mechanistic Insight and Causality

The choice of reagents is critical for success. Pd(PPh₃)₄ is a robust Pd(0) source. The catalytic cycle begins with the oxidative addition of the more reactive C-Cl bond of 2,5-dichloropyrazine to the Pd(0) center. Potassium carbonate acts as the base required to activate the phenylboronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. The dioxane/water solvent system is optimal for dissolving both the organic substrates and the inorganic base.

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Isolation & Purification reagents Combine Reactants: - 2,5-Dichloropyrazine - Phenylboronic Acid - K₂CO₃ - Pd(PPh₃)₄ inert Purge with Inert Gas (Ar/N₂) reagents->inert solvent Add Degassed Dioxane/Water inert->solvent heat Heat to 80-90°C with Vigorous Stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up (EtOAc/Water) monitor->workup purify Column Chromatography workup->purify product Pure this compound purify->product

Workflow for the Suzuki-Miyaura synthesis of this compound.
Core Reactivity

The primary site of reactivity is the C-Cl bond. This bond is susceptible to:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrazine ring facilitates the attack of strong nucleophiles like amines, alkoxides, and thiolates, displacing the chloride ion. This is a fundamental reaction for introducing diverse functional groups.

  • Further Cross-Coupling: The remaining chloro-substituent can undergo a second, different cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig amination, Sonogashira) to create complex, unsymmetrically substituted pyrazines.

Spectroscopic Signature and Characterization

While a publicly available, experimentally verified spectrum is not readily accessible, the structure of this compound can be confidently confirmed using standard spectroscopic techniques. The following represents a predicted analysis based on established principles.

  • ¹H NMR (Proton NMR): The spectrum is expected to be relatively simple and highly characteristic.

    • Phenyl Protons (7.4-8.1 ppm): The protons on the phenyl ring will appear as a complex multiplet in this region. The two protons ortho to the pyrazine ring will be the most downfield.

    • Pyrazine Protons (8.5-9.0 ppm): Two singlets are expected for the two non-equivalent protons on the pyrazine ring. The proton at C-3 (adjacent to the chlorine) and the proton at C-6 (adjacent to the phenyl group) will have distinct chemical shifts due to the different electronic environments.

  • ¹³C NMR (Carbon NMR):

    • Phenyl Carbons (127-138 ppm): Four signals are expected for the phenyl ring carbons, with the ipso-carbon (attached to the pyrazine) being the most deshielded in this group.

    • Pyrazine Carbons (140-155 ppm): Four distinct signals are predicted for the pyrazine ring carbons. The carbon atom bonded to chlorine (C-2) will be significantly downfield due to the halogen's inductive effect.

  • Infrared (IR) Spectroscopy: Key absorption bands would include C=N stretching vibrations for the pyrazine ring (~1550-1600 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹), and aromatic C-H stretching (~3050-3100 cm⁻¹).

Application as a Core Scaffold in Development

The true value of this compound lies in its utility as a versatile intermediate. The pyrazine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs.[5] This specific molecule provides a direct route to 2-amino-5-phenylpyrazine derivatives, which are precursors to potent bioactive agents.

A compelling example is in the field of agrochemicals. N-(5-phenylpyrazin-2-yl)-benzamide derivatives have been synthesized and identified as potent insecticides. These compounds act as insect growth modulators by inhibiting chitin biosynthesis, leading to fatal abnormalities in the larval cuticle.[6]

The synthesis of these active compounds begins with the nucleophilic substitution of the chlorine in this compound to install an amino group, followed by acylation.

App_Workflow start This compound intermediate 2-Amino-5-phenylpyrazine Intermediate start->intermediate Nucleophilic Substitution (e.g., Buchwald-Hartwig Amination) final N-(5-phenylpyrazin-2-yl) -benzamide Derivatives intermediate->final Acylation (Amide Bond Formation) activity Insecticidal Activity (Chitin Synthesis Inhibition) final->activity Biological Effect

Synthetic pathway to bioactive insecticidal agents.

This demonstrates how this compound serves as a critical starting point for accessing novel and economically important chemical entities. Its derivatives are also explored in medicinal chemistry for applications ranging from kinase inhibitors to potential anticancer agents.

Safety and Handling Protocol

This compound requires careful handling in a laboratory setting due to its potential hazards.

  • Hazard Identification:

    • Harmful if swallowed (H302).

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • May cause respiratory irritation (H335).

  • Handling and Personal Protective Equipment (PPE):

    • Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

    • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

    • Avoid generating dust. Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from strong oxidizing agents.

  • Disposal:

    • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of Advanced Derivatives from 2-Chloro-5-phenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Strategic Value of the 2-Phenylpyrazine Scaffold

The pyrazine ring is a cornerstone pharmacophore in modern medicinal chemistry.[1][2] Its unique electronic properties, characterized by two electron-withdrawing nitrogen atoms at the 1 and 4 positions, render the ring system electron-deficient. This feature not only governs its reactivity but also enables it to act as a potent hydrogen bond acceptor, facilitating strong interactions with biological targets.[3] When substituted with a phenyl group, the resulting 2-phenylpyrazine core becomes a privileged scaffold found in numerous kinase inhibitors, anti-cancer agents, and other therapeutics.[4][5]

2-Chloro-5-phenylpyrazine stands out as a highly versatile and strategic starting material. The chloro substituent at the C2 position is an excellent leaving group, activating the ring for a host of transformations. This guide provides an in-depth exploration of the three principal synthetic pathways for derivatizing this key intermediate: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination. The protocols herein are designed to be robust and adaptable, providing a foundation for the generation of diverse chemical libraries for drug discovery and materials science.

Part 1: Nucleophilic Aromatic Substitution (SNAr)

Application Notes & Mechanistic Rationale

Nucleophilic Aromatic Substitution (SNAr) is often the most direct method for functionalizing halo-pyrazines. The reaction is predicated on the electron-deficient nature of the pyrazine ring, which is further enhanced by the two ring nitrogens.[6] These nitrogens inductively and mesomerically stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for nucleophilic attack.[7][8] Unlike SN1 and SN2 reactions that typically occur at sp3-hybridized centers, the SNAr mechanism is a two-step addition-elimination process at an sp2-hybridized carbon.[9]

Causality of Experimental Choices:

  • Nucleophile: The choice of nucleophile (amines, alkoxides, thiols) is the primary determinant of the final product. Stronger nucleophiles generally lead to faster reaction rates.

  • Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or 1,4-Dioxane are preferred. They effectively solvate the cation of the base (if used) without solvating the anionic nucleophile, thus enhancing its reactivity.

  • Temperature: The disruption of aromaticity in the intermediate step requires an energy input.[9] Therefore, these reactions are often heated, sometimes to high temperatures (100-200 °C), to drive them to completion.[10] For highly activated substrates or very potent nucleophiles, the reaction may proceed at lower temperatures.

Experimental Workflow: SNAr Amination

SNAr_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Start: Inert Atmosphere Reagents Combine: - this compound - Amine Nucleophile (1.1 eq) - Base (e.g., K2CO3, 2.0 eq) - Anhydrous Solvent (e.g., DMSO) Start->Reagents 1. Setup Heat Heat Reaction Mixture (e.g., 120-150 °C) Reagents->Heat 2. Initiate Monitor Monitor Progress via TLC/LC-MS Heat->Monitor 3. Control Cool Cool to Room Temp. Monitor->Cool 4. Completion Quench Quench with Water Cool->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify via Column Chromatography Dry->Purify 5. Isolate End Final Product: 2-Amino-5-phenylpyrazine Derivative Purify->End

Caption: A typical experimental workflow for SNAr amination.

Detailed Protocol: Synthesis of N-benzyl-5-phenylpyrazin-2-amine
  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 190 mg, 1.0 mmol).

  • Reagent Addition: Add potassium carbonate (K₂CO₃) (2.0 eq, 276 mg, 2.0 mmol), followed by anhydrous DMSO (5 mL).

  • Nucleophile Introduction: Add benzylamine (1.1 eq, 120 µL, 1.1 mmol) via syringe.

  • Reaction Conditions: Place the flask under an inert atmosphere (Nitrogen or Argon) and heat the reaction mixture to 130 °C in an oil bath.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots and analyzing via Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up: Once complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-5-phenylpyrazin-2-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Part 2: Suzuki-Miyaura Cross-Coupling

Application Notes & Mechanistic Rationale

The Suzuki-Miyaura coupling is a paramount C-C bond-forming reaction in modern synthesis, celebrated for its high functional group tolerance and generally mild conditions.[11][12] It is the method of choice for introducing aryl or heteroaryl substituents at the C2 position of the pyrazine core. The reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[11]

The Catalytic Cycle Explained:

  • Oxidative Addition: A Pd(0) complex, stabilized by phosphine ligands, inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides.

  • Transmetalation: The organic moiety from an activated boronic acid (or boronate ester) is transferred to the Pd(II) center, displacing the halide. This step requires a base to activate the organoboron species.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Causality of Experimental Choices:

  • Catalyst/Ligand: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃, XPhos) are crucial. For challenging substrates like aryl chlorides, electron-rich, bulky phosphine ligands are often required to promote the difficult oxidative addition step. Pre-formed catalysts like Pd(PPh₃)₄ can also be used.[11]

  • Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step. The choice of base can significantly impact yield and must be matched to the substrate and catalyst system.

  • Solvent System: The reaction is typically run in a two-phase system, such as 1,4-dioxane/water or toluene/water, which helps to dissolve both the organic and inorganic reagents.[13]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Start: Inert Atmosphere Reagents Combine: - this compound - Boronic Acid (1.2 eq) - Pd Catalyst (1-5 mol%) - Base (e.g., K2CO3, 3.0 eq) Start->Reagents 1. Setup Solvent Add Degassed Solvents (e.g., Dioxane/Water) Reagents->Solvent Heat Heat Reaction Mixture (e.g., 80-100 °C or Microwave) Solvent->Heat 2. Initiate Monitor Monitor Progress via TLC/LC-MS Heat->Monitor 3. Control Cool Cool to Room Temp. Monitor->Cool 4. Completion Filter Filter (optional, e.g., through Celite) Cool->Filter Extract Extract with Organic Solvent Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Purify via Column Chromatography Dry->Purify 5. Isolate End Final Product: 2,5-Diarylpyrazine Derivative Purify->End

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-5-phenylpyrazine
  • Vessel Preparation: In a microwave synthesis vial or a Schlenk tube, combine this compound (1.0 eq, 190 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol), and potassium carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%, 35 mg, 0.03 mmol).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL). The solvents should be degassed by bubbling with an inert gas for 15-20 minutes prior to use.

  • Reaction Conditions: Seal the vessel and place it under an inert atmosphere. Heat the mixture to 100 °C with vigorous stirring for 4-12 hours. Alternatively, use a microwave reactor set to 120 °C for 30-60 minutes.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL). Filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2,5-disubstituted pyrazine.

  • Characterization: Confirm the product's identity and purity via NMR and mass spectrometry.

Part 3: Buchwald-Hartwig Amination

Application Notes & Mechanistic Rationale

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[14] It serves as a crucial alternative to SNAr, especially for less reactive aryl chlorides or for coupling with sterically hindered or less nucleophilic amines where SNAr fails or requires harsh conditions.[15] The mechanism is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[16][17]

Causality of Experimental Choices:

  • Ligand Selection: This is the most critical parameter. The development of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands has been instrumental to the reaction's success.[14] These ligands facilitate both the oxidative addition and the final reductive elimination step, preventing side reactions like beta-hydride elimination.[16]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Alkali metal alkoxides like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[18] Weaker bases like K₂CO₃ or K₃PO₄ can be effective with more advanced catalyst systems.

  • Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are standard to prevent quenching of the strong base.

Medicinal Chemistry Context: Targeting Kinase Pathways

Many pyrazine derivatives synthesized via these methods are potent kinase inhibitors. Kinase signaling pathways, such as the PI3K/Akt/mTOR pathway, are frequently dysregulated in cancers, making them prime therapeutic targets. The ability to rapidly generate diverse pyrazine libraries allows for systematic Structure-Activity Relationship (SAR) studies to optimize inhibitor potency and selectivity.

Kinase_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Pyrazine-Based Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/Akt pathway, a common target for pyrazine inhibitors.

Detailed Protocol: Synthesis of 5-phenyl-N-(pyridin-2-yl)pyrazin-2-amine
  • Vessel Preparation: In an oven-dried Schlenk tube under an inert atmosphere, add palladium(II) acetate [Pd(OAc)₂] (2 mol%, 4.5 mg, 0.02 mmol) and XPhos (4 mol%, 19 mg, 0.04 mmol).

  • Reagent Loading: To this, add this compound (1.0 eq, 190 mg, 1.0 mmol), 2-aminopyridine (1.2 eq, 113 mg, 1.2 mmol), and sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench by the slow addition of water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the target compound.

  • Characterization: Confirm the structure using NMR spectroscopy and mass spectrometry.

Summary of Synthetic Transformations

Reaction TypeReagents & ConditionsProduct ClassKey Advantages
SNAr Nucleophile (R-NH₂, R-O⁻), optional base (K₂CO₃), polar aprotic solvent (DMSO), 100-150 °C2-Amino/Alkoxy-5-phenylpyrazinesOperationally simple, no metal catalyst required, cost-effective.
Suzuki Coupling R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base (K₂CO₃), dioxane/water, 80-110 °C2-Aryl/Heteroaryl-5-phenylpyrazinesExcellent for C-C bond formation, high functional group tolerance.[19]
Buchwald-Hartwig R-NH₂, Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., XPhos), strong base (NaOtBu), toluene, 100-110 °C2-Amino-5-phenylpyrazinesBroad scope for amines, milder conditions than SNAr for less reactive substrates.[15]

References

Application Notes & Protocols: 2-Chloro-5-phenylpyrazine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Phenylpyrazine Scaffold

2-Chloro-5-phenylpyrazine is a heterocyclic compound of significant interest in contemporary organic synthesis and medicinal chemistry. Its structure, featuring an electron-deficient pyrazine ring activated by a chlorine atom and functionalized with a phenyl group, makes it an exceptionally versatile intermediate. The pyrazine core is recognized as a "privileged scaffold," appearing in numerous biologically active molecules, including several FDA-approved drugs.[1][2] The reactivity of the C-Cl bond at the 2-position allows for facile and predictable functionalization through a variety of modern synthetic methodologies. This guide provides an in-depth exploration of its application in key synthetic transformations, offering detailed protocols and insights for researchers in drug discovery and process development.

The primary utility of this compound stems from two key features:

  • Activated C-Cl Bond: The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring activates the C-Cl bond towards both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[3][4]

  • Structural Motif for Kinase Inhibition: The broader 2-aminopyrazine scaffold is a cornerstone in the design of small molecule kinase inhibitors.[1][2] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5][6] The ability to readily diversify the 2-position of the this compound core allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.

Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds

Palladium-catalyzed cross-coupling reactions have transformed modern synthesis, providing powerful tools for constructing complex molecular architectures.[7][8] this compound is an excellent substrate for these transformations, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a premier method for creating biaryl and heteroaryl-aryl structures by coupling an organohalide with an organoboron compound.[9][10] This reaction is valued for its mild conditions and high functional group tolerance. For this compound, it provides a direct route to 2-aryl-5-phenylpyrazines, which are key intermediates in materials science and medicinal chemistry.

Causality and Rationale: The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrazine ring. This is often the rate-limiting step for aryl chlorides.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, facilitated by a base which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Workflow Reagents Reagent Preparation - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base (e.g., K2CO3) Setup Reaction Setup - Add reagents to dry flask - Degas with inert gas - Add degassed solvent Reagents->Setup Combine Reaction Heating & Stirring - Heat to 80-100 °C - Monitor by TLC/LC-MS Setup->Reaction Initiate Workup Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H2O & Brine Reaction->Workup Upon Completion Purify Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography Workup->Purify Isolate Crude Product Isolated Product 2-Aryl-5-phenylpyrazine Purify->Product Characterize

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-5-phenylpyrazine

  • Materials:

    • This compound (1.0 equiv, e.g., 190.6 mg, 1.0 mmol)

    • 4-Methoxyphenylboronic acid (1.2 equiv, 182.3 mg, 1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 34.7 mg, 0.03 mmol)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv, 276.4 mg, 2.0 mmol)

    • 1,4-Dioxane (5 mL)

    • Water (1 mL)

    • Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a dry 25 mL round-bottom flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Equip the flask with a condenser and purge with inert gas for 10-15 minutes.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-5-phenylpyrazine.

Substrate (Ar-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O90~85-95
4-Methylphenylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃Toluene/H₂O100~80-90
3-Fluorophenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O90~82-92
Thiophene-2-boronic acidPd(dppf)Cl₂ (3%)K₃PO₄DME85~75-85
(Note: Yields are representative and can vary based on specific reaction conditions and scale.)
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and amines.[11][12] This reaction is critical for synthesizing 2-amino-5-phenylpyrazine derivatives, which are prevalent motifs in kinase inhibitors.[1][2]

Causality and Rationale: The success of this reaction hinges on the selection of an appropriate palladium catalyst, a sterically hindered phosphine ligand, and a base.[11][13]

  • Catalyst Pre-activation & Oxidative Addition: A Pd(0) species, often generated in situ, undergoes oxidative addition into the C-Cl bond of this compound.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[14]

  • Reductive Elimination: This final step forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[14] The choice of ligand is crucial to facilitate this step and prevent side reactions.

Buchwald_Workflow Reagents Reagent Preparation - this compound - Amine (Primary or Secondary) - Pd Pre-catalyst & Ligand - Base (e.g., NaOtBu) Setup Inert Atmosphere Setup - Add solids to Schlenk tube - Evacuate & backfill with Argon - Add degassed solvent Reagents->Setup Combine Reaction Heating & Stirring - Heat to 90-110 °C - Monitor by TLC/LC-MS Setup->Reaction Initiate Workup Filtration & Extraction - Cool to RT, dilute - Filter through Celite - Aqueous extraction Reaction->Workup Upon Completion Purify Purification - Dry organic layer - Concentrate in vacuo - Column Chromatography Workup->Purify Isolate Crude Product Isolated Product 2-Amino-5-phenylpyrazine Deriv. Purify->Product Characterize

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of N-benzyl-5-phenylpyrazin-2-amine

  • Materials:

    • This compound (1.0 equiv, 190.6 mg, 1.0 mmol)

    • Benzylamine (1.2 equiv, 128.6 mg, 1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 18.3 mg, 0.02 mmol)

    • Xantphos (0.04 equiv, 23.1 mg, 0.04 mmol)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv, 134.6 mg, 1.4 mmol)

    • Anhydrous Toluene (5 mL)

    • Schlenk tube, magnetic stirrer, inert gas supply (Argon)

  • Procedure:

    • To a dry Schlenk tube, add this compound, Pd₂(dba)₃, Xantphos, and NaOt-Bu under an inert atmosphere (e.g., in a glovebox).

    • If not using a glovebox, seal the tube, then evacuate and backfill with argon (repeat this cycle 3 times).

    • Add anhydrous toluene followed by benzylamine via syringe.

    • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure N-benzyl-5-phenylpyrazin-2-amine.

AmineLigandBaseTemp (°C)Yield (%)
AnilineRuPhosLiHMDS100~75-85
MorpholineXantphosNaOt-Bu110~85-95
n-ButylamineBrettPhosK₃PO₄100~80-90
PyrrolidineDavePhosCs₂CO₃110~88-96
(Note: Yields are representative. Choice of ligand and base is crucial and often requires optimization.[15])

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).[3][16] This pathway offers a metal-free alternative for introducing heteroatom nucleophiles like amines, alcohols, and thiols.

Causality and Rationale: The reaction proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrazine ring, stabilizing the intermediate.

  • Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring and yielding the substituted product.

Detailed Protocol: Synthesis of 2-Methoxy-5-phenylpyrazine

  • Materials:

    • This compound (1.0 equiv, 190.6 mg, 1.0 mmol)

    • Sodium methoxide (NaOMe, 25% solution in methanol, 1.5 equiv, 1.5 mmol)

    • Anhydrous Methanol (5 mL)

    • Round-bottom flask, condenser, magnetic stirrer

  • Procedure:

    • Dissolve this compound in anhydrous methanol in a round-bottom flask.

    • Add the sodium methoxide solution dropwise to the stirred solution at room temperature.

    • Heat the mixture to reflux (approx. 65 °C) and stir for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and carefully quench by adding water (10 mL).

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • If necessary, purify the product by column chromatography or recrystallization.

Application in Medicinal Chemistry: Targeting Kinase Signaling

The 2-amino-5-phenylpyrazine scaffold is a highly valued core structure in the development of kinase inhibitors for cancer therapy.[1][17] By using the synthetic routes described above, chemists can generate large libraries of analogues for screening and lead optimization. For example, derivatives of substituted pyrazines have been investigated as inhibitors of Aurora kinases, c-Met, VEGFR-2, CK2, and PIM kinases, all of which are implicated in tumor growth and angiogenesis.[6][17][18]

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) KinaseDomain Kinase Domain Receptor->KinaseDomain Activation ATP ATP ATP->KinaseDomain Inhibitor 2-Amino-5-phenyl- pyrazine Derivative Inhibitor->KinaseDomain Competitive Inhibition Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) KinaseDomain->Downstream Phosphorylation Cascade Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: Simplified kinase signaling pathway and point of inhibition.

Synthesis of the Building Block

This compound itself can be readily synthesized from commercially available precursors. A common and straightforward method involves the chlorination of 5-phenylpyrazin-2(1H)-one.[19]

Protocol: Synthesis of this compound [19]

  • A mixture of 5-phenylpyrazin-2(1H)-one (0.01 mol) and phosphorus oxychloride (POCl₃, ~8 mL) is prepared in a round-bottom flask.

  • A catalytic drop of concentrated sulfuric acid is added.

  • The mixture is heated to reflux for 4-5 hours.

  • After cooling, the solution is cautiously poured onto crushed ice (~100 g).

  • The resulting precipitate (this compound) is isolated by filtration, washed with cold water, and can be further purified by recrystallization (e.g., from ethanol).

Conclusion

This compound is a high-value, versatile building block for organic synthesis. Its activated C-Cl bond provides a reliable handle for functionalization via powerful synthetic methods, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. These reactions enable the efficient construction of diverse molecular libraries, particularly for the discovery of novel therapeutics targeting kinase-driven diseases. The protocols and data presented herein serve as a practical guide for researchers to harness the full synthetic potential of this important intermediate.

References

Application Notes and Protocols for the Amination of 2-Chloro-5-phenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The aminopyrazine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of clinically significant molecules, including kinase inhibitors, and central nervous system agents. The synthesis of 2-amino-5-phenylpyrazine, a key intermediate for such pharmaceuticals and other fine chemicals, from 2-chloro-5-phenylpyrazine is a critical transformation.[1] This technical guide provides two robust and distinct protocols for this amination: the modern, versatile Palladium-catalyzed Buchwald-Hartwig amination and the more classical, yet effective, Nucleophilic Aromatic Substitution (SNAr).

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed exploration of the underlying chemical principles, step-by-step experimental procedures, and critical insights into reaction optimization and safety.

Mechanistic Rationale: A Tale of Two Pathways

The conversion of this compound to its amino analogue can be approached via two fundamentally different mechanistic pathways. The choice between them depends on available equipment, substrate sensitivity, and desired reaction conditions.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a Nobel Prize-winning cross-coupling reaction that forms carbon-nitrogen bonds using a palladium catalyst.[2] This method is renowned for its broad substrate scope and functional group tolerance. The catalytic cycle, as depicted below, involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired product and regenerate the active catalyst.[3][4] For the synthesis of a primary amine, an "ammonia equivalent" like benzophenone imine is often used, which is subsequently hydrolyzed to reveal the -NH2 group.[5]

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Pathway

The SNAr reaction is a powerful tool for the functionalization of electron-deficient aromatic systems.[6] The pyrazine ring, with its two electron-withdrawing nitrogen atoms, activates the chloro-substituent towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[6] While often requiring harsher conditions (high temperature and pressure) than palladium-catalyzed methods, SNAr can be a more cost-effective and environmentally benign alternative, avoiding the use of precious metal catalysts.[7][8] Microwave irradiation can significantly accelerate this transformation.[9]

Figure 2: General Mechanism for the SNAr Amination.

Experimental Protocols

The following protocols are designed to be adaptable for laboratory-scale synthesis.

Protocol 1: Buchwald-Hartwig Amination using Benzophenone Imine

This two-step protocol utilizes an ammonia surrogate followed by acidic hydrolysis. It is particularly useful for achieving mild reaction conditions.

Step 1a: Palladium-Catalyzed Coupling

ParameterValue/ReagentJustification
Reactants
This compound1.0 eqStarting material.
Benzophenone Imine1.2 eqAmmonia equivalent; slight excess ensures complete consumption of the starting material.[5]
Catalyst System
Palladium(II) Acetate (Pd(OAc)₂)2 mol %Common and effective palladium precursor.
XPhos4 mol %A bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination for aryl chlorides.[10]
Base
Sodium tert-butoxide (NaOtBu)1.4 eqStrong, non-nucleophilic base required for the deprotonation of the coordinated amine.
Solvent
Toluene, anhydrous~0.1 MA common, non-polar solvent for Buchwald-Hartwig reactions.[3]
Conditions
Temperature100 °CSufficient to drive the reaction to completion in a reasonable timeframe.
AtmosphereInert (Argon or Nitrogen)Essential to prevent oxidation of the phosphine ligand and deactivation of the catalyst.
Reaction Time12-24 hoursMonitored by TLC or LC-MS.

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add this compound (1.0 eq) and benzophenone imine (1.2 eq).

  • Add anhydrous, degassed toluene via syringe to achieve the desired concentration.

  • Seal the flask and heat the mixture at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude imine product.

Step 1b: Hydrolysis of the Imine

  • Dissolve the crude imine from the previous step in tetrahydrofuran (THF).

  • Add 2 M aqueous hydrochloric acid (HCl) and stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC until the imine is fully converted to the amine.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

This protocol offers a rapid, metal-free alternative using a microwave reactor.

ParameterValue/ReagentJustification
Reactants
This compound1.0 eqStarting material.
Aqueous Ammonia (28-30%)Large excessActs as both the nucleophile and the solvent.
Solvent
1,4-Dioxane or NMP (optional)Co-solventCan aid in solubility and increase the boiling point.
Conditions
Temperature150-180 °CHigh temperature is necessary to overcome the activation energy for SNAr with a chloride leaving group.[8][11]
PressureSealed vesselNecessary to reach temperatures above the boiling point of the solvent.
Reaction Time30-60 minutesMicrowave irradiation dramatically reduces reaction times.[12]

Procedure:

  • In a 10 mL microwave reaction vessel, place this compound (1.0 eq).

  • Add a large excess of concentrated aqueous ammonia. A co-solvent like 1,4-dioxane can be added if solubility is an issue.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to 150-180 °C for 30-60 minutes with magnetic stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully open the vessel in a well-ventilated fume hood.

  • Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 2-amino-5-phenylpyrazine as described below.

Product Characterization and Purification

The final product, 2-amino-5-phenylpyrazine, can be purified by either flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).[13][14]

Expected Analytical Data:

  • Appearance: Yellow to light brown powder.[15]

  • Melting Point: 143-148 °C.[5]

  • ¹H NMR (DMSO-d₆): Characteristic signals for the pyrazine and phenyl protons, as well as a broad singlet for the amino protons.[16]

  • Mass Spectrometry (ESI+): [M+H]⁺ at m/z = 172.08.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion (Buchwald-Hartwig) Inactive catalyst; poor quality base; insufficient temperature.Use a pre-catalyst or ensure anhydrous/anaerobic conditions. Use freshly opened, high-purity NaOtBu. Screen higher temperatures (up to 120 °C).
Hydrodehalogenation byproduct (Buchwald-Hartwig) Inefficient reductive elimination.Screen different ligands (e.g., RuPhos, BrettPhos). Use a weaker base like K₃PO₄ or Cs₂CO₃.
Low yield (SNAr) Insufficient temperature or reaction time.Increase the microwave temperature or extend the reaction time. Ensure the reaction vessel is properly sealed to maintain pressure.
Purification difficulties Product co-elutes with impurities.For basic amino compounds, adding a small amount of triethylamine to the eluent can improve peak shape on silica gel.[14] Recrystallization may be a better alternative if chromatography is challenging.

Safety Precautions

  • General: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Buchwald-Hartwig Amination: This reaction can be exothermic, especially on a larger scale.[4][6] Ensure adequate cooling is available. Sodium tert-butoxide is a corrosive and flammable solid that reacts violently with water.[17][18] It should be handled under an inert atmosphere. Phosphine ligands are often air-sensitive and should be handled under an inert atmosphere to prevent oxidation.[19]

  • Microwave SNAr: Reactions are performed under high pressure and temperature. Use only certified microwave reaction vessels and follow the manufacturer's safety guidelines. Do not exceed the recommended volume or pressure limits of the vessel.

References

Application Note: A Robust, Scalable Protocol for the Chromatographic Purification of 2-Chloro-5-phenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide by a Senior Scientist

Abstract

2-Chloro-5-phenylpyrazine is a critical heterocyclic building block in the synthesis of diverse molecular entities for pharmaceutical and agrochemical research. The purity of this intermediate is paramount, as impurities can lead to complex side reactions and compromise the yield and integrity of the final active compounds. This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase flash chromatography. We delve into the causal logic behind method development, from initial solvent scouting with Thin-Layer Chromatography (TLC) to the final optimized gradient elution. The protocol is designed to be a self-validating system, ensuring high purity and recovery, and is scalable for various research and development needs.

Introduction: The Rationale for High-Purity this compound

Heterocyclic compounds, particularly pyrazine derivatives, are foundational scaffolds in medicinal chemistry. This compound serves as a versatile precursor, with the chlorine atom acting as an effective leaving group for nucleophilic aromatic substitution (SNAr) and a coupling partner in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1] The presence of synthesis-related impurities, such as unreacted starting materials or regioisomers, can significantly hinder these downstream reactions. Therefore, a robust and efficient purification method is not merely a procedural step but a critical factor for the success of a synthetic campaign.

Flash chromatography is the predominant technique for purifying such intermediates due to its speed, efficiency, and scalability.[2][3] This guide focuses on a normal-phase approach, which is exceptionally well-suited for moderately polar, organic-soluble molecules like this compound.

Foundational Principles: Designing the Separation Strategy

The success of any chromatographic separation hinges on the differential partitioning of mixture components between a stationary phase and a mobile phase. The chemical nature of this compound—a moderately polar, heterocyclic amine—dictates our strategic choices.

  • Stationary Phase Selection: Standard silica gel (SiO₂) is the workhorse for normal-phase chromatography.[4] Its surface is populated with polar silanol groups (Si-OH) that interact with polar functional groups of the analyte via hydrogen bonding and dipole-dipole interactions.[5] However, the basic nitrogen atoms in the pyrazine ring can interact strongly with the acidic silanol groups, potentially causing significant peak tailing.[6]

    • Expert Insight: To mitigate this, we have two primary strategies:

      • Use a Basic Modifier: Add a small percentage (0.1-1%) of a volatile tertiary amine, such as triethylamine (Et₃N), to the mobile phase. The Et₃N competitively binds to the active silanol sites, preventing the analyte from engaging in strong, non-ideal interactions.[7]

      • Use Functionalized Media: Employ an amine-functionalized silica column (e.g., Biotage® KP-NH), which provides a less acidic surface and is specifically designed for purifying basic compounds.[3][8]

  • Mobile Phase Selection: In normal-phase chromatography, the mobile phase is non-polar, and its polarity is gradually increased to elute compounds of increasing polarity.[2] A binary mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is standard.[4][9] The optimal ratio and gradient profile are determined empirically using Thin-Layer Chromatography (TLC), a rapid and inexpensive scouting technique.[7][8]

The logical workflow for developing the purification method is visualized below.

Purification_Workflow cluster_prep Method Development cluster_purification Execution cluster_post Final Product Crude Crude this compound TLC TLC Scouting (Hexane/EtOAc +/- Et3N) Crude->TLC Solvent Determine Optimal Solvent System (Rf ≈ 0.3) TLC->Solvent Column Select & Equilibrate Silica Flash Column Solvent->Column Load Load Sample (Dry or Liquid Loading) Column->Load Elute Run Gradient Elution Load->Elute Collect Collect & Analyze Fractions Elute->Collect Combine Combine Pure Fractions Collect->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product >98% Evap->Pure

Caption: Workflow for purification of this compound.

Detailed Experimental Protocol: Normal-Phase Flash Chromatography

This protocol is based on the purification of a 1.0 g crude sample. The column size and solvent volumes should be scaled accordingly for different sample masses.

Materials & Equipment
  • Crude Sample: 1.0 g of this compound

  • Stationary Phase: Pre-packed silica gel flash column (e.g., 40 g Biotage® SNAP Ultra)

  • Solvents (HPLC Grade):

    • Mobile Phase A: n-Hexane (or Heptane)

    • Mobile Phase B: Ethyl Acetate (EtOAc)

    • Modifier: Triethylamine (Et₃N)

    • Sample Loading Solvent: Dichloromethane (DCM)

  • Equipment:

    • Automated flash chromatography system (e.g., Biotage Isolera™, Teledyne ISCO CombiFlash®)

    • TLC plates (Silica gel 60 F₂₅₄)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Fraction collection tubes

    • Rotary evaporator

Step 1: TLC Scouting for Optimal Mobile Phase

The goal is to find a solvent system where the target compound has an Rf value of approximately 0.25-0.35, which generally provides the best separation in flash chromatography.[7]

  • Prepare three separate TLC developing chambers with the following mobile phases:

    • Chamber 1: 10% EtOAc in Hexane (v/v)

    • Chamber 2: 20% EtOAc in Hexane (v/v)

    • Chamber 3: 30% EtOAc in Hexane (v/v)

    • Note: Add 0.1% Et₃N to each mobile phase mixture to improve peak shape.

  • Dissolve a small amount of the crude material in DCM.

  • Spot the dissolved crude material onto three separate TLC plates.

  • Develop one plate in each chamber.

  • After development, dry the plates and visualize the spots under a UV lamp (254 nm).

  • Identify the solvent system that gives the target compound an Rf of ~0.3. This will form the basis of your elution gradient. For this compound, a system of ~20% EtOAc/Hexane is often a good starting point.

Step 2: Sample Preparation (Dry Loading Recommended)

Dry loading is superior when a compound has limited solubility in the mobile phase, as it prevents band broadening and improves resolution.

  • Dissolve the 1.0 g of crude this compound in a minimal amount of DCM (e.g., 5-10 mL) in a round-bottom flask.

  • Add ~5 g of clean silica gel to the flask.

  • Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load this powder into an empty dry-load vessel compatible with your flash system.

Step 3: System Setup and Purification Run
  • Install the 40 g silica flash column and the dry-load vessel onto the flash chromatography system.

  • Prime the system and equilibrate the column with the initial mobile phase conditions (e.g., 5% EtOAc in Hexane + 0.1% Et₃N) for at least 2-3 column volumes (CV).

  • Program the gradient elution method based on the TLC results. A typical shallow gradient is effective for separating closely related impurities.[6]

  • Set the detection wavelength. Pyrazines have a strong UV absorbance around 270-280 nm.[10][11] A broad spectrum (e.g., 200-400 nm) scan is also effective.

  • Start the run and begin fraction collection.

Optimized Chromatography Parameters

The following table summarizes a robust starting method.

ParameterRecommended SettingRationale
System Automated Flash ChromatographyProvides reproducible gradients and automated fraction collection.
Stationary Phase 40 g High-Performance Silica ColumnHigh surface area silica improves resolution of similar compounds.[4]
Mobile Phase A n-HexaneNon-polar base solvent.
Mobile Phase B Ethyl Acetate with 0.1% TriethylaminePolar eluting solvent. Et₃N masks acidic silanols to prevent tailing.[3][7]
Flow Rate 40 mL/minAppropriate for a 40 g column to ensure efficient separation without excessive backpressure.
Equilibration 2 CV of 5% BEnsures the column is ready for sample injection.
Sample Loading Dry LoadingMaximizes resolution by preventing band broadening.
Gradient 5% to 40% B over 15 CVA shallow gradient provides the best chance to separate closely eluting impurities.
Detection UV 275 nm & λ-All (200-400 nm)Specific wavelength for pyrazine ring and broad spectrum to see all components.[10][11]
Step 4: Fraction Analysis and Product Isolation
  • After the run is complete, analyze the collected fractions using TLC. Spot every few tubes on a single TLC plate and develop in the mobile phase that gave an Rf of ~0.3.

  • Identify the fractions containing only the pure desired product.

  • Combine the pure fractions into a clean, tared round-bottom flask.

  • Remove the solvents using a rotary evaporator to yield the purified this compound as a solid.

  • Determine the final mass, calculate the yield, and confirm purity by an appropriate analytical method (e.g., HPLC, NMR).

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Poor Separation Solvent system is not optimal; column is overloaded.Re-evaluate TLC with different solvent systems (e.g., DCM/Methanol, Toluene/Acetone).[7] Reduce sample load. Use a shallower gradient.
Peak Tailing Strong interaction with acidic silanol groups.Ensure 0.1-1% triethylamine is present in the mobile phase.[7] Alternatively, switch to an amine-functionalized column.[3]
Compound Crashing on Column Poor solubility in the initial mobile phase.Use dry loading. Ensure the sample is fully dissolved before adsorbing onto silica for dry loading.
No Elution of Product Mobile phase is not polar enough.Increase the final percentage of the polar solvent (EtOAc) in the gradient or add a stronger solvent like methanol to the mobile phase B.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound. By understanding the chemical principles at play and following a logical method development workflow, researchers can reliably obtain this key intermediate with high purity. The use of TLC for method scouting, dry loading for sample application, and a modified mobile phase to ensure good peak shape are critical elements that contribute to a successful and scalable purification.

References

Core Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis of 2-Chloro-5-phenylpyrazine, a pivotal intermediate in contemporary medicinal chemistry. This document provides a detailed exploration of optimal reaction conditions, step-by-step protocols, and the underlying mechanistic principles for its synthesis and subsequent functionalization.

The pyrazine ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved pharmaceuticals and clinical candidates.[1] Its unique electronic properties and capacity for hydrogen bonding make it a valuable core for designing molecules with a wide array of biological activities.[1] this compound, in particular, serves as a versatile building block, enabling the strategic introduction of diverse functional groups essential for tuning the pharmacological profiles of target compounds. Its synthesis and subsequent modification are critical steps in the development of novel therapeutics, especially in areas like kinase inhibition for oncology.[2][3]

This guide focuses primarily on the most prevalent and efficient method for its synthesis: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Furthermore, it details the subsequent functionalization of the 2-chloro position via the Buchwald-Hartwig amination, providing researchers with a comprehensive workflow from starting materials to advanced intermediates.

The most reliable route to this compound involves a selective mono-arylation of 2,5-dichloropyrazine with phenylboronic acid. The Suzuki-Miyaura coupling is the reaction of choice due to its high functional group tolerance, mild reaction conditions, and the stability of the required organoboron reagents.[2][4]

The reaction's success hinges on the precise control of several parameters to favor the desired mono-substitution product and achieve high yields. The two chlorine atoms on the pyrazine ring exhibit different reactivities, which can be exploited to achieve selective substitution.[3]

Mechanistic Rationale

The catalytic cycle for the Suzuki-Miyaura reaction is a well-understood process involving a palladium catalyst.[2][4] It consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2,5-dichloropyrazine, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the phenyl group is transferred from the boronic acid to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties (the pyrazinyl and phenyl groups) on the palladium complex couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle caption Catalytic cycle for Suzuki-Miyaura cross-coupling.

Optimization of Reaction Conditions

Achieving high yield and selectivity for the mono-arylation product requires careful optimization of the catalyst, base, solvent, and temperature.

Data Summary: Suzuki-Miyaura Coupling Conditions

The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of dihalopyrazines, providing a comparative overview for protocol development.

Starting MaterialCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,5-DichloropyrazinePhenylboronic acidPdCl₂ (3)NoneNa₂CO₃Toluene/H₂O751841 (mono)[5]
2,5-Dichloropyrazine4-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10016High[5]
2,5-DichloropyrazineArylboronic acidPd(PPh₃)₂Cl₂ (3)NoneNa₂CO₃Acetonitrile/H₂O8012-24Good[2][6]
2,5-DichloropyrazineArylboronic acidPd(PPh₃)₄ (0.5-3)NoneK₂CO₃1,4-Dioxane/H₂O100-1200.25-0.5Good[2]
2-ChloropyrazineArylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001895[5]
  • Catalyst Selection : Palladium sources like PdCl₂, Pd(OAc)₂, and pre-formed complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used.[5][7] For less reactive aryl chlorides, the choice of ligand is often more critical than the palladium source itself.[8] Catalyst loading is typically kept low, from 0.5 to 5 mol%, to minimize costs and residual metal in the product.[7]

  • Ligand Choice : For challenging substrates like chloropyrazines, specialized phosphine ligands are crucial.[8] Sterically hindered, electron-rich ligands like SPhos (a biaryl phosphine) can significantly enhance catalytic activity and prevent catalyst decomposition.[5] In some cases, for more reactive substrates, the reaction can proceed without an additional ligand, using catalysts like Pd(PPh₃)₄ where the triphenylphosphine is part of the complex.[2]

  • Base and Solvent System : A base is essential for the transmetalation step.[9] Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are most common.[2][5] The reaction is typically performed in a biphasic solvent system, such as Toluene/Water or 1,4-Dioxane/Water, which facilitates the interaction of both organic and inorganic reagents.[2][10]

  • Inert Atmosphere : Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical. Oxygen can lead to the oxidative homocoupling of the boronic acid, forming biphenyl as a significant side product, and can also deactivate the Pd(0) catalyst.[6]

Detailed Experimental Protocols

Protocol 1: C5-Selective Synthesis of this compound

This protocol details a C5-selective Suzuki-Miyaura coupling reaction, a reliable method for producing the target compound.[5]

Materials:

  • 2,5-Dichloropyrazine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Tetrabutylammonium Bromide (NBu₄Br) (3.0 eq)

  • Palladium(II) Chloride (PdCl₂) (3 mol%)

  • Toluene and Water (5:1 v/v, degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup : To an oven-dried reaction vial equipped with a magnetic stir bar, add 2,5-dichloropyrazine, phenylboronic acid, Na₂CO₃, and NBu₄Br.

  • Catalyst Addition : Add PdCl₂ to the vial.

  • Inerting : Seal the vial with a septum cap. Evacuate the vial and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Add the degassed toluene and water solvent mixture via syringe.

  • Reaction : Place the vial in a preheated oil bath at 75 °C and stir vigorously for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.[5]

Experimental_Workflow_Suzuki caption Workflow for Suzuki-Miyaura synthesis.

Subsequent Functionalization: Buchwald-Hartwig Amination

Once synthesized, this compound is an excellent substrate for introducing nitrogen nucleophiles at the C2 position via the Buchwald-Hartwig amination.[11] This palladium-catalyzed C-N bond-forming reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[11][12]

The reaction involves coupling an amine with the aryl chloride in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[13]

Functionalization_Pathway Start 2,5-Dichloropyrazine Intermediate This compound Start->Intermediate Suzuki Coupling + Phenylboronic Acid Final 2-Amino-5-phenylpyrazine Derivative Intermediate->Final Buchwald-Hartwig Amination + Amine (R-NH₂) caption Synthetic route to functionalized phenylpyrazines.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup : In a glovebox or under an inert atmosphere, add Pd(OAc)₂, XPhos, and NaOtBu to a dry reaction vial.

  • Reagent Addition : Add this compound and anhydrous toluene.

  • Nucleophile Addition : Add the amine to the reaction mixture.

  • Reaction : Seal the vial and heat the mixture (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion

This compound is a high-value intermediate whose efficient synthesis is critical for advancing drug discovery programs. The selective Suzuki-Miyaura cross-coupling of 2,5-dichloropyrazine offers a robust and scalable route to this compound. Subsequent functionalization, particularly through the Buchwald-Hartwig amination, provides a powerful platform for generating diverse libraries of phenylpyrazine derivatives for biological screening. The protocols and data presented herein offer a comprehensive guide for researchers to optimize these critical transformations in their synthetic endeavors.

References

The Phenyl-Pyrazine Pivot: Application Notes on 2-Chloro-5-phenylpyrazine in Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of materials science, the strategic selection of molecular building blocks is paramount to engineering materials with tailored functionalities. Among the vast arsenal of heterocyclic compounds, 2-Chloro-5-phenylpyrazine has emerged as a versatile and powerful synthon. Its unique electronic and structural characteristics, arising from the electron-deficient pyrazine core coupled with the tunable properties of the phenyl substituent, make it a compelling component in the design of next-generation organic electronics and functional polymers.

This comprehensive guide delves into the practical applications of this compound in materials science research. We will move beyond theoretical discussions to provide researchers, scientists, and drug development professionals with detailed experimental protocols and the causal reasoning behind critical methodological choices. Our focus is on empowering researchers to harness the full potential of this molecule in their own laboratories.

I. The Strategic Advantage of the Pyrazine Core in Conjugated Polymers

The incorporation of a pyrazine moiety into a polymer backbone imparts a significant electron-accepting character. This feature is instrumental in tuning the material's electronic properties, such as its band gap and electron affinity. When copolymerized with electron-donating units, the resulting donor-acceptor (D-A) architecture can lead to materials with enhanced charge transport capabilities and interesting photophysical behaviors. These properties are highly sought after for applications in organic electronics, biosensing, and diagnostics.[1]

A. Synthesis of Phenylpyrazine-Containing Conjugated Polymers via Suzuki Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of many conjugated polymers.[1] The Suzuki coupling, in particular, offers a robust and versatile method for forming carbon-carbon bonds. The following protocol outlines a generalized procedure for the synthesis of a copolymer incorporating this compound.

Experimental Protocol: Suzuki Polymerization

Objective: To synthesize a conjugated copolymer using this compound and a diboronic acid ester comonomer.

Materials:

  • This compound (1.0 equivalent)

  • Comonomer (e.g., 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

  • Anhydrous and degassed organic solvent (e.g., toluene)

  • Degassed aqueous base solution (e.g., 2 M K₂CO₃)

  • Phase-transfer catalyst (e.g., Aliquat 336), if necessary

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reactor Setup: To a Schlenk flask, add this compound, the diboronic acid ester comonomer, and the palladium catalyst.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.

  • Solvent and Base Addition: Add the anhydrous, degassed organic solvent, followed by the degassed aqueous base solution. If a phase-transfer catalyst is required for the specific comonomer, it should be added at this stage.

  • Polymerization: Heat the biphasic mixture to reflux (typically 90-100 °C) with vigorous stirring for 24-72 hours.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking small aliquots from the organic layer and analyzing them by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.

  • Work-up: After cooling to room temperature, separate the organic layer.

  • Polymer Precipitation: Precipitate the polymer by slowly adding the organic solution to a non-solvent, such as methanol.

  • Purification: Collect the precipitated polymer by filtration and wash it extensively with the non-solvent to remove any remaining catalyst and oligomers. Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform to collect the polymer).[1]

  • Drying: Dry the final polymer product under vacuum.

Causality in Protocol Design:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to reduced catalytic activity and lower polymer molecular weights.

  • Degassed Solvents and Reagents: The removal of dissolved oxygen from the reaction mixture is crucial to prevent catalyst degradation.

  • Vigorous Stirring: In a biphasic reaction like the Suzuki coupling, efficient mixing is essential to maximize the interfacial area between the organic and aqueous phases, thereby facilitating the reaction.

  • Soxhlet Extraction: This continuous extraction method is highly effective for removing impurities from the polymer, leading to a material with improved performance characteristics.

Visualization of the Suzuki Polymerization Workflow

Suzuki_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Combine Monomers & Catalyst in Schlenk Flask inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvents Add Degassed Solvents & Base inert->solvents polymerization Heat to Reflux (90-100°C) 24-72h solvents->polymerization monitoring Monitor MW (GPC) polymerization->monitoring workup Cool & Separate Organic Layer monitoring->workup precipitation Precipitate in Non-Solvent workup->precipitation filtration Filter & Wash Polymer precipitation->filtration soxhlet Soxhlet Extraction filtration->soxhlet drying Dry Under Vacuum soxhlet->drying final_product Purified Conjugated Polymer drying->final_product

Caption: Workflow for Suzuki polymerization.

II. Engineering High-Performance Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, the design of the emitter layer is critical to achieving high efficiency and color purity. Pyrazine derivatives, due to their electron-deficient nature, are excellent candidates for host or emitter materials, particularly for blue-emitting devices which remain a significant challenge. By judiciously selecting substituents on the pyrazine core, it is possible to tune the emission properties and influence the exciton harvesting mechanisms.[2][3]

A. Design Principles for Pyrazine-Based Emitters

The efficiency of an OLED is directly related to its ability to convert both singlet and triplet excitons into light. Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, potentially leading to 100% internal quantum efficiency.[2][3] This is achieved in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). The electron-deficient pyrazine core can be combined with electron-donating groups to promote charge transfer in the excited state, which can help to reduce ΔE_ST.

While specific data for this compound in high-performance TADF emitters is still emerging, the principles derived from similar pyrazine-based systems are highly applicable. For instance, substituting the pyrazine core with multiple carbazole units has been shown to result in efficient TADF emitters.[2][3]

Table 1: Performance of Pyrazine-Based Emitters in OLEDs

EmitterΔE_ST (eV)Φ_PL (%)EQE_max (%)Emission Color
4CzPyz0.237524.1Sky-blue
3CzBPz0.29569.6Blue
2CzBPz0.34453.2Blue

Data sourced from studies on multi-carbazole pyrazine emitters and is intended to be illustrative of the potential of this class of materials.[2][3]

The data in Table 1 clearly demonstrates how subtle changes in the molecular structure can significantly impact the performance of the resulting OLED. The introduction of a phenyl group, as in this compound, offers a handle for further tuning of the electronic properties and solid-state packing, which are critical for device performance.

Visualization of the TADF Mechanism

TADF_Mechanism S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Electrical Excitation S1->S0 Fluorescence (Prompt) S1->S0 Fluorescence (Delayed) T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (Slow) T1->S1 Reverse Intersystem Crossing (RISC) (Thermal Activation)

Caption: Energy level diagram of the TADF process.

III. Functional Metal-Organic Frameworks (MOFs) for Sensing Applications

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[4] The choice of the organic linker is crucial in determining the properties of the resulting MOF, including its porosity, stability, and functionality. Pyrazine-containing ligands are of particular interest for the development of functional MOFs due to their ability to act as bridging ligands and their potential to introduce desirable electronic properties.

The incorporation of pyrazine-based linkers can lead to MOFs with enhanced luminescence properties.[5] This is because the pyrazine moiety can facilitate energy transfer from the linker to the metal cluster, resulting in increased emission intensity.[5] This property can be exploited for the development of highly sensitive and selective chemical sensors.

While the direct use of this compound as a primary linker in MOF synthesis is not yet widely reported, its derivatives, where the chloro group is substituted with a coordinating group like a carboxylate, represent a promising avenue for future research. A mix-linker strategy, where a pyrazine-functionalized linker is incorporated alongside another linker, has been shown to be an effective way to tune the properties of the resulting MOF.[5]

Conceptual Protocol for the Synthesis of a Phenylpyrazine-Based MOF

Objective: To synthesize a luminescent MOF using a carboxylate derivative of this compound.

Materials:

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O)

  • Carboxylate-functionalized phenylpyrazine linker (synthesized from this compound)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • Solution Preparation: In a vial, dissolve the metal salt and the organic linker in the solvent.

  • Solvothermal Synthesis: Seal the vial and heat it in an oven at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 24-72 hours).

  • Crystal Formation: During the heating process, crystals of the MOF will form.

  • Isolation and Washing: After cooling to room temperature, the crystals are isolated by decanting the mother liquor and washed with fresh solvent to remove any unreacted starting materials.

  • Activation: To create a porous material, the solvent molecules within the pores of the MOF are typically removed by heating under vacuum.

Causality in Protocol Design:

  • Solvothermal Synthesis: The use of elevated temperatures and pressures in a sealed container allows for the crystallization of the MOF, which might not be possible at ambient conditions.

  • Solvent Choice: The solvent plays a crucial role in the synthesis, not only by dissolving the reactants but also by acting as a template for the formation of the MOF structure.

  • Activation: The removal of guest solvent molecules is essential to make the pores of the MOF accessible for applications such as gas storage or sensing.

IV. Conclusion and Future Outlook

This compound is a valuable and versatile building block in materials science. Its unique combination of an electron-deficient pyrazine core and a tunable phenyl substituent provides a powerful platform for the design of advanced materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this molecule in the development of high-performance conjugated polymers, efficient OLEDs, and functional MOFs. As research in this area continues to grow, we can expect to see the emergence of novel materials with even more impressive properties and applications, all pivoting on the strategic use of the phenyl-pyrazine synthon.

References

Synthesis of Bioactive Derivatives from 2-Chloro-5-phenylpyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 2-phenylpyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural rigidity, capacity for hydrogen bonding, and tunable electronic properties make it an ideal starting point for the development of targeted therapeutics. This technical guide provides an in-depth exploration of the synthesis of bioactive derivatives starting from the versatile building block, 2-Chloro-5-phenylpyrazine. We will focus on the strategic implementation of modern cross-coupling reactions to generate libraries of novel compounds, with a particular emphasis on the synthesis of potent kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.

Introduction: The 2-Phenylpyrazine Scaffold in Drug Discovery

The pyrazine ring is a key pharmacophore found in a multitude of FDA-approved drugs and clinical candidates.[1][2] The introduction of a phenyl group at the 5-position creates a unique structural framework that has proven particularly effective in the design of kinase inhibitors.[3][4] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] The 2-phenylpyrazine core can be strategically functionalized to interact with the ATP-binding site of various kinases, leading to potent and selective inhibition.

This compound is an ideal starting material for the synthesis of such derivatives. The chlorine atom at the 2-position is readily displaced or engaged in cross-coupling reactions, providing a versatile handle for introducing a wide range of chemical diversity. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Core Synthetic Strategies and Mechanistic Rationale

The functionalization of this compound primarily relies on two powerful palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling . These reactions offer broad substrate scope, high functional group tolerance, and generally mild reaction conditions.

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. This reaction is particularly effective for coupling amines with aryl halides, a transformation that is often challenging using classical methods.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amide complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for stabilizing the palladium intermediates and facilitating the catalytic cycle. Sterically hindered and electron-rich ligands are often employed to promote efficient coupling.

G start This compound (Ar-Cl) pd0 pd0 start->pd0 Reactant product 2-Amino-5-phenylpyrazine Derivative (Ar-NR'R'') pd0->product Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Mura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures. This reaction involves the coupling of an organohalide with an organoboron compound.

Mechanistic Insight: The reaction is initiated by the oxidative addition of the aryl chloride to the Pd(0) catalyst. A key step is the activation of the organoboron species (e.g., a boronic acid) by a base to form a more nucleophilic boronate complex. This complex then undergoes transmetalation with the palladium center, transferring the organic group to the palladium. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

G start_boronic Boronic Acid (R'-B(OH)₂) boronate boronate start_boronic->boronate + OH⁻ start_halide This compound (Ar-Cl) pd0 pd0 start_halide->pd0 Reactant product 2-Aryl-5-phenylpyrazine Derivative (Ar-R') base Base (e.g., K₂CO₃) base->start_boronic pd0->product Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and final bioactive compounds from this compound.

Protocol 1: Synthesis of N-Aryl-5-phenylpyrazin-2-amines via Buchwald-Hartwig Amination

This protocol describes the general procedure for the synthesis of 2-amino-5-phenylpyrazine derivatives, which are key intermediates for a variety of bioactive molecules, including kinase inhibitors.

Materials:

  • This compound

  • Aryl or heteroaryl amine (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the corresponding amine (1.1 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-Aryl-5-phenylpyrazin-2-amine.

Protocol 2: Synthesis of 2-Aryl-5-phenylpyrazines via Suzuki-Miyaura Coupling

This protocol details the synthesis of 2,5-diarylpyrazine derivatives, a class of compounds with applications in materials science and as scaffolds for kinase inhibitors.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon atmosphere

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired 2-Aryl-5-phenylpyrazine.

Protocol 3: Synthesis of N-(5-phenylpyrazin-2-yl)benzamide Derivatives

This two-step protocol, adapted from a known procedure for synthesizing insecticidal agents, is a prime example of how the 2-amino-5-phenylpyrazine intermediate can be further elaborated.[5] This synthetic route is highly relevant for creating libraries of kinase inhibitors, where the benzamide moiety can be varied to probe interactions within the kinase hinge region.

Step 1: Synthesis of 5-phenylpyrazin-2-amine (Intermediate)

  • This intermediate is synthesized from this compound via a nucleophilic aromatic substitution with ammonia or by using an ammonia equivalent in a Buchwald-Hartwig amination.

Step 2: Amide Coupling Materials:

  • 5-phenylpyrazin-2-amine (Intermediate from Step 1)

  • Substituted benzoyl chloride (1.1 equivalents)

  • Triethylamine (Et₃N) or Pyridine (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve 5-phenylpyrazin-2-amine (1.0 eq) in anhydrous DCM in a reaction vessel under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add the substituted benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final N-(5-phenylpyrazin-2-yl)benzamide derivative.

Biological Activity and Data Presentation

Derivatives of 2-phenylpyrazine have shown potent inhibitory activity against a range of protein kinases implicated in cancer, such as c-Met, CK2, and PIM kinases.[3][6][7] The general structure involves a hinge-binding motif at the 2-position of the pyrazine ring, which forms key hydrogen bonds in the ATP-binding pocket of the kinase. The phenyl group at the 5-position often occupies a hydrophobic pocket, and substitutions on this ring can be used to enhance potency and selectivity.

The following table summarizes the biological activity of representative pyrazine-based kinase inhibitors from the literature to illustrate the potential of this scaffold.

Compound Scaffold Target Kinase IC₅₀ (nM) Cellular Activity Reference
2,6-disubstituted pyrazineCK215Inhibition in cellular assays[3]
2,6-disubstituted pyrazinePIM-123Inhibition in cellular assays[3]
[3][4][5]triazolo[4,3-a] pyrazinec-Met26Antiproliferative (A549, IC₅₀ = 0.98 µM)[7]
[3][4][5]triazolo[4,3-a] pyrazineVEGFR-22600Antiproliferative (A549, IC₅₀ = 0.98 µM)[7]
Pyrazolopyridinec-Met4.27Antiproliferative (HepG-2, IC₅₀ = 3.42 µM)[8]

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of bioactive compounds. The application of robust and reliable synthetic methodologies, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, allows for the efficient generation of compound libraries for drug discovery programs. The demonstrated success of the 2-phenylpyrazine scaffold in the development of potent kinase inhibitors underscores its importance in modern medicinal chemistry. Future work in this area will likely focus on the development of more complex and diverse derivatives, the exploration of new biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties to identify novel clinical candidates.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 2-Chloro-5-phenylpyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-5-phenylpyrazine. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving optimal yields for this critical synthetic intermediate. Here, we move beyond simple protocols to explore the underlying chemical principles and provide field-tested solutions to common experimental hurdles.

Introduction: The Challenge of Synthesizing this compound

The conversion of 5-phenylpyrazin-2(1H)-one to this compound, typically employing a chlorinating agent like phosphorus oxychloride (POCl₃), is a foundational step in the synthesis of numerous pharmaceutically active molecules. While seemingly straightforward, this reaction is often plagued by issues that can significantly reduce the final yield. This guide provides a structured, in-depth approach to troubleshooting these problems, ensuring your synthesis is both efficient and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My yield of this compound is consistently low (<50%). What are the most common initial factors to investigate?

Low yields in this chlorination reaction often stem from a few primary areas: the quality of the starting material, the reaction conditions, and the work-up procedure. Before delving into more complex issues, it's crucial to assess these fundamental aspects.

Answer:

Your initial troubleshooting should focus on three core areas:

  • Purity of the Starting Material (5-Phenylpyrazin-2(1H)-one): The presence of impurities, especially residual water or solvents from the previous synthetic step, can significantly impact the reaction. Water will react exothermically with phosphorus oxychloride (POCl₃), consuming the reagent and potentially leading to side reactions.

    • Actionable Step: Ensure your starting material is thoroughly dried before use. A common method is to dry the material under a high vacuum for several hours. You can also perform a Karl Fischer titration to quantify the water content.

  • Reaction Temperature and Time: The chlorination of pyrazinones is highly sensitive to temperature. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote the formation of undesired, often tarry, byproducts.

    • Actionable Step: Monitor the internal reaction temperature closely. A typical temperature range for this reaction is between 80-110 °C. It is advisable to start with a lower temperature (e.g., 80-90 °C) and gradually increase it if the reaction is sluggish, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Efficiency of the Work-up and Extraction: Significant product loss can occur during the aqueous work-up and subsequent extraction steps. This compound has some aqueous solubility, and improper pH adjustment or insufficient extraction can lead to a poor recovery.

    • Actionable Step: After quenching the reaction mixture with ice water, ensure the pH of the aqueous layer is neutralized or slightly basic (pH 7-8) before extraction. Use an appropriate organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate, and perform multiple extractions (at least 3-4 times) to maximize the recovery of the product from the aqueous phase.

Question 2: I'm observing the formation of a dark, tarry substance in my reaction flask. What is causing this, and how can I prevent it?

The formation of dark, insoluble materials is a common indicator of side reactions and product degradation, which can drastically reduce your yield.

Answer:

The appearance of tar is typically due to polymerization or decomposition reactions occurring at elevated temperatures. The combination of a strong acid like POCl₃ and high temperatures can lead to the degradation of the electron-rich pyrazine ring.

Causality and Prevention:

  • Excessive Temperature: As mentioned, temperatures exceeding the optimal range can initiate these degradation pathways.

  • Prolonged Reaction Time: Even at the correct temperature, leaving the reaction to run for too long can lead to the slow formation of these byproducts.

  • Presence of Impurities: Certain impurities in the starting material can act as catalysts for polymerization.

Troubleshooting Protocol: Optimizing Reaction Conditions

  • Temperature Control: Maintain a stable internal reaction temperature. Use an oil bath and a temperature controller for precise regulation. Consider running a temperature screen to find the optimal balance between reaction rate and byproduct formation.

  • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the consumption of the starting material by TLC or LC-MS. Once the starting material is consumed, proceed with the work-up promptly.

  • Use of a Co-solvent: In some cases, the use of a high-boiling inert solvent, such as toluene or xylene, can help to moderate the reaction temperature and improve the solubility of the reactants, potentially reducing charring.

Table 1: Effect of Temperature on Yield and Impurity Profile

Reaction Temperature (°C)Reaction Time (h)Yield (%)Observation
801245Incomplete reaction, starting material remains
100685Clean reaction, minimal byproducts
120460Significant formation of dark tar
Question 3: My reaction appears to go to completion according to TLC/LC-MS, but my isolated yield is still low. Where could I be losing my product?

This scenario points towards issues during the work-up and purification stages. The product is being formed efficiently, but it is not being successfully isolated.

Answer:

Product loss post-reaction is a frequent and often overlooked problem. The primary culprits are typically the quenching process, extraction, and final purification.

Troubleshooting Workflow for Product Isolation:

Caption: Troubleshooting workflow for product loss during work-up and purification.

Detailed Steps to Minimize Loss:

  • Quenching: The quenching of POCl₃ with ice water is highly exothermic. Add the reaction mixture to the ice water slowly and with vigorous stirring to maintain a low temperature. This minimizes the potential for hydrolysis of the newly formed chloro-group back to the hydroxyl group.

  • pH Adjustment: Before extraction, carefully neutralize the acidic aqueous solution. Use a base like sodium bicarbonate or sodium hydroxide. Check the pH with pH paper or a calibrated meter. An acidic aqueous phase will retain the slightly basic pyrazine product, preventing its extraction into the organic layer.

  • Solvent Choice and Extraction Volume: Dichloromethane is often an excellent choice for extracting this compound. Ensure you use an adequate volume of extraction solvent and perform multiple extractions to ensure complete removal of the product from the aqueous phase. Combine the organic layers for the subsequent steps.

  • Purification: If you are purifying by column chromatography, be aware that this compound is a relatively polar molecule. Use an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to ensure the product elutes from the column and is not irreversibly adsorbed onto the silica gel.

Question 4: What is the role of a catalytic agent like dimethylformamide (DMF) or a tertiary amine in this reaction?

While the reaction can proceed with POCl₃ alone, the addition of a catalyst is often employed to increase the reaction rate and improve the yield.

Answer:

The use of a catalytic amount of DMF or a tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is a common strategy to facilitate the chlorination of heteroaromatic hydroxyl compounds via the formation of a Vilsmeier-Haack type reagent.

Mechanism of Catalysis:

The reaction between POCl₃ and DMF forms the highly electrophilic Vilsmeier reagent (chlorodimethylformiminium chloride). This reagent is more reactive towards the pyrazinone than POCl₃ itself, leading to a more efficient conversion to the desired chlorinated product.

Vilsmeier_Formation cluster_activation Catalyst Activation cluster_reaction Chlorination DMF DMF Vilsmeier Vilsmeier Reagent (More Reactive) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Product This compound Vilsmeier->Product Pyrazinone 5-Phenylpyrazin-2(1H)-one Pyrazinone->Product

Caption: Catalytic cycle involving the formation of the Vilsmeier reagent.

Practical Considerations:

  • Amount of Catalyst: Only a catalytic amount of DMF is needed (e.g., 0.1-0.2 equivalents). Using DMF as the solvent is also a common practice, but this can complicate the work-up.

  • Tertiary Amines: Tertiary amines can also be used. They act as acid scavengers, neutralizing the HCl that is generated during the reaction, which can sometimes help to prevent side reactions.

Table 2: Comparison of Catalytic Conditions

CatalystEquivalentsReaction Time (h) at 100°CYield (%)
None01070
DMF0.2490
Triethylamine1.1682

Summary and Key Takeaways

Achieving a high yield in the synthesis of this compound is an exercise in careful control over multiple experimental variables. By systematically addressing the purity of your starting materials, optimizing reaction conditions, and refining your work-up and purification techniques, you can overcome the common challenges associated with this transformation. Remember to monitor your reactions diligently and to consider the underlying chemical principles when troubleshooting.

Technical Support Center: Suzuki Coupling of 2-Chloro-5-phenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and common side reactions encountered when coupling 2-Chloro-5-phenylpyrazine, a common scaffold in medicinal chemistry and materials science. As researchers, scientists, and drug development professionals, achieving high-yield, clean conversions is paramount. This resource is designed to provide not just solutions, but a deep, mechanistic understanding of the issues you may face, empowering you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues reported by researchers in the field. Each answer provides a tiered approach to problem-solving, from simple adjustments to more comprehensive optimization strategies.

Q1: My primary observation is the formation of biphenyl, a homocoupled product of my phenylboronic acid. What is causing this and how can I prevent it?

A1: This is a classic and frequent side reaction in Suzuki couplings, often called Glaser or boronic acid homocoupling. It can arise from several mechanistic pathways, but the most common culprit is the presence of oxygen.

Root Cause Analysis: Homocoupling is primarily an oxidative process. If your active Pd(0) catalyst is oxidized to Pd(II) by residual oxygen, it can enter a parasitic catalytic cycle. In this cycle, the Pd(II) species undergoes transmetalation with two molecules of the phenylboronic acid, followed by reductive elimination to form biphenyl and regenerate Pd(0).[1][2][3] This process competes directly with the desired cross-coupling pathway. Using a Pd(II) precatalyst that isn't efficiently reduced to the active Pd(0) state can also promote this side reaction.[4]

Troubleshooting Protocol:

  • Ensure Rigorous Inert Atmosphere: This is the most critical first step.

    • Degas Your Solvent: Sparge your solvent (e.g., Dioxane, Toluene, THF) with an inert gas like Argon or Nitrogen for at least 30 minutes prior to use.[5]

    • Use Schlenk Technique: Assemble your reaction in a dry flask under a positive pressure of inert gas. Perform at least three evacuate/backfill cycles to remove all atmospheric oxygen from the reaction vessel.[4]

  • Select the Right Catalyst Source:

    • Use a Pd(0) Source: Start with a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] This avoids the in-situ reduction step where oxidation can occur.

    • Consider Modern Precatalysts: Buchwald's G3 or G4 precatalysts are designed for clean and efficient generation of the active Pd(0) species, minimizing opportunities for homocoupling.[1]

  • Optimize Reaction Parameters:

    • Staged Reagent Addition: One effective technique is to pre-heat the mixture of the palladium catalyst, base, solvent, and the this compound for 10-15 minutes at the reaction temperature before adding the phenylboronic acid.[6] This ensures the catalyst is in the active cycle and ready to engage the aryl chloride, minimizing its idle time where it could catalyze homocoupling.

    • Lower the Temperature: High temperatures can sometimes accelerate side reactions. Evaluate if the reaction can proceed efficiently at a lower temperature (e.g., 80 °C instead of 110 °C).

Q2: I'm seeing a significant amount of 5-phenylpyrazine in my final product mixture. What is this protodehalogenation side reaction and how do I suppress it?

A2: Protodehalogenation is the replacement of the chlorine atom on your starting material with a hydrogen atom. This is a common issue with electron-deficient heteroaryl chlorides, especially under forcing conditions. [7]

Root Cause Analysis: This side reaction typically occurs after the oxidative addition step. The resulting Ar-Pd(II)-Cl complex can react with a proton source. The source of the proton (and the corresponding hydride that ends up on the palladium) can be trace water, an alcohol solvent, or even certain amine bases.[7][8] Following a reductive elimination step, the dehalogenated product is released, and the catalyst is regenerated.

Troubleshooting Protocol:

  • Scrutinize Your Reagents and Solvents:

    • Use Anhydrous Solvents: Ensure your solvent is rigorously dried.

    • Base Quality: Use a high-purity, anhydrous base. Carbonates and phosphates can be hygroscopic; consider drying them in an oven before use or purchasing a fresh bottle.

    • Boronic Acid Stability: Boronic acids themselves can undergo protodeboronation, releasing a proton into the medium.[9][10] While this is a different reaction, it contributes to the overall complexity. Using a more stable boronic acid derivative can help.

  • Optimize Your Base and Ligand System: The choice of base and ligand has a profound impact on this side reaction.

    • Switch to a Milder Base: Strong bases can sometimes promote protodehalogenation. If you are using a strong base like NaOH or KOH, consider switching to a weaker inorganic base like K₃PO₄ or even an organic base.[9][11]

    • Employ Bulky, Electron-Rich Ligands: Modern biarylphosphine ligands (Buchwald ligands) like SPhos, XPhos, or RuPhos are excellent for coupling challenging heteroaryl chlorides.[4][7] Their steric bulk and electron-donating nature promote the desired reductive elimination over competing side reactions and can stabilize the catalyst against deactivation.[12][13] N-heterocyclic carbene (NHC) ligands are also highly effective.[14]

Parameter Optimization Table: Mitigating Protodehalogenation

ExperimentBase (2.5 equiv)Ligand (3 mol%)Temperature (°C)Desired Product Yield (%)Protodehalogenation (%)
1Cs₂CO₃PPh₃1104535
2K₃PO₄PPh₃1106025
3K₃PO₄SPhos90858
4K₃PO₄XPhos9092 <5

This table illustrates a typical optimization workflow. Results are representative.

Q3: My reaction is sluggish, and the yield is low despite running it for 24 hours. What are the likely causes for this low reactivity?

A3: Low reactivity with this compound is often due to the challenging nature of the substrate. Aryl chlorides are less reactive than bromides or iodides, and the pyrazine nitrogen can interfere with the catalyst. [7][15]

Root Cause Analysis:

  • Difficult Oxidative Addition: The C-Cl bond is stronger than C-Br or C-I, making the initial, often rate-determining, oxidative addition step more difficult.[16]

  • Catalyst Inhibition: The Lewis basic nitrogen atom on the pyrazine ring can coordinate to the palladium center, effectively poisoning the catalyst and slowing down the catalytic cycle.[7][17]

  • Inefficient Transmetalation: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.[11][18] If the base is too weak, insoluble, or incompatible with the solvent, this step can be slow.

Troubleshooting Workflow:

Below is a logical workflow to diagnose and solve issues of low reactivity.

G start Low Yield / No Reaction check_reagents 1. Verify Reagent Quality (Fresh Catalyst, Base, Anhydrous Solvent) start->check_reagents change_ligand 2. Enhance Oxidative Addition Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) check_reagents->change_ligand Reagents OK change_base 3. Improve Transmetalation Switch to a Stronger, More Soluble Base (e.g., K₃PO₄, Cs₂CO₃) change_ligand->change_base Still Low Yield success High Yield Achieved change_ligand->success Yield Improves increase_temp 4. Increase Reaction Temperature (e.g., from 90°C to 110°C) change_base->increase_temp Still Low Yield change_base->success Yield Improves increase_temp->success Improvement Seen

Caption: A systematic troubleshooting workflow for low-yield reactions.

Key Reaction Pathways: Desired vs. Side Reactions

Understanding the interplay between the productive catalytic cycle and parasitic side reactions is key to rational optimization.

Suzuki_Cycle cluster_main Desired Suzuki Cycle Pd0 Pd(0)L₂ ArPdX R¹-Pd(II)-X Pd0->ArPdX 1 Homo Homocoupling (O₂, R²-B(OH)₂) Pd0->Homo B OA Oxidative Addition (R¹-X) ArPdAr R¹-Pd(II)-R² ArPdX->ArPdAr 2 Proto Protodehalogenation (H⁺ Source) ArPdX->Proto A TM Transmetalation (R²-B(OH)₃⁻) ArPdAr->Pd0 Product R¹-R² ArPdAr->Product 3 RE Reductive Elimination

Caption: The main Suzuki catalytic cycle versus competing side reactions.

Pathway Description:

  • Main Cycle (Blue Arrows): The active Pd(0) catalyst undergoes (1) Oxidative Addition with this compound (R¹-X). The resulting Pd(II) complex then undergoes (2) Transmetalation with the activated phenylboronic acid (R²-B(OH)₃⁻). Finally, (3) Reductive Elimination forms the desired C-C bond, yielding the product and regenerating the Pd(0) catalyst.[16]

  • Side Reaction A (Protodehalogenation): The R¹-Pd(II)-X intermediate is intercepted by a proton source, leading to the undesired dehalogenated byproduct.[8]

  • Side Reaction B (Homocoupling): The Pd(0) catalyst is oxidized by O₂ to Pd(II), which then reacts with two molecules of boronic acid to form a homocoupled dimer.[1][3]

Detailed Experimental Protocol: Ligand Screening for a Challenging Coupling

This protocol outlines a systematic approach to screen different phosphine ligands to optimize the yield and minimize byproducts for the coupling of this compound with Phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 - 1.5 equiv)

  • Palladium source: Pd₂(dba)₃ (1.5 mol%) or Pd(OAc)₂ (3 mol%)

  • Ligands: XPhos, SPhos, RuPhos (e.g., 3.6 mol% for Pd₂(dba)₃)

  • Base: K₃PO₄, finely powdered and dried (2.5 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene (to make 0.1 M solution)

  • Inert gas supply (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound, Phenylboronic acid, and K₃PO₄ to a series of labeled, dry reaction vials.

  • Catalyst/Ligand Addition: In separate vials, add the palladium source and the respective ligand for that experiment.

  • Inert Atmosphere: Seal the vials with septa caps, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Solvent Addition: Add the degassed solvent to each vial via syringe to the desired concentration.[4]

  • Reaction: Place the vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 90-100 °C) and stir vigorously.

  • Monitoring: After a set time (e.g., 4, 8, or 16 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine the ratio of product to starting material and byproducts.[4]

  • Workup (for optimized reaction): Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2,5-diphenylpyrazine.[19]

By systematically varying one component at a time (in this case, the ligand), you can quickly identify the optimal conditions for your specific substrate combination, leading to a more robust and reproducible reaction.

References

Technical Support Center: Improving the Solubility of 2-Chloro-5-phenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-5-phenylpyrazine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this heterocyclic compound. In the following sections, we will explore the underlying reasons for its solubility behavior and provide systematic, evidence-based strategies for improvement.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving this compound in my desired solvent. What are the underlying chemical properties affecting its solubility?

A1: The solubility behavior of this compound is dictated by its hybrid chemical structure. Understanding this is the first step in troubleshooting.

  • Structural Dichotomy: The molecule contains a polar, aromatic pyrazine ring and a non-polar phenyl group. The pyrazine ring, with its two nitrogen atoms, can participate in hydrogen bonding with polar solvents.[1][2] Conversely, the phenyl group is hydrophobic (lipophilic), favoring interactions with non-polar, organic solvents. This dual nature means it is unlikely to be highly soluble in either extreme of the polarity spectrum (e.g., water or hexane).

  • Crystalline Solid State: Like many active pharmaceutical ingredients (APIs), this compound is a solid at room temperature.[3] A significant amount of energy is required to overcome the crystal lattice energy before solvation can occur. If the energy released upon solvation does not compensate for the energy required to break apart the crystal lattice, solubility will be poor.[4][5]

  • Potential for Polymorphism: It is crucial to consider that different batches of the compound may exist in different crystalline forms, known as polymorphs.[6] Polymorphs have the same chemical composition but different crystal structures, which can lead to significant variations in physical properties like melting point and, most importantly, solubility.[7][8] An unexpected decrease in solubility could be due to the emergence of a more stable, less soluble polymorph.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 25844-73-9[9][10]
Molecular Formula C₁₀H₇ClN₂[10][11]
Molecular Weight 190.63 g/mol [10][12]
Predicted XlogP 2.4[11]
Physical State Solid[3]
Q2: What are the recommended starting solvents for solubilizing this compound?

A2: A systematic solvent screening is the most effective initial approach. Based on the "like dissolves like" principle and the molecule's structure, solvents of intermediate polarity are often the best starting points.

The nitrogen atoms in the pyrazine ring allow for some polarity and potential hydrogen bonding, making it soluble in solvents like alcohols and ethers.[1][2] However, the phenyl group necessitates consideration of less polar organic solvents.

Protocol 1: Basic Solvent Screening

  • Preparation: Weigh 1-2 mg of this compound into separate small glass vials.

  • Solvent Addition: Add a starting volume (e.g., 100 µL) of a single test solvent to each vial. Use the solvents listed in Table 2.

  • Mixing: Agitate the vials at a consistent temperature (e.g., 25°C) using a vortex mixer or shaker for at least 1-2 hours to ensure equilibrium is approached.

  • Observation: Visually inspect for undissolved solid.

  • Titration: If the solid dissolves completely, add another 1-2 mg of the compound and repeat mixing to determine an approximate saturation point. If it does not dissolve, incrementally add more solvent (e.g., in 100 µL aliquots) until dissolution is achieved or a large volume is reached.

  • Documentation: Record the approximate solubility in terms of mg/mL for each solvent.

Table 2: Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent CategorySolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighExcellent solvent for a wide range of organic compounds.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, effective at solvating polar and non-polar moieties.
Acetonitrile (ACN)ModerateLess polar than DMSO/DMF, may be a good starting point.
Tetrahydrofuran (THF)Moderate to HighEthers are often good solvents for pyrazine derivatives.[1]
Polar Protic Methanol, EthanolModerateCan hydrogen bond with the pyrazine nitrogens.[1]
WaterVery LowThe hydrophobic phenyl ring limits aqueous solubility.
Non-Polar Dichloromethane (DCM)Moderate to LowMay interact favorably with the phenyl and chloro groups.
TolueneLowPrimarily interacts with the phenyl ring.
HexaneVery LowUnlikely to overcome the crystal lattice energy due to the polar pyrazine ring.
Q3: My compound has poor solubility in a single solvent. How can I use a co-solvent system to improve it?

A3: Co-solvency is a powerful and widely used technique to enhance the solubility of poorly soluble compounds.[13][14] The strategy involves blending a primary solvent (in which the drug has low solubility, e.g., water) with a miscible organic co-solvent (in which the drug is more soluble, e.g., ethanol, propylene glycol, or PEG 400).

Mechanism of Action: The co-solvent works by reducing the polarity of the primary solvent system (e.g., reducing the dielectric constant of water).[13] This makes the solvent environment more favorable for the non-polar parts of the solute molecule (the phenyl group), thereby increasing overall solubility.

G cluster_0 Solubility Issue cluster_1 Co-Solvent Addition cluster_2 Mechanism cluster_3 Outcome A This compound in primary solvent (e.g., Water) B Add miscible co-solvent (e.g., Ethanol, PEG 400) A->B C Reduces solvent polarity (Lowers Dielectric Constant) B->C D Disrupts water's H-bond network B->D E Solvent environment becomes more hospitable to hydrophobic phenyl group C->E D->E F Enhanced Solubility E->F

Figure 1. Mechanism of co-solvency for solubility enhancement.

Protocol 2: Co-Solvent System Development

  • Select System: Choose a binary system, such as Water:Ethanol, Water:Propylene Glycol, or a buffer of relevant pH with a co-solvent.

  • Prepare Blends: Create a series of solvent blends with varying co-solvent concentrations (e.g., 10%, 20%, 40%, 60%, 80% v/v co-solvent in water/buffer).

  • Determine Solubility: Add an excess amount of this compound to a fixed volume of each solvent blend in separate vials.

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature for 24-48 hours to ensure equilibrium is reached. The presence of solid material at the end confirms that a saturated solution has been achieved.

  • Sample and Filter: Withdraw a sample from the supernatant of each vial and immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent blend) to remove undissolved solid.

  • Quantify: Dilute the filtered sample with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Plot Data: Plot solubility (mg/mL or M) versus the percentage of co-solvent to identify the optimal blend.

Q4: Can I manipulate the pH of my aqueous solution to increase the solubility of this compound?

A4: Yes, this is a highly effective strategy for compounds containing basic nitrogen atoms. The pyrazine ring in your molecule contains two nitrogen atoms which are weakly basic.[15]

Mechanism of Action: In an acidic environment (low pH), these nitrogen atoms can become protonated, forming a cationic salt. This ionized form is typically much more soluble in aqueous media than the neutral molecule due to favorable ion-dipole interactions with water.[16][17] The relationship between pH, pKa (the acid dissociation constant of the conjugate acid), and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation.[17][18]

Figure 2. pH-dependent equilibrium of this compound.

Protocol 3: Determining the pH-Solubility Profile

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 8) with known buffer capacity. Use buffers that will not form an insoluble salt with your compound.

  • Equilibrate: Follow the same procedure as in Protocol 2 (Steps 3-7), but use the different pH buffers as the solvent systems.

  • Plot Data: Plot the measured solubility (on a logarithmic scale) against pH. This will generate a pH-solubility profile, which is critical for selecting appropriate formulation conditions, especially for oral drug development where the compound will encounter varying pH environments in the gastrointestinal tract.[19]

Q5: I've tried co-solvents and pH adjustment, but I need even higher solubility for my application. What advanced formulation strategies can I explore?

A5: When basic methods are insufficient, advanced formulation strategies that alter the solid-state properties of the drug are necessary. These are common in pharmaceutical development to improve the bioavailability of poorly soluble drugs.[20][21]

  • Amorphous Solid Dispersions (ASDs): This is one of the most powerful techniques.[22]

    • Mechanism: The crystalline drug is molecularly dispersed within a polymer matrix (e.g., PVP, HPMCAS).[13] This converts the drug to a high-energy amorphous state. Since there is no crystal lattice to overcome, the amorphous form often exhibits significantly higher apparent solubility and faster dissolution rates.[5] ASDs using pH-dependent polymers can also be designed to release the drug in specific regions of the GI tract.[23]

    • Preparation: Common methods include spray drying and hot-melt extrusion.

  • Cyclodextrin Complexation:

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic phenyl group of your molecule can become encapsulated within this cavity, forming an "inclusion complex."[20] This complex has a hydrophilic exterior, dramatically increasing its aqueous solubility.[22]

    • Screening: Different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) should be screened to find the one that forms the most stable complex.

  • Particle Size Reduction (Micronization/Nanonization):

    • Mechanism: Reducing the particle size of the compound increases its surface area-to-volume ratio.[24] According to the Noyes-Whitney equation, a larger surface area leads to a faster rate of dissolution.[21] While this does not increase the equilibrium solubility, a faster dissolution rate can be critical for absorption.[14][16]

    • Methods: Techniques include jet milling (for micronization) and high-pressure homogenization or wet milling to create nanosuspensions.[25]

References

Technical Support Center: Optimizing Reaction Time for the Amination of 2-Chloro-5-phenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of 2-Chloro-5-phenylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing this crucial C-N cross-coupling reaction. Drawing from extensive field experience and established literature, this resource will help you navigate the common challenges and significantly reduce your reaction times while maximizing yield and purity.

Introduction: The Challenge of Chloropyrazine Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[1][2] However, the amination of electron-deficient heteroaryl chlorides like this compound presents a unique set of challenges. The inherent stability of the C-Cl bond often leads to sluggish reactions and the need for carefully optimized conditions to achieve efficient conversion.[3] This guide will provide a structured approach to systematically troubleshoot and optimize your reaction parameters to achieve rapid and complete conversion.

Troubleshooting Guide: Slow or Incomplete Reactions

This section addresses the most common issue encountered with the amination of this compound: slow or incomplete conversion.

Question 1: My reaction is stalled at low conversion after several hours. What are the primary factors I should investigate to increase the reaction rate?

Answer:

A stalled reaction is a clear indication that the catalytic cycle is inefficient. The rate-limiting step in the amination of aryl chlorides is often the oxidative addition of the C-Cl bond to the palladium(0) complex.[3] To accelerate this, a systematic optimization of the catalyst system, base, and temperature is necessary.

G Start Reaction Stalled at Low Conversion Catalyst 1. Evaluate Catalyst System (Precatalyst & Ligand) Start->Catalyst Begin Troubleshooting Base 2. Assess Base Strength & Solubility Catalyst->Base If still slow Temp 3. Increase Reaction Temperature Incrementally Base->Temp If still slow Solvent 4. Verify Solvent Purity & Suitability Temp->Solvent If still slow End Optimized Reaction Rate Solvent->End Successful Optimization

Figure 1: Troubleshooting workflow for a stalled amination reaction.
  • Catalyst System Evaluation:

    • Palladium Source: If you are generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, consider switching to a palladium precatalyst. Modern precatalysts, such as the Buchwald G3 or G4 precatalysts, are designed to form the active monoligated Pd(0) species more readily and reliably, which can significantly improve reaction kinetics.[4]

    • Ligand Selection: The choice of phosphine ligand is critical for activating the C-Cl bond. Standard ligands like PPh₃ are often ineffective.[3] For chloropyrazines, bulky, electron-rich biarylphosphine ligands are required. Consider screening ligands such as RuPhos, BrettPhos, or XPhos, which are known to accelerate the oxidative addition and reductive elimination steps.[3][5]

  • Base Selection and Impact:

    • Strength: A strong, non-nucleophilic base is essential to deprotonate the amine and facilitate the catalytic cycle.[6][7] Sodium tert-butoxide (NaOtBu) is a common and effective choice.[3] If your substrate is sensitive to NaOtBu, other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can be used. Weaker bases such as K₃PO₄ or Cs₂CO₃ will likely result in significantly longer reaction times and may require a more active catalyst system.[3]

    • Solubility: The solubility of the base in the reaction solvent can impact its effectiveness. Ensure the base is finely powdered and well-dispersed in the reaction mixture.

  • Temperature Optimization:

    • Incremental Increases: The amination of aryl chlorides often requires elevated temperatures, typically in the range of 80-110 °C.[3] If your reaction is slow at a lower temperature, increase it in 10-15 °C increments. Monitor the reaction closely for any signs of decomposition.

  • Solvent Considerations:

    • Purity: Ensure your solvent is anhydrous and thoroughly degassed.[3][4] Oxygen can oxidize and deactivate the Pd(0) catalyst, while water can lead to side reactions like hydrodehalogenation.[3][4] Common solvents for this transformation include toluene, 1,4-dioxane, and tert-butanol.[3][8]

ParameterRecommendation for OptimizationRationale
Palladium Source Switch from Pd(II) sources to a modern precatalyst (e.g., Buchwald G3/G4).Ensures efficient and reliable formation of the active Pd(0) catalyst.
Ligand Use bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos).These ligands are essential for the challenging oxidative addition of the C-Cl bond.[3]
Base Employ a strong, non-nucleophilic base like NaOtBu or LHMDS.A strong base is required for efficient deprotonation of the amine in the catalytic cycle.[6][7]
Temperature Incrementally increase to 80-110 °C.Higher temperatures can overcome the activation energy barrier for oxidative addition.[3]
Solvent Use anhydrous, degassed aprotic solvents like toluene or 1,4-dioxane.Prevents catalyst deactivation by oxygen and side reactions from water.[3][4]

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) as a byproduct. How can I minimize this?

A1: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with challenging substrates.[3] It arises from competing pathways that reduce the aryl halide. To suppress this:

  • Ensure Anhydrous Conditions: Trace amounts of water can be a source of hydride. Scrupulously dry all reagents and solvents.

  • High Purity Base: Use a high-purity base. Some batches of NaOtBu may contain sodium hydroxide, which can promote this side reaction.[3]

  • Optimize Ligand-to-Palladium Ratio: A slightly higher ligand-to-palladium ratio (e.g., 1.2:1 to 2:1 for monodentate ligands) can sometimes stabilize the catalyst and favor the desired amination pathway.[4]

  • Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help to outcompete the hydrodehalogenation pathway.[3]

Q2: Can I use an inorganic base like K₂CO₃ or Cs₂CO₃ to make the reaction conditions milder?

A2: While it is possible to use weaker inorganic bases, they generally lead to much slower reaction rates for the amination of aryl chlorides.[9] These bases are often not strong enough to efficiently deprotonate the amine, which can stall the catalytic cycle. If your substrate is extremely base-sensitive, you could try Cs₂CO₃, which is a stronger base than K₂CO₃, in combination with a highly active catalyst system (e.g., a G4 precatalyst with a ligand like BrettPhos) and be prepared for significantly longer reaction times.[10]

Q3: My starting amine is expensive. How can I optimize the reaction to use a smaller excess?

A3: To minimize the excess of the amine, you need to ensure the reaction is as efficient as possible.

  • Highly Active Catalyst System: Use a state-of-the-art precatalyst and ligand combination to achieve high catalytic turnover.

  • Strictly Inert Atmosphere: Meticulously deoxygenate your reaction mixture to prevent catalyst deactivation, which would require a larger excess of reagents to reach full conversion.

  • Slow Addition: In some cases, slow addition of the amine via a syringe pump can maintain a low, steady concentration, which can sometimes improve efficiency, though this is less common for standard Buchwald-Hartwig reactions.

Q4: How does the position of the phenyl group on the pyrazine ring affect the reaction?

A4: The electronic nature of the this compound substrate makes it relatively electron-deficient, which is generally favorable for the oxidative addition step. The phenyl group at the 5-position further influences the electronics of the ring. Compared to an unsubstituted chloropyrazine, the phenyl group can have a modest electronic effect. The key challenge remains the strength of the C-Cl bond.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the amination of this compound. It is intended to be a baseline from which you can apply the troubleshooting principles outlined above.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos G3 Palladacycle, 2 mol%)

  • RuPhos ligand (if not using a precatalyst, 4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene (concentration of 0.1-0.5 M)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst and the sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 1-2 hours).

Reaction Monitoring Workflow

G Setup Reaction Setup (Inert Atmosphere) Heating Heating & Stirring (e.g., 100 °C) Setup->Heating Sampling Aliquot Sampling (e.g., every hour) Heating->Sampling Analysis TLC / LC-MS Analysis Sampling->Analysis Decision >95% Conversion? Analysis->Decision Workup Reaction Workup Decision->Workup Yes Continue Continue Monitoring Decision->Continue No Continue->Sampling

Figure 2: Workflow for monitoring the progress of the amination reaction.

By following this structured approach to troubleshooting and optimization, you will be well-equipped to significantly reduce reaction times and achieve high yields in the amination of this compound.

References

Technical Support Center: Stabilizing 2-Chloro-5-phenylpyrazine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Chemical Dynamics Division

Welcome to the technical support guide for 2-Chloro-5-phenylpyrazine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability of this versatile intermediate in various solvent systems. We will move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions during your experimental design and troubleshoot issues as they arise.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What is this compound and why is its stability important?

This compound is a heterocyclic aromatic compound. It serves as a crucial building block in medicinal chemistry and materials science. The pyrazine ring, substituted with a reactive chlorine atom and a phenyl group, makes it a valuable precursor for synthesizing more complex molecules, particularly kinase inhibitors for targeted cancer therapies.[1] The stability of this compound in solution is paramount because its degradation can lead to the formation of impurities, resulting in lower yields, altered biological activity, and inconsistent experimental results.

Q2: What are the primary degradation pathways for this compound?

As a halogenated heteroaromatic compound, this compound is susceptible to several degradation pathways, primarily driven by the solvent and environmental conditions.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing pyrazine ring activates the chlorine atom for nucleophilic attack.[1] The most common issue is hydrolysis , where water or alcohol solvents act as nucleophiles, replacing the chlorine atom with a hydroxyl (-OH) or alkoxyl (-OR) group.[2][3] This forms 2-Hydroxy-5-phenylpyrazine or its alkoxy derivatives, which are often the primary impurities observed.

  • Photodegradation: Chloroaromatic compounds can be sensitive to light, particularly UV radiation.[4][5] Energy from light can induce cleavage of the carbon-chlorine bond, leading to radical species and a cascade of complex secondary reactions, often indicated by a yellowing of the solution.

  • Thermal Degradation: While many heterocyclic compounds exhibit good thermal stability, prolonged exposure to high temperatures can promote degradation.[6][7] The specific decomposition temperature depends on the solvent and the presence of other reagents.

Section 2: Solvent Selection Guide for Optimal Stability

Choosing the right solvent is the single most critical factor in maintaining the integrity of this compound in solution. The key is to understand the interaction between the solvent's properties and the compound's reactive sites. Solvents are broadly classified into three categories, each with distinct implications for stability.

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, contain O-H or N-H bonds. They can both donate hydrogen bonds and act as nucleophiles.[8][9] Due to their ability to directly participate in hydrolysis, polar protic solvents are generally not recommended for long-term storage or reactions where the stability of the C-Cl bond is critical. [10][11]

  • Polar Aprotic Solvents: This class includes solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF). They possess significant polarity and can dissolve charged species but lack O-H or N-H bonds.[9] They do not act as nucleophiles themselves, making them a much safer choice for dissolving this compound. They are the preferred choice for most applications.

  • Nonpolar Solvents: Solvents like hexane, toluene, and dichloromethane have low dielectric constants. While generally unreactive, the solubility of the relatively polar this compound may be limited in these solvents. Toluene and dichloromethane are often suitable choices where moderate polarity is sufficient.

Solvent Recommendation Summary
Solvent ClassExamplesSuitability for this compoundRationale
Polar Aprotic DMSO, DMF, Acetonitrile, THFHighly Recommended Solubilizes the compound well without having reactive protons that can cause degradation. The best choice for stock solutions and reaction media.[9]
Nonpolar Toluene, Dichloromethane (DCM)Recommended Chemically compatible and good for extractions or reactions where low polarity is needed. Check solubility first.
Polar Protic Water, Methanol, EthanolNot Recommended for Storage High risk of solvolysis/hydrolysis, leading to the formation of 2-hydroxy-5-phenylpyrazine.[2][3] Use only if required by a specific reaction protocol and for immediate use.
Decision Workflow for Solvent Selection

Below is a simple decision-making diagram to guide your solvent choice.

start Start: Need to dissolve This compound q1 Is long-term stability (>8 hours) required? start->q1 is_reaction Is the solvent a reagent (e.g., alcohol for etherification)? q1->is_reaction No use_aprotic Use Polar Aprotic Solvent (DMSO, DMF, MeCN) q1->use_aprotic Yes check_sol Check solubility in nonpolar or polar aprotic solvents. is_reaction->check_sol No use_protic_caution Use Protic Solvent with caution. Prepare fresh, use immediately. is_reaction->use_protic_caution Yes check_sol->use_aprotic Soluble use_nonpolar Consider Nonpolar Solvent (Toluene, DCM) check_sol->use_nonpolar Solubility is an issue end_good Stable Solution use_aprotic->end_good use_nonpolar->end_good end_bad Potential Degradation use_protic_caution->end_bad

Caption: Decision tree for selecting a suitable solvent.

Section 3: Troubleshooting Common Stability Issues

Q: My solution of this compound in methanol turned cloudy and a precipitate formed overnight. What happened? A: You are likely observing the product of methanolysis. Methanol, a protic solvent, has acted as a nucleophile and displaced the chloride, forming 2-Methoxy-5-phenylpyrazine. This new compound may have different solubility characteristics in methanol compared to the starting material, causing it to precipitate.

  • Solution: For storage, switch to a polar aprotic solvent like THF or Acetonitrile. If methanol is required for your reaction, prepare the solution immediately before use and do not store it.

Q: I am analyzing my sample with HPLC and see a new, more polar peak appearing over time. My solvent is acetonitrile with 0.1% water for chromatography. What is this new peak? A: This is a classic sign of hydrolysis. The new, more polar peak is almost certainly 2-Hydroxy-5-phenylpyrazine.[3][12] Even small amounts of water in an unbuffered solution can slowly hydrolyze the compound. The hydroxyl group makes the resulting molecule more polar, hence it will have a shorter retention time on a reverse-phase HPLC column.

  • Solution: Prepare stock solutions in anhydrous acetonitrile. If aqueous mobile phases are necessary for analysis, keep the sample in the autosampler for the minimum time possible. For kinetic studies, ensure your "time zero" sample is analyzed immediately after preparation.

Q: My stock solution in DMSO is developing a slight yellow tint after being on the lab bench for a few days. Is this a problem? A: A yellow tint is often an indicator of photodegradation.[5] While DMSO is an excellent solvent for chemical stability, it does not protect the compound from light. Ambient laboratory light, especially near a window, can provide enough energy to initiate degradation.

  • Solution: Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil. Store solutions in a dark place, such as a drawer or refrigerator, when not in use.[13]

Q: My reaction yield is lower than expected and I suspect the starting material is degrading. How can I confirm this? A: The best way to confirm degradation is to analyze the starting material you are using.

  • Solution: Run an HPLC or GC-MS analysis of your this compound solid to check its initial purity. Prepare a solution in your chosen reaction solvent and analyze it again. Let the solution stand under your reaction conditions (temperature, atmosphere) but without other reagents for a few hours, then re-analyze. If new peaks appear or the main peak area decreases, you have a stability issue. This systematic approach is detailed in the protocol below.

Section 4: Experimental Protocols

To ensure trustworthy and reproducible results, we recommend performing a simple stability study. This protocol provides a self-validating system to assess the compatibility of this compound with your chosen solvent and conditions.

Protocol: Short-Term Solution Stability Assessment via HPLC

Objective: To determine the stability of this compound in a chosen solvent over 24 hours under ambient and elevated temperature conditions.

Materials:

  • This compound

  • HPLC-grade solvent of choice (e.g., Acetonitrile)

  • HPLC system with UV detector (detection at ~254 nm or other suitable wavelength)

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Amber HPLC vials

  • Calibrated analytical balance and volumetric flasks

Methodology:

  • Prepare Stock Solution (T=0):

    • Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with your chosen solvent to create a ~1 mg/mL stock solution.

    • Immediately prepare a dilution for HPLC analysis (e.g., 50 µg/mL) in an amber vial. This is your T=0 reference sample .

  • Sample Incubation:

    • Dispense aliquots of the remaining stock solution into several amber HPLC vials.

    • Store one set of vials under ambient laboratory conditions (e.g., 25 °C, protected from light).

    • Store a second set of vials at an elevated temperature (e.g., 40 °C) to simulate stress conditions.

  • Time-Point Analysis:

    • At specified time points (e.g., T=2h, 4h, 8h, 24h), retrieve one vial from each storage condition.

    • Allow the heated samples to cool to room temperature.

    • Prepare dilutions for HPLC analysis identical to the T=0 sample.

  • HPLC Analysis:

    • Inject all samples (T=0 and subsequent time points) onto the HPLC system using a consistent method.

    • Record the peak area of the this compound peak and note any new peaks that appear in the chromatogram.

  • Data Interpretation:

    • Calculate the percentage of the initial peak area remaining at each time point: (% Remaining) = (Area_Tx / Area_T0) * 100.

    • A loss of >5% of the main peak area or the appearance of impurity peaks >0.5% typically indicates meaningful degradation.

Workflow for Stability Assessment

cluster_prep 1. Sample Preparation cluster_storage 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare 1 mg/mL Stock Solution prep_t0 Dilute & Analyze (T=0 Reference) prep_stock->prep_t0 aliquot Aliquot stock into amber vials prep_stock->aliquot hplc Analyze all samples by HPLC prep_t0->hplc store_ambient Store at 25°C (Light Protected) aliquot->store_ambient store_stress Store at 40°C (Stress Condition) aliquot->store_stress pull_samples Pull samples at T=2, 4, 8, 24h store_ambient->pull_samples store_stress->pull_samples pull_samples->hplc calc Calculate % recovery vs T=0 hplc->calc check_imp Identify & quantify new impurity peaks hplc->check_imp conclusion Assess Stability calc->conclusion check_imp->conclusion

Caption: Step-by-step workflow for a short-term stability study.

References

Technical Support Center: Monitoring the Progress of 2-Chloro-5-phenylpyrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for monitoring reactions involving 2-Chloro-5-phenylpyrazine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed analytical protocols to ensure the success of your experiments.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The electron-deficient nature of the pyrazine ring, further activated by the chloro substituent, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] Precise monitoring of these reactions is critical for optimizing yields, minimizing impurities, and ensuring the synthesis of the desired product. This guide provides practical, field-tested advice to navigate the common challenges encountered during the synthesis and monitoring of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most direct method for synthesizing this compound?

A1: A common and effective method is the chlorination of 5-phenylpyrazin-2(1H)-one using a chlorinating agent like phosphorus oxychloride (POCl₃). The reaction is typically refluxed for several hours. After completion, the reaction mixture is carefully quenched by pouring it onto ice, which precipitates the crude this compound.[3]

Q2: My Suzuki-Miyaura coupling reaction with this compound is sluggish or fails to go to completion. What are the likely causes?

A2: Several factors can impede a Suzuki-Miyaura coupling. Firstly, ensure your palladium catalyst is active. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice, but its activity can diminish with improper storage.[1][4] Secondly, the choice of base and solvent system is crucial. A combination of an aqueous carbonate solution (like K₂CO₃ or Na₂CO₃) and an organic solvent such as 1,4-dioxane or toluene is often effective.[1][5] Inadequate degassing of the reaction mixture can lead to oxidation of the palladium catalyst, so ensure you bubble an inert gas (argon or nitrogen) through the solvent before adding the catalyst.[6]

Q3: I am observing multiple spots on my TLC plate that are difficult to separate. What could these be?

A3: In addition to your starting material and desired product, you may be seeing byproducts from side reactions. In Suzuki couplings, homocoupling of the boronic acid is a common side product. In SNAr reactions with amines, di-substitution on the pyrazine ring can occur, especially with stronger nucleophiles and higher temperatures.[1] It is also possible that your starting material or reagents have degraded.[6]

Q4: What is a good starting point for a TLC solvent system to monitor my reaction?

A4: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. A common ratio to begin with is 7:3 or 8:2 (hexane:ethyl acetate). You can adjust the polarity based on the Rf values of your starting material and expected product. Staining with potassium permanganate can help visualize spots if they are not UV-active.

Q5: How can I be sure of the identity of my final product?

A5: While TLC, GC, and HPLC can confirm the consumption of starting materials and the formation of a new compound, they do not definitively identify the product. For unambiguous structure elucidation, it is essential to use spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[7][8]

Troubleshooting Guide

Unexpected results are a common occurrence in synthesis. This guide will help you diagnose and resolve some of the most frequent issues.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst (for cross-coupling reactions).[6] 2. Incorrect reaction temperature or time.[6] 3. Poor quality of starting materials or reagents. 4. Inefficient work-up leading to product loss.1. Use a fresh batch of catalyst or test its activity on a known reaction. 2. Optimize the reaction temperature and monitor the reaction over time to determine the optimal reaction duration. 3. Verify the purity of your starting materials and ensure solvents are anhydrous where necessary. 4. Review your extraction and purification procedures. Consider using a different solvent for extraction or an alternative purification method.
Formation of Multiple Products 1. Side reactions such as homocoupling or di-substitution.[1] 2. Degradation of starting material or product under reaction conditions.[6] 3. Reaction temperature is too high.1. For Suzuki reactions, ensure the stoichiometry of the boronic acid is not excessively high. For SNAr, control the stoichiometry of the nucleophile.[1] 2. Attempt the reaction under milder conditions (e.g., lower temperature). 3. Perform a temperature optimization study to find the ideal balance between reaction rate and selectivity.
Inconsistent Results 1. Variability in reagent quality. 2. Inconsistent reaction setup (e.g., moisture, atmosphere). 3. Non-homogenous reaction mixture.1. Use reagents from the same batch for a series of experiments. 2. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere if required. 3. Ensure efficient stirring throughout the reaction.

Analytical Protocols

Accurate monitoring is the cornerstone of successful reaction optimization. Below are detailed starting protocols for common analytical techniques.

Protocol 1: Thin-Layer Chromatography (TLC)

TLC is a quick and effective method for qualitatively monitoring the progress of a reaction.

Methodology:

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of your reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to spot the prepared sample onto the TLC plate alongside your starting material as a reference.

  • Elution: Develop the plate in a chamber with a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 8:2 v/v).

  • Visualization: Visualize the spots under UV light (254 nm). If the compounds are not UV-active, use a staining solution such as potassium permanganate.

  • Interpretation: The disappearance of the starting material spot and the appearance of a new spot indicates the reaction is progressing.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides more detailed information about the components of your reaction mixture, including the presence of volatile impurities.

Methodology:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). If necessary, perform a liquid-liquid extraction to remove non-volatile components.

  • GC-MS Parameters (Starting Point):

    • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good peak shape and separation.[9]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10-15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[10]

    • MS Detector: Use Electron Ionization (EI) in full scan mode to identify components. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.[9]

Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both monitoring reaction progress and assessing the purity of the final product.

Methodology:

  • Sample Preparation: Dilute a sample of the reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Parameters (Starting Point):

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a versatile choice.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point.

    • Gradient Program: Start with a higher proportion of water and gradually increase the acetonitrile concentration. For example: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-20 min, 90% B; 20-22 min, 90-10% B; 22-25 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where your compounds have good absorbance (e.g., 254 nm or 280 nm).[8]

Visualized Workflows

General Reaction Monitoring Workflow

This diagram outlines the decision-making process for monitoring a typical reaction involving this compound.

G start Start Reaction take_aliquot Take Aliquot at Time (t) start->take_aliquot tlc Run TLC Analysis take_aliquot->tlc sm_present Starting Material Present? tlc->sm_present continue_rxn Continue Reaction & Monitor sm_present->continue_rxn Yes complex_mixture Complex Mixture? sm_present->complex_mixture No continue_rxn->take_aliquot workup Proceed to Work-up end end workup->end End complex_mixture->workup No (Clean Product) gcms_hplc Analyze by GC-MS / HPLC complex_mixture->gcms_hplc Yes optimize Optimize Reaction Conditions gcms_hplc->optimize

Caption: A decision-tree for in-process reaction monitoring.

Troubleshooting Workflow for Low Yield

This diagram provides a logical flow for addressing low product yields.

G start Low Product Yield Observed check_sm Analyze Crude Mixture: Starting Material Remaining? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_products Side Products Dominant check_sm->side_products No, but other spots no_sm No Starting Material or Product check_sm->no_sm No, baseline material increase_time_temp Increase Reaction Time / Temperature incomplete_rxn->increase_time_temp check_reagents Check Reagent/Catalyst Activity incomplete_rxn->check_reagents optimize_conditions Optimize Stoichiometry / Solvent / Base side_products->optimize_conditions degradation Product/Reagent Degradation no_sm->degradation increase_time_temp->start check_reagents->start optimize_conditions->start milder_conditions Use Milder Conditions degradation->milder_conditions milder_conditions->start

Caption: A systematic approach to troubleshooting low-yield reactions.

References

Validation & Comparative

A Comparative Guide to Catalysts for 2-Chloro-5-phenylpyrazine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The formation of carbon-carbon bonds between aromatic systems is at the heart of many pharmaceutical compounds. A particularly relevant transformation is the arylation of pyrazine scaffolds, which are key components in numerous biologically active molecules. This guide provides an in-depth comparison of various palladium catalysts for the Suzuki coupling of 2-Chloro-5-phenylpyrazine with phenylboronic acid, offering experimental data and insights to aid in catalyst selection and reaction optimization.

The Significance of 2-Aryl-5-phenylpyrazines

The 2-aryl-5-phenylpyrazine motif is a privileged structure in medicinal chemistry, frequently found in compounds targeting a range of diseases. The pyrazine core, with its unique electronic properties, often serves as a versatile scaffold for interacting with biological targets. The ability to efficiently and selectively introduce aryl substituents at the 2-position of the 5-phenylpyrazine core is therefore of paramount importance for the rapid generation of compound libraries for drug discovery programs.

The Challenge of Coupling Heteroaryl Chlorides

While the Suzuki-Miyaura reaction is robust, the coupling of heteroaryl chlorides, such as this compound, presents specific challenges. The C-Cl bond is less reactive than its bromide or iodide counterparts, often requiring more active and specialized catalyst systems to achieve high yields. Furthermore, the nitrogen atoms in the pyrazine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The choice of catalyst, therefore, becomes a critical parameter for a successful and efficient coupling.

Comparative Analysis of Catalytic Systems

This guide compares the performance of several classes of palladium catalysts for the Suzuki coupling of this compound with phenylboronic acid. The discussion is supported by experimental data, highlighting the strengths and weaknesses of each system.

Traditional Phosphine Ligand-Based Catalysts: The Workhorse

Catalysts based on triphenylphosphine (PPh₃) ligands have been the workhorses of palladium-catalyzed cross-coupling for decades. Their accessibility and stability make them a common starting point for reaction optimization.

  • Catalyst System: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂

  • Mechanism: These catalysts typically proceed through the canonical Suzuki-Miyaura catalytic cycle. The bulky and electron-donating phosphine ligands facilitate the oxidative addition of the aryl chloride to the Pd(0) center.

  • Performance: While effective for more reactive aryl bromides and iodides, their performance with chloro-heteroarenes can be modest. Reactions often require higher temperatures and longer reaction times.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10024~70
PdCl₂(PPh₃)₂Na₂CO₃Acetonitrile/H₂O8012~75

Experimental Protocol: Using Pd(PPh₃)₄

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reaction cluster_3 Work-up & Purification A Combine this compound, Phenylboronic Acid, K₂CO₃, and Pd(PPh₃)₄ in a reaction vessel. B Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). A->B Seal C Add degassed 1,4-Dioxane/Water and heat the mixture to 100 °C. B->C Solvent Addition D Cool, extract with an organic solvent, dry, and purify by column chromatography. C->D Monitor by TLC/LC-MS

A typical workflow for Suzuki coupling using a traditional phosphine catalyst.

Buchwald Ligands: Enabling the Coupling of Challenging Substrates

The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling. These ligands are particularly effective for the activation of unreactive C-Cl bonds.

  • Catalyst System: Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos or XPhos. Pre-formed palladacycle precatalysts like XPhos Pd G2 and SPhos Pd G3 are also highly effective and convenient.

  • Mechanism: The steric bulk of the Buchwald ligands promotes the formation of monoligated Pd(0) species, which are highly reactive towards oxidative addition. The electron-rich nature of the ligands also facilitates this key step.

  • Performance: These catalyst systems generally provide significantly higher yields and faster reaction rates for the coupling of this compound compared to traditional phosphine-based catalysts. They often allow for lower catalyst loadings and milder reaction conditions. For a similar chloro-heteroaryl substrate, a yield of 93% has been reported using the XPhos-PdG2 precatalyst.[1]

PrecatalystBaseSolventTemperature (°C)Time (h)Yield (%)
XPhos Pd G2K₃PO₄Toluene/H₂O904>90
SPhos Pd G3Cs₂CO₃Dioxane806High

Experimental Protocol: Using XPhos Pd G2

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A In a glovebox, combine this compound, Phenylboronic Acid, K₃PO₄, and XPhos Pd G2. C Add degassed Toluene/Water and heat the mixture to 90 °C. A->C Solvent Addition D Cool, extract with an organic solvent, dry, and purify by column chromatography. C->D Monitor by TLC/LC-MS

A streamlined workflow for Suzuki coupling using a Buchwald precatalyst.

PEPPSI Catalysts: Air- and Moisture-Stable N-Heterocyclic Carbene (NHC) Systems

PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, featuring N-heterocyclic carbene (NHC) ligands, offer excellent stability and high activity. Their robustness makes them particularly attractive for high-throughput screening and process development.

  • Catalyst System: PEPPSI-IPr is a commonly used example.

  • Mechanism: The strong σ-donating ability of the NHC ligand and the steric bulk around the palladium center facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. The pyridine ligand is labile and readily dissociates to generate the active catalytic species.

  • Performance: PEPPSI catalysts are known for their high efficiency in the coupling of aryl chlorides. They are air- and moisture-stable, which simplifies handling. For the Suzuki coupling of aryl chlorides, PEPPSI-IPr has demonstrated high yields, often in the range of 76-98%.[2][3]

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
PEPPSI-IPrK₂CO₃Methanol8012High

Experimental Protocol: Using PEPPSI-IPr

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine this compound, Phenylboronic Acid, K₂CO₃, and PEPPSI-IPr in a reaction vessel. C Add Methanol and heat the mixture to 80 °C. A->C Solvent Addition D Cool, filter, and purify the product. C->D Monitor by TLC/LC-MS

A straightforward procedure for Suzuki coupling using a stable PEPPSI catalyst.

The Suzuki-Miyaura Catalytic Cycle

The efficiency of the catalysts discussed above can be understood by examining the key steps of the Suzuki-Miyaura catalytic cycle.

G Pd0 Pd(0)Lₙ OxAdd Ar-Pd(II)-X(Lₙ) Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar'(Lₙ) OxAdd->Trans Transmetalation (Ar'B(OH)₂ + Base) RedEl Ar-Ar' Trans->RedEl Reductive Elimination RedEl->Pd0 Regeneration

The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The choice of catalyst for the Suzuki coupling of this compound is critical for achieving optimal results. While traditional phosphine-based catalysts can provide the desired product, modern catalytic systems offer significant advantages in terms of efficiency, substrate scope, and reaction conditions.

  • For initial screening and small-scale synthesis, traditional catalysts like Pd(PPh₃)₄ can be a cost-effective starting point, although they may require more forcing conditions.

  • For higher yields and more challenging substrates, Buchwald ligands and their corresponding precatalysts (e.g., XPhos Pd G2) are highly recommended. Their superior activity with chloro-heteroarenes often justifies their higher cost.[1]

  • For applications requiring high stability, ease of handling, and scalability, PEPPSI catalysts (e.g., PEPPSI-IPr) are an excellent choice. Their air- and moisture-stability simplifies experimental setup and makes them suitable for automated synthesis platforms.[2][3]

Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including scale, cost, and the desired level of efficiency. The data and protocols provided in this guide serve as a valuable resource for making an informed decision and successfully executing the Suzuki coupling of this compound.

References

A Comparative Guide to the Biological Activity of 2-Chloro-5-phenylpyrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a "privileged scaffold" for designing novel therapeutic agents. Pyrazine derivatives exhibit an impressively broad spectrum of pharmacological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties.[1] The synthetic accessibility of the pyrazine core allows for extensive structural modifications, enabling chemists to fine-tune the molecule's activity, selectivity, and pharmacokinetic profile.[2] This guide focuses specifically on analogs of 2-Chloro-5-phenylpyrazine, a key intermediate, to compare their biological activities and elucidate the structure-activity relationships (SAR) that govern their therapeutic potential.

Antimicrobial Properties: A New Front Against Drug Resistance

The rise of multi-drug resistant microbial strains presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[3] Pyrazine derivatives have emerged as a promising class of compounds in this arena. The introduction of various substituents onto the pyrazine core can significantly enhance their potency against a range of pathogens.

Comparative Analysis of Phenylpyrazine Analogs

Studies on pyrazine carboxamide and carbohydrazide derivatives reveal significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] While direct analogs of this compound are not extensively detailed in the provided literature, we can infer the role of the phenyl and chloro groups from the broader family of pyrazine derivatives. The phenyl group often enhances lipophilicity, which can improve cell membrane penetration. The chloro group, being an electron-withdrawing group, can modulate the electronic properties of the pyrazine ring, potentially influencing binding to target enzymes or proteins.

For instance, certain pyrazine carboxamide derivatives have shown potent activity against Mycobacterium tuberculosis, with some compounds exhibiting efficacy comparable to the standard drug Pyrazinamide.[4] Similarly, pyrazine-2-carbohydrazide derivatives have demonstrated strong activity against Gram-positive bacteria like S. aureus and B. subtilis.[3] Another study highlighted that the presence of a free amino group on the pyrazine or an attached pyrimidine ring contributed significantly to antimicrobial activity.[1]

Compound Class Test Organism Activity/MIC Reference Drug Source
Pyrazine Carboxamides (P1-P8)M. tuberculosis H37RvCompound P1 showed activity comparable to standardPyrazinamide[4]
Pyrazine Carboxamides (P1-P8)C. albicansCompound P2 showed activity comparable to standardFluconazole[4]
Triazolo[4,3-a]pyrazine (2e)S. aureus32 µg/mLAmpicillin (32 µg/mL)[5]
Triazolo[4,3-a]pyrazine (2e)E. coli16 µg/mLAmpicillin (8 µg/mL)[5]
Piperazine-Pyrazine (P4)C. albicans3.125 µg/mLNot Specified[1]
Piperazine-Pyrazine (P10)C. albicans3.125 µg/mLNot Specified[1]
Mechanism of Action Insights

For some pyrazine analogs, the mechanism of antimicrobial action has been investigated. Molecular docking studies suggest that certain derivatives may act by inhibiting GlcN-6-P synthase, an essential enzyme in the biosynthesis of the bacterial cell wall.[1] This inhibition disrupts cell wall integrity, leading to bacterial death.

Experimental Protocol: Microbroth Dilution for Minimum Inhibitory Concentration (MIC)

This protocol is a standard, self-validating method for determining the antimicrobial efficacy of a compound.

  • Preparation of Inoculum: A pure culture of the test microorganism is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls:

    • Positive Control: Wells containing the inoculum and broth but no test compound, to ensure microbial growth.

    • Negative Control: Wells containing broth only, to check for sterility.

    • Reference Drug Control: A standard antibiotic (e.g., Ampicillin, Fluconazole) is serially diluted and tested alongside the novel compounds to validate the assay's sensitivity.[5]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Standardized Microbial Inoculum B 2. Serially Dilute Test Compound in Plate A->B D 4. Inoculate Wells with Microbial Suspension B->D C 3. Prepare Controls (Positive, Negative, Reference) C->D E 5. Incubate Plate (e.g., 24h at 37°C) D->E F 6. Visually Inspect for Growth E->F G 7. Determine MIC: Lowest concentration with no growth F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting Cellular Proliferation

Cancer remains a leading cause of mortality, driving the urgent need for novel and more effective anticancer drugs.[6] Pyrazine analogs have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, with some showing promising activity by targeting specific cellular pathways.

Comparative Analysis of Phenylpyrazine Analogs

Several studies have explored pyrazine-based molecules as potential anticancer agents. For example, pyrazine-based small molecules have been designed as allosteric inhibitors of SHP2, a protein tyrosine phosphatase implicated in several cancers, including breast, liver, and lung cancer.[7][8] The design of these inhibitors often involves attaching specific side chains, such as prolinamides or sulfonamides, to the core pyrazine structure to optimize binding interactions with the target protein.[7]

One study reported the synthesis of pyrazine compounds where intermediates showed a statistically significant decrease in the viability of MCF7 (breast cancer) and HCT116 (colon cancer) cell lines at concentrations as low as 0.1 µM and 0.01 µM.[7] Another study on coordination compounds found that a cobalt complex of a pyrazine derivative exhibited significant activity against U87 MG glioblastoma cells with an IC₅₀ value of 7.69 ± 2.17 µg/mL.[9]

Compound/Analog Target Cell Line Activity (IC₅₀) Mechanism/Target Source
Pyrazine-prolinamide Intermediate (21)MCF7 (Breast Cancer)Viability decrease at 0.1 µMCytotoxicity[7]
Pyrazine-prolinamide Intermediate (21)HCT116 (Colon Cancer)Viability decrease at 0.1 µMCytotoxicity[7]
Co(L)Cl₂ (Cobalt-Pyrazine Complex)U87 MG (Glioblastoma)7.69 ± 2.17 µg/mLCytotoxicity[9]
Phenylpyridine Semicarbazide (5l)QGY-7703 (Hepatoma)9.15 µmol·L⁻¹Antitumor Activity[10]
Phenylpyridine Semicarbazide (5l)NCl-H460 (Lung Cancer)10.45 µmol·L⁻¹Antitumor Activity[10]
Phenylpyridine Semicarbazide (5l)MCF-7 (Breast Cancer)12.50 µmol·L⁻¹Antitumor Activity[10]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[11]

  • Incubation: Cells are incubated with the compounds for a set period, typically 24, 48, or 72 hours.[7]

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The plate is read on a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells. The IC₅₀ (half-maximal inhibitory concentration) is then calculated.

MTT_Workflow cluster_prep Cell Culture cluster_exp Treatment & Incubation cluster_analysis Assay & Analysis A 1. Seed Cancer Cells in 96-well Plate B 2. Allow Cells to Adhere Overnight A->B C 3. Treat Cells with Test Compounds B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT Reagent D->E F 6. Solubilize Formazan Crystals with DMSO E->F G 7. Measure Absorbance (~570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: Standard workflow for the MTT cell viability assay.

Enzyme and Receptor Modulation

The structural versatility of pyrazine analogs makes them ideal candidates for targeting specific enzymes and receptors involved in disease pathology. Modifications to the core scaffold can lead to highly potent and selective inhibitors.

Kinase Inhibition

While not pyrazines, structurally related aminopyrimidinyl- and aminopyridyl-thiazole carboxamides have been identified as potent dual Src/Abl kinase inhibitors.[12] One such compound, Dasatinib (BMS-354825), which features a 2-chloro-6-methylphenyl group, demonstrates the importance of this substitution pattern for potent kinase inhibition and has shown robust antitumor activity.[12][13] This suggests that incorporating a 2-chloro-phenyl moiety onto a pyrazine scaffold could be a fruitful strategy for developing novel kinase inhibitors.

Orexin Receptor Antagonism

In the field of neuroscience, 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives have been developed as potent dual orexin receptor antagonists.[14] These compounds are being investigated for their sleep-promoting activity. This example highlights how chlorination of the pyrazine-related core is a key structural feature for achieving high potency at a G-protein coupled receptor (GPCR) target.

Kinase_Inhibition cluster_pathway Cellular Signaling Pathway ATP ATP Kinase Kinase Enzyme (e.g., Src, Abl) ATP->Kinase Substrate Substrate Protein Kinase->Substrate binds PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation CellSignal Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->CellSignal Inhibitor 2-Chloro-phenyl Pyrazine Analog Inhibitor->Kinase Binds to ATP pocket, blocks activity

Caption: Generalized mechanism of competitive kinase inhibition.

Conclusion and Future Outlook

Analogs based on the this compound scaffold represent a highly versatile and promising class of compounds for drug discovery. The evidence strongly supports their potential as antimicrobial, anticancer, and enzyme-modulating agents. The chloro and phenyl substitutions provide a critical foundation for activity, which can be further optimized through modifications at other positions on the pyrazine ring. Future research should focus on synthesizing and screening a focused library of this compound analogs to build a more detailed structure-activity relationship profile. This systematic approach will be crucial for developing next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

A Senior Application Scientist's Comparative Guide to Pyrazine Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyrazine Core

Pyrazine (C₄H₄N₂) is a six-membered heteroaromatic ring containing two nitrogen atoms in a 1,4- (para) arrangement.[1][2] This seemingly simple structure is a cornerstone in diverse scientific fields, from pharmaceuticals and agrochemicals to the flavor and fragrance industries.[1][3] Pyrazine derivatives are known for a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, making them a privileged scaffold in drug discovery.[3][4] Furthermore, they are significant contributors to the aromas of roasted and baked goods.[5]

The utility of the pyrazine ring is intrinsically linked to the methods available for its synthesis and functionalization. The choice of a synthetic route is a critical decision dictated by factors such as the desired substitution pattern, the availability and cost of starting materials, reaction scalability, and overall efficiency. This guide provides a comparative analysis of several foundational and widely employed methods for pyrazine synthesis, offering field-proven insights into their mechanisms, protocols, and relative performance to empower researchers in making informed strategic decisions.

Classical Approaches: The Foundation of Pyrazine Chemistry

The synthesis of the pyrazine ring is often achieved through classical named reactions that have stood the test of time due to their reliability and utility for creating specific substitution patterns.[4] We will explore three prominent methodologies: the Staedel-Rugheimer synthesis, the Gutknecht synthesis, and the general condensation of 1,2-diamines with α-dicarbonyl compounds.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

This foundational method is one of the oldest yet still relevant reactions for pyrazine synthesis.[5] It involves the reaction of an α-halo ketone with ammonia, which first generates an α-amino ketone intermediate. This intermediate then undergoes self-condensation to form a dihydropyrazine, which is subsequently oxidized to the aromatic pyrazine product.[4][5][6]

Causality and Mechanistic Insight: The initial step is a classic nucleophilic substitution where ammonia displaces the halide. The key to the reaction is the subsequent self-condensation of two molecules of the α-amino ketone. This step is typically promoted by heating, which provides the activation energy for the intermolecular cyclization. The final oxidation step is crucial for aromatization, converting the non-aromatic dihydropyrazine into the stable, aromatic pyrazine ring. Oxidizing agents like copper(II) sulfate are often employed for this transformation.[4][7]

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine [4]

  • Preparation of α-Amino Ketone: Dissolve 2-chloroacetophenone in ethanol. To this solution, add an excess of aqueous ammonia and stir at room temperature. The rationale for using excess ammonia is to drive the reaction to completion and neutralize the HCl byproduct.

  • Monitoring: Track the progress of the reaction by thin-layer chromatography (TLC) until the starting α-halo ketone is consumed.

  • Condensation & Oxidation: Upon completion, add an oxidizing agent such as copper(II) sulfate to the reaction mixture. Heat the mixture under reflux. The elevated temperature facilitates both the self-condensation to the dihydropyrazine and the subsequent oxidation to the final pyrazine product.

  • Isolation and Purification: After the reaction is complete (as monitored by TLC), cool the mixture. The product can be isolated by filtration if it precipitates, or by extraction into an organic solvent. The crude product is then purified using standard techniques such as recrystallization from a suitable solvent (e.g., ethanol).

Workflow Diagram: Staedel-Rugheimer Synthesis

Staedel_Rugheimer start α-Halo Ketone (e.g., 2-Chloroacetophenone) intermediate1 α-Amino Ketone Intermediate start->intermediate1 + NH3 (Nucleophilic Substitution) ammonia Ammonia (NH3) ammonia->intermediate1 intermediate2 Dihydropyrazine intermediate1->intermediate2 Self-Condensation (Heat) product Substituted Pyrazine (e.g., 2,5-Diphenylpyrazine) intermediate2->product Oxidation (Aromatization) oxidant Oxidizing Agent (e.g., CuSO4) oxidant->product

Caption: Workflow of the Staedel-Rugheimer pyrazine synthesis.

The Gutknecht Pyrazine Synthesis (1879)

Also based on the self-condensation of α-amino ketones, the Gutknecht synthesis offers greater versatility by focusing on different methods for generating this key intermediate.[5] A common approach involves the reduction of an α-oximino ketone (or isonitroso ketone), which is itself prepared from a ketone and nitrous acid.[7]

Causality and Mechanistic Insight: The synthesis begins by introducing a nitrogen functional group adjacent to the carbonyl. This is achieved by nitrosation of a ketone to form an α-oximino ketone. This intermediate is not yet an amino ketone; it must first be reduced. This reduction step is critical and can be accomplished with various reagents like zinc in acetic acid or catalytic hydrogenation.[7] Once the α-amino ketone is formed, it dimerizes and is subsequently oxidized, often by air or mild oxidizing agents, to the pyrazine.[7] The in-situ generation of the α-amino ketone from stable precursors is a key advantage of this method.

Experimental Protocol: General Gutknecht Synthesis [4][7]

  • Formation of α-Oximino Ketone: Treat a ketone with nitrous acid (typically generated in situ from sodium nitrite and a mineral acid like HCl). This electrophilic attack on the enol or enolate of the ketone yields the α-oximino ketone.

  • Reduction to α-Amino Ketone: Reduce the α-oximino ketone to the corresponding α-amino ketone. A common laboratory method is the use of zinc dust in acetic acid. This step must be carefully controlled to avoid over-reduction.

  • Dimerization and Oxidation: The resulting α-amino ketone is often unstable and dimerizes spontaneously or upon gentle heating in a suitable solvent to form the dihydropyrazine intermediate.

  • Aromatization: The dihydropyrazine is then oxidized to the final aromatic pyrazine. This can be achieved by bubbling air through the reaction mixture or by adding a mild oxidizing agent like mercury(I) oxide or copper(II) sulfate.

  • Purification: The final product is isolated and purified by standard methods like distillation, chromatography, or recrystallization.

Workflow Diagram: Gutknecht Synthesis

Gutknecht start Ketone intermediate1 α-Oximino Ketone start->intermediate1 Nitrosation nitrous Nitrous Acid (NaNO2 + Acid) nitrous->intermediate1 intermediate2 α-Amino Ketone intermediate1->intermediate2 Reduction reducer Reducing Agent (e.g., Zn/AcOH) reducer->intermediate2 intermediate3 Dihydropyrazine intermediate2->intermediate3 Self-Condensation product Substituted Pyrazine intermediate3->product Oxidation oxidant Oxidizing Agent (Air, CuSO4) oxidant->product

Caption: Workflow of the Gutknecht pyrazine synthesis.

Condensation of 1,2-Diamines with α-Dicarbonyl Compounds

This is arguably the most direct, versatile, and generally high-yielding method for constructing the pyrazine ring.[4] It involves the straightforward condensation of a 1,2-diamine (like ethylenediamine) with an α-dicarbonyl compound (like glyoxal or diacetyl).[8]

Causality and Mechanistic Insight: The reaction proceeds via a double condensation. Each amine group of the 1,2-diamine acts as a nucleophile, attacking one of the carbonyl carbons of the α-dicarbonyl compound. This forms a dihydropyrazine intermediate through the loss of two molecules of water. The choice of solvent is important; protic solvents like ethanol or acetic acid can facilitate the proton transfers involved in the condensation. If the resulting dihydropyrazine is stable, a separate oxidation step is required for aromatization.[4] However, in many cases, especially with simple substrates, the dihydropyrazine may oxidize spontaneously in the presence of air.

Experimental Protocol: Synthesis of 2,3-Dimethylpyrazine [4]

  • Reactant Dissolution: Dissolve the 1,2-diamine (e.g., ethylenediamine) and the α-dicarbonyl compound (e.g., diacetyl) in a suitable solvent such as ethanol or acetic acid.

  • Condensation: The condensation reaction often proceeds readily at room temperature or with gentle heating. The reaction can be monitored by TLC or GC-MS.

  • Oxidation (if necessary): If the dihydropyrazine intermediate is stable and does not oxidize spontaneously, an oxidizing agent can be added.

  • Isolation: The final product is typically isolated by removing the solvent under reduced pressure.

  • Purification: The crude product can be purified by distillation or chromatography to yield the pure pyrazine derivative.

// Nodes diamine [label="1,2-Diamine", fillcolor="#F1F3F4", fontcolor="#202124"]; dicarbonyl [label="α-Dicarbonyl\nCompound", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Dihydropyrazine", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Substituted Pyrazine", fillcolor="#34A853", fontcolor="#FFFFFF"]; oxidant [label="Oxidation\n(often spontaneous)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges diamine -> intermediate [label=" Double\n Condensation"]; dicarbonyl -> intermediate; intermediate -> product [label=" Aromatization"]; oxidant -> product; }

References

A Comparative Spectroscopic Guide to the Confirmation of 2-Chloro-5-phenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides a comprehensive comparison of spectroscopic data for the confirmation of 2-Chloro-5-phenylpyrazine. Due to the limited availability of public experimental spectra for this specific molecule, this guide leverages a combination of predicted data and experimental data from structurally related analogs: 2-Amino-5-phenylpyrazine and 2-Chloro-5-methylpyrazine. This comparative approach allows for a robust understanding of the key spectroscopic features that define the target molecule.

Introduction to Spectroscopic Confirmation

The structural elucidation of a novel or synthesized compound like this compound relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident confirmation. In this guide, we will explore:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To probe the electronic transitions within the molecule.

By comparing the expected spectroscopic data of this compound with that of its amino- and methyl-analogs, we can highlight the influence of the chloro and phenyl substituents on the spectral readouts.

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound and its two structural analogs.

Table 1: ¹H NMR Spectral Data Comparison (Predicted/Referenced)

CompoundPyrazine Ring Protons (ppm)Phenyl Ring Protons (ppm)Other Protons (ppm)
This compound ~8.6-8.8 (2H, s)~7.4-8.0 (5H, m)-
2-Amino-5-phenylpyrazine ~8.0-8.2 (2H, m)~7.2-7.8 (5H, m)~5.0-6.0 (2H, br s, -NH₂)
2-Chloro-5-methylpyrazine ~8.3-8.5 (2H, s)-~2.5 (3H, s, -CH₃)

Table 2: ¹³C NMR Spectral Data Comparison (Predicted/Referenced)

CompoundPyrazine Ring Carbons (ppm)Phenyl Ring Carbons (ppm)Other Carbons (ppm)
This compound ~140-155~125-135-
2-Amino-5-phenylpyrazine ~135-150~125-135-
2-Chloro-5-methylpyrazine ~145-155-~20-25 (-CH₃)

Table 3: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Predicted m/z Peaks
This compound C₁₀H₇ClN₂190.63191.03705 ([M+H]⁺), 213.01899 ([M+Na]⁺)[1]
2-Amino-5-phenylpyrazine C₁₀H₉N₃171.20172.08693 ([M+H]⁺), 194.06887 ([M+Na]⁺)[2]
2-Chloro-5-methylpyrazine C₅H₅ClN₂128.56129.02141 ([M+H]⁺), 151.00335 ([M+Na]⁺)[3]

Table 4: IR and UV-Vis Spectral Data Comparison (Predicted/Referenced)

CompoundKey IR Absorptions (cm⁻¹)λmax (nm) in UV-Vis
This compound ~3100-3000 (Ar C-H), ~1600-1450 (C=C, C=N), ~850-750 (C-Cl)~260-280
2-Amino-5-phenylpyrazine ~3400-3200 (N-H), ~3100-3000 (Ar C-H), ~1620-1450 (C=C, C=N)~280-320
2-Chloro-5-methylpyrazine ~3100-3000 (Ar C-H), ~2950 (Alkyl C-H), ~1600-1450 (C=C, C=N), ~850-750 (C-Cl)~250-270

Experimental Protocols

The following are standard operating procedures for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

Detailed Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Tune the probe for the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to achieve optimal homogeneity.[4][5]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use an appropriate acquisition time (e.g., 2-4 seconds) and relaxation delay (e.g., 1-5 seconds).[2][6]

    • Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled single-pulse experiment.

    • Set a wider spectral width to cover the entire range of carbon chemical shifts (e.g., 0-200 ppm).

    • A longer acquisition time and relaxation delay may be necessary compared to ¹H NMR.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Perform phase and baseline corrections. Calibrate the chemical shift axis using the residual solvent peak as a reference. Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Small Molecule Mass Spectrometry Workflow

Caption: Workflow for small molecule mass spectrometry analysis.

Detailed Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile, or water). Dilute the solution to a final concentration of approximately 1-10 µg/mL. Filter the sample if any particulate matter is present.[7]

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the appropriate ionization source parameters (e.g., for Electrospray Ionization - ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in the desired mass range.

  • Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, [M+Na]⁺, etc.) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.[8][9]

Infrared (IR) Spectroscopy

FT-IR Spectroscopy of a Solid Sample Workflow

Caption: Workflow for FT-IR analysis of a solid sample.

Detailed Protocol:

  • Sample Preparation (Thin Solid Film Method): Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone). Apply a drop of this solution onto a clean salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.[10]

  • Instrument Setup: Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: First, collect a background spectrum of the clean, empty sample compartment. Then, collect the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[11]

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the presence of specific functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis Spectroscopy of a Solution Workflow

Caption: Workflow for UV-Vis spectroscopic analysis.

Detailed Protocol:

  • Sample Preparation: Dissolve the sample in a UV-transparent solvent (e.g., ethanol, methanol, hexane) to prepare a stock solution of known concentration. Prepare a dilute solution from the stock solution. The absorbance at the λmax should ideally be between 0.1 and 1.0.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

  • Data Acquisition: Fill a quartz cuvette with the solvent to be used as a blank and record a baseline. Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the sample holder and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for organic molecules).[12][13][14]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Conclusion

The structural confirmation of this compound can be confidently achieved through a multi-technique spectroscopic approach. While experimental data for this specific compound is not widely available, a comparative analysis with its structural analogs, 2-Amino-5-phenylpyrazine and 2-Chloro-5-methylpyrazine, provides a robust framework for its identification. The distinct electronic and steric effects of the chloro, amino, and methyl substituents result in predictable and discernible differences in their respective NMR, MS, IR, and UV-Vis spectra. By following the standardized protocols outlined in this guide, researchers can generate reliable data to support the structural elucidation of this compound and related compounds.

References

A Comparative Guide to the Cross-Reactivity of Pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. A lack of selectivity, leading to off-target effects, is a primary cause of drug attrition. This guide provides an in-depth, technical comparison of the cross-reactivity profiles of pyrazine-based kinase inhibitors, with a special focus on a representative compound for which extensive public data is available. While the initial focus of this guide was on the 2-chloro-5-phenylpyrazine scaffold, a thorough literature review revealed a lack of comprehensive, publicly accessible cross-reactivity data for an inhibitor with this exact core. Therefore, to provide a practical and data-driven guide, we will use a well-characterized pyrazine-containing clinical candidate, Zabedosertib (BAY1834845) , an Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, as our primary example. The principles and methodologies discussed herein are broadly applicable to the evaluation of any kinase inhibitor series.

The Pyrazine Scaffold in Kinase Inhibition

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its ability to form multiple hydrogen bonds and engage in various non-covalent interactions has made it a common core in the design of kinase inhibitors.[1][2] Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are central regulators of cellular signaling and are frequently dysregulated in diseases like cancer and inflammatory disorders.[1][2] Consequently, they are a major class of drug targets.

Primary Target Focus: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

Zabedosertib (BAY1834845) is a potent inhibitor of IRAK4, a serine/threonine kinase that plays a crucial role in the innate immune response.[3][4] IRAK4 is a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[3][5][6] Upon activation of these receptors by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), IRAK4 is recruited to a complex with the adaptor protein MyD88, leading to its autophosphorylation and subsequent activation of downstream signaling pathways, including the NF-κB and MAPK pathways.[3][5][7] This cascade results in the production of pro-inflammatory cytokines and chemokines.[3][7] Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases.[3]

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in TLR/IL-1R signaling. Inhibition of IRAK4 is intended to block this pro-inflammatory cascade.

IRAK4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade TAK1->MAPK_cascade NFkB_IkB NF-κB / IκB IKK_complex->NFkB_IkB Phosphorylation of IκB AP1 AP-1 MAPK_cascade->AP1 NFkB NF-κB NFkB_IkB->NFkB Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_genes AP1->Pro_inflammatory_genes Inhibitor Zabedosertib (IRAK4 Inhibitor) Inhibitor->IRAK4

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Assessing Cross-Reactivity: A Comparative Analysis

The true measure of a kinase inhibitor's utility lies in its selectivity. To quantify this, inhibitors are typically screened against a large panel of kinases. The data below for Zabedosertib (BAY1834845) is derived from a KINOMEscan™ assay, which measures the binding of the compound to a panel of kinases as a percentage of a dimethyl sulfoxide (DMSO) control (% of Control). A lower percentage indicates a stronger interaction.[3][8]

Kinase Target% of Control @ 1 µMPrimary Cellular Process
IRAK4 (Primary Target) <1% Innate immunity, inflammation
FLT3>50%Hematopoiesis, cell proliferation
c-KIT>50%Cell survival, proliferation
VEGFR2 (KDR)>50%Angiogenesis
PDGFRβ>50%Cell growth, proliferation
SRC>50%Cell adhesion, growth, motility
LCK>50%T-cell signaling
EGFR>50%Cell growth, proliferation
HER2>50%Cell growth, proliferation
MEK1>50%MAPK signaling cascade
CDK2>50%Cell cycle regulation
p38α>50%Stress response, inflammation

Note: This table is a representative summary based on the published selectivity profile of Zabedosertib, which was described as having a "very promising kinase selectivity profile" in a KINOMEscan.[3][8] The exact, extensive list of all kinases tested and their corresponding inhibition values are often found in the supplementary information of the primary publication.[3]

The data for Zabedosertib indicates a high degree of selectivity for its primary target, IRAK4, with minimal binding to a wide range of other kinases at a concentration of 1 µM. This is a desirable characteristic for a therapeutic candidate, as it reduces the likelihood of off-target side effects.

Experimental Methodologies for Cross-Reactivity Profiling

To ensure the trustworthiness of selectivity data, robust and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays used to assess inhibitor cross-reactivity and target engagement.

Biochemical Kinase Profiling: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a luminescent-based assay with high sensitivity and is suitable for high-throughput screening.[9][10][11]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light is directly proportional to the kinase activity.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a serial dilution of the test inhibitor (e.g., Zabedosertib) in DMSO. A typical starting concentration for a 10-point curve might be 100 µM.

    • For single-point screening, prepare the inhibitor at the desired final concentration.

  • Kinase Reaction Setup (384-well plate format):

    • Prepare a master mix containing the kinase reaction buffer, the specific kinase to be tested, and its corresponding substrate.

    • Dispense the kinase/substrate master mix into the wells of a 384-well plate.

    • Add the test inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

    • Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion:

    • Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. This terminates the kinase reaction and depletes the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert ADP to ATP and a luciferase/luciferin mixture to detect the newly synthesized ATP.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • For single-point screening, calculate the percentage of inhibition relative to the DMSO control.

    • For dose-response experiments, plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying that a compound binds to its target protein within the complex environment of an intact cell.[12][13] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[12]

Principle: When a protein is heated, it unfolds and aggregates. If a ligand is bound to the protein, it can increase the protein's thermal stability, resulting in a higher melting temperature (Tm). This thermal shift is detected by measuring the amount of soluble protein remaining at different temperatures.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture the desired cell line to approximately 80% confluency.

    • Treat the cells with the test inhibitor at various concentrations or with a vehicle control (DMSO) for a specified period (e.g., 1-2 hours) under normal culture conditions.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by a method such as freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis (Western Blot):

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

    • Normalize the protein concentration of all samples.

    • Prepare the samples for SDS-PAGE, load equal amounts of protein per lane, and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-IRAK4) and a suitable loading control (e.g., anti-GAPDH).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the intensity of each band to the unheated control (which represents 100% soluble protein).

    • Plot the percentage of soluble protein against the temperature for both the vehicle- and inhibitor-treated samples to generate CETSA melt curves.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Workflow for Assessing Inhibitor Cross-Reactivity

The following flowchart provides a logical overview of the experimental workflow for comprehensively evaluating the selectivity of a novel kinase inhibitor.

Inhibitor_Profiling_Workflow Start Novel Pyrazine-Based Inhibitor Series Biochem_Screen Primary Biochemical Assay (e.g., against IRAK4) Start->Biochem_Screen Potent_Hits Identify Potent Hits (e.g., IC50 < 100 nM) Biochem_Screen->Potent_Hits Potent_Hits->Start No (Resynthesize) Kinase_Panel Biochemical Kinase Panel Screen (e.g., KINOMEscan™) Potent_Hits->Kinase_Panel Yes Analyze_Selectivity Analyze Selectivity Profile (Identify Off-Targets) Kinase_Panel->Analyze_Selectivity Analyze_Selectivity->Start Not Selective (Resynthesize) Cellular_Assay Cell-Based Potency Assay (e.g., Cytokine Release) Analyze_Selectivity->Cellular_Assay Selective CETSA Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) Cellular_Assay->CETSA Lead_Candidate Lead Candidate with Favorable Selectivity Profile CETSA->Lead_Candidate

Caption: Experimental Workflow for Inhibitor Cross-Reactivity Profiling.

Conclusion

The evaluation of inhibitor cross-reactivity is a cornerstone of modern drug discovery. As demonstrated with the pyrazine-based IRAK4 inhibitor Zabedosertib, a combination of broad biochemical screening and cell-based target engagement assays provides a robust framework for assessing selectivity. While the this compound scaffold remains an area for future investigation, the methodologies and principles outlined in this guide are universally applicable. By employing these rigorous, self-validating experimental systems, researchers can make more informed decisions, leading to the development of safer and more effective targeted therapies.

References

A Comparative Guide to the Synthesis of 2-Chloro-5-phenylpyrazine: Benchmarking Efficiency for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Chloro-5-phenylpyrazine is a pivotal heterocyclic intermediate in the landscape of modern medicinal chemistry. Its structural motif is a cornerstone in the development of a myriad of therapeutic agents, particularly kinase inhibitors for targeted cancer therapy. The efficiency and scalability of its synthesis are therefore critical considerations for researchers and professionals in drug development. This guide provides an in-depth comparison of the prevalent synthetic methodologies for this compound, offering a comprehensive analysis of their efficiency, supported by experimental data and protocols.

I. Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two strategic approaches: the construction of the pyrazine ring followed by functionalization, or the direct introduction of the phenyl group onto a pre-existing chloropyrazine scaffold. The choice of strategy is often dictated by the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This guide will focus on the most prominent and practical methods employed in contemporary organic synthesis.

II. Method 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it a primary choice for the synthesis of this compound.[1][2] This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid.[1][2][3]

A. Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through a sequence of oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency and minimizing side products. The reaction's robustness and functional group tolerance make it highly attractive for complex molecule synthesis.

dot

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OR)2 Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Experimental Protocol: Synthesis from 2,5-Dichloropyrazine

A common route involves the selective mono-arylation of 2,5-dichloropyrazine with phenylboronic acid. The regioselectivity can often be controlled by the reaction conditions.[4]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2,5-dichloropyrazine (1.0 eq) and phenylboronic acid (1.0-1.2 eq) in a suitable solvent system (e.g., dioxane/water, 4:1 v/v), add a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).[4][5]

  • Degassing: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq), to the reaction mixture.[5]

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

C. Performance Metrics
ParameterTypical ValueSource
Yield 48% (analogous system)[6]
Purity >95% after chromatographyGeneral Knowledge
Reaction Time 2-24 hours[6]
Temperature 80-100 °C[5]

Advantages: High functional group tolerance, commercially available starting materials, and well-established methodology.

Disadvantages: Potential for diarylation as a side product, requiring careful control of stoichiometry and reaction conditions. The cost of the palladium catalyst can be a consideration for large-scale synthesis.

III. Method 2: Buchwald-Hartwig Amination Approach

While the Buchwald-Hartwig amination is primarily known for C-N bond formation, a related strategy can be envisioned for the synthesis of precursors to this compound, such as 2-amino-5-phenylpyrazine.[7][8][9] This precursor can then be converted to the target compound via a Sandmeyer-type reaction.

A. Mechanistic Rationale

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide.[8][10] The catalytic cycle shares similarities with the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of phosphine ligand is critical for the efficiency of this reaction.[7]

dot

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)L2-X->Amine_Coordination R2NH, Base Ar-Pd(II)L2-NR2 Ar-Pd(II)L2-NR2 Amine_Coordination->Ar-Pd(II)L2-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

B. Experimental Protocol: Synthesis of 2-Amino-5-phenylpyrazine

This protocol outlines the synthesis of the amine precursor from this compound, which can be sourced or synthesized.

Step-by-Step Methodology:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 eq), a suitable ammonia equivalent (e.g., benzophenone imine or lithium bis(trimethylsilyl)amide), a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., Xantphos or BrettPhos).[11]

  • Solvent and Base: Add a dry, degassed solvent such as toluene or dioxane, followed by a strong base (e.g., sodium tert-butoxide).

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction by TLC or LC-MS.

  • Workup and Hydrolysis: After completion, cool the reaction and quench with an aqueous solution. If a protecting group is used (like benzophenone imine), an acidic workup is required to deprotect and isolate the primary amine.

  • Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude 2-amino-5-phenylpyrazine by column chromatography or recrystallization.

C. Conversion to this compound (Sandmeyer Reaction)

The resulting 2-amino-5-phenylpyrazine can be converted to the target this compound via a diazotization-chlorination sequence.

Step-by-Step Methodology:

  • Diazotization: Dissolve 2-amino-5-phenylpyrazine in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • Chlorination: In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl. Slowly add the cold diazonium salt solution to the CuCl solution.

  • Workup and Purification: Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases. Extract the product, wash, dry, and purify as described previously.

D. Performance Metrics (Overall Process)
ParameterTypical ValueSource
Yield Moderate to Good (multi-step)General Knowledge
Purity >97% after purification[12]
Reaction Time Multi-day processGeneral Knowledge
Temperature Variable (0-110 °C)General Knowledge

Advantages: Provides an alternative route when direct arylation is challenging. The starting materials for the amination are often readily available.

Disadvantages: This is a multi-step process which can lower the overall yield. The use of diazonium salts requires careful temperature control and handling due to their potential instability.

IV. Method 3: Chlorination of 2-Hydroxy-5-phenylpyrazine

Another viable strategy involves the synthesis of 2-hydroxy-5-phenylpyrazine, which is then chlorinated to yield the final product.

A. Synthesis of 2-Hydroxy-5-phenylpyrazine

The Reuben G. Jones synthesis is a classic method for preparing 2-hydroxypyrazines.[13] This involves the base-catalyzed condensation of a 1,2-dicarbonyl compound with an α-aminoamide.[13][14] For the synthesis of 2-hydroxy-5-phenylpyrazine, phenylglyoxal and an appropriate α-aminoamide would be the key precursors.

Jones_Synthesis Phenylglyoxal Phenylglyoxal Condensation Base-catalyzed Condensation Phenylglyoxal->Condensation Aminoamide α-Aminoamide Aminoamide->Condensation Dihydropyrazinone Dihydropyrazinone Intermediate Condensation->Dihydropyrazinone Dehydration Dehydration Dihydropyrazinone->Dehydration Hydroxypyrazine 2-Hydroxy-5-phenylpyrazine Dehydration->Hydroxypyrazine

References

A Head-to-Head Comparison of 2-Chloro-5-phenylpyrazine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal starting point for designing novel therapeutics. Among its many variations, the 2-Chloro-5-phenylpyrazine moiety stands out as a particularly versatile synthetic intermediate and a core structural element in potent modulators of diverse biological targets. The chlorine atom at the 2-position serves as an excellent synthetic handle for introducing further structural diversity through nucleophilic substitution reactions, allowing for the systematic exploration of chemical space.[1]

This guide provides a head-to-head comparison of several this compound derivatives, moving beyond a simple catalog of compounds. We will dissect the causal relationships between chemical structure and biological activity, present supporting quantitative data, and provide detailed experimental protocols to empower researchers in their own discovery efforts. Our primary focus will be on the well-documented role of these derivatives as kinase inhibitors, a class of drugs that has revolutionized oncology, while also exploring their activity against other important targets to illustrate the scaffold's adaptability.

The this compound Scaffold in Kinase Inhibition

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazine core can act as a bioisostere for the adenine ring of ATP, enabling derivatives to function as competitive inhibitors in the kinase ATP-binding pocket. Structure-activity relationship (SAR) studies are crucial for optimizing potency and, critically, selectivity to minimize off-target effects.[2]

For instance, the design of imidazo[1,2-a]pyrazine derivatives has led to potent inhibitors of Aurora-A kinase, a key regulator of mitosis.[3] Further modifications, such as the introduction of a morpholino group, have yielded compounds with significant activity against PI3Kα kinase, another critical enzyme in cell growth and proliferation pathways.[4]

Comparative Analysis of Kinase Inhibitor Derivatives

The following table summarizes the in vitro efficacy of representative pyrazine derivatives against various cancer cell lines and specific kinase targets. The selection highlights how modifications to the core scaffold influence potency and cellular effects.

Compound IDDerivative ClassTarget(s)IC50 ValueTarget Cell Line(s)Reference
Compound 14c 8-morpholinoimidazo[1,2-a]pyrazinePI3Kα Kinase1.25 µMA549, PC-3, MCF-7[4]
Compound 15 Imidazo[1,2-a]pyrazineAurora-A KinaseData not specified, structure-based designNot specified[3]
Dasatinib 2-aminopyrimidinylthiazole (Related Scaffold)Dual Src/Abl KinaseNot specified, potent activity demonstratedHematological and solid tumor lines[5][6]

The data for Compound 14c demonstrates potent activity against PI3Kα, with an IC50 value in the low micromolar range.[4] The SAR studies associated with this series revealed that the position of aryl group substitutions significantly influences cytotoxicity, with electron-donating groups on the terminal benzene ring proving beneficial.[4] This underscores a critical principle in drug design: subtle electronic modifications can have a profound impact on biological activity. While not a direct this compound, the related pyrimidine-based drug Dasatinib highlights the broader utility of nitrogen-containing heterocyclic scaffolds in targeting kinases like Src and Abl.[5][6]

Versatility of the Pyrazine Scaffold: Beyond Kinase Inhibition

To fully appreciate the utility of the this compound framework, it is instructive to compare its application in kinase inhibition with its role in modulating other biological targets. By altering the substituents, the scaffold can be tailored to interact with entirely different protein classes.

Head-to-Head Comparison Across Different Target Classes
Compound IDPrimary Target ClassSpecific TargetPotency (IC50)Key Structural FeaturesReference
Compound 14c Kinase InhibitorPI3Kα1.25 µM8-morpholinoimidazo[1,2-a]pyrazine[4]
CHP4 Cholinesterase InhibitorAcetylcholinesterase (AChE)3.76 µM2-chloro-3-hydrazinopyrazine[7]
2-Chloro-5,6-diphenylpyrazine GPCR LigandProstacyclin (IP) Receptor0.3 µMDiphenyl substitution at C5/C6[8]

This comparison illustrates remarkable functional plasticity. CHP4 , a 2-chloro-3-hydrazinopyrazine derivative, shows potent activity against acetylcholinesterase, an important target in Alzheimer's disease research.[7] Its efficacy stems from the hydrazino linkage and subsequent modifications. In contrast, 2-Chloro-5,6-diphenylpyrazine acts as a selective inhibitor of the prostacyclin receptor, a G-protein coupled receptor, with a potent IC50 of 0.3 µM.[8] The diphenyl substitution pattern is key to this specific activity.

This demonstrates that the core pyrazine ring provides a stable and versatile platform, while the substituents attached at positions 2, 3, 5, and 6 dictate the ultimate biological target and potency.

Experimental Design and Protocols

Trustworthy and reproducible data is the bedrock of scientific discovery. The protocols described below are foundational for characterizing the biological activity of novel chemical entities.

Workflow for Screening and Characterization of Pyrazine Derivatives

The following diagram illustrates a typical workflow for evaluating newly synthesized this compound derivatives. This systematic process ensures that compounds are profiled for both efficacy and safety.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary & Lead Optimization synthesis Synthesis of Pyrazine Derivatives purification Purification & Structural Verification (NMR, MS) synthesis->purification cell_viability Cell Viability/Cytotoxicity Assay (e.g., MTT) purification->cell_viability target_assay Primary Target-Based Assay (e.g., Kinase Inhibition) purification->target_assay dose_response Dose-Response & IC50 Determination target_assay->dose_response selectivity Selectivity Profiling (Kinase Panel) dose_response->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar caption Figure 1. Experimental workflow for inhibitor evaluation.

Caption: Figure 1. A streamlined workflow for the synthesis, screening, and optimization of novel pyrazine inhibitors.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a fundamental colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[9][10] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO, then diluted in medium)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate spectrophotometer (540-570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[10]

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance of the resulting solution using a microplate spectrophotometer at a wavelength of 540 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (General Principle)

This protocol outlines the general steps for measuring a compound's ability to inhibit a specific kinase. Commercial kits are available for many kinases, but the underlying principle is consistent.

Principle: The assay measures the phosphorylation of a specific substrate by a kinase in the presence and absence of an inhibitor. The amount of phosphorylation is quantified, typically via luminescence, fluorescence, or antibody-based detection (ELISA).

Components:

  • Purified recombinant kinase

  • Specific kinase substrate (peptide or protein)

  • ATP (at or near its Km concentration for the kinase)

  • Test compound dilutions

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or phosphorylation-specific antibody)

Procedure:

  • Reaction Setup: In a multi-well plate (e.g., 384-well), add the assay buffer, the test compound at various concentrations, and the purified kinase. Allow a brief pre-incubation (15-30 minutes) for the compound to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and ATP.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C or room temperature).

  • Stop Reaction & Detect Signal: Terminate the reaction (e.g., by adding a stop solution or EDTA). Add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence) that correlates with the amount of ATP consumed or the amount of phosphorylated product formed.

  • Data Measurement: Read the signal on a compatible plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition versus compound concentration.

Structure-Activity Relationship (SAR): A Conceptual Overview

The core of medicinal chemistry is understanding how changing a molecule's structure affects its biological function. For the pyrazine scaffold, specific positions are critical for tuning activity.

Caption: Figure 2. Key positions on the this compound scaffold for structure-activity relationship (SAR) exploration.

Conclusion

The this compound scaffold represents a highly fruitful starting point for drug discovery. As demonstrated, targeted modifications can steer its biological activity towards distinct and therapeutically relevant targets, from protein kinases in oncology to cholinesterases in neurodegenerative disease. The comparative data presented herein highlights the power of this scaffold, but also underscores the necessity of rigorous, systematic evaluation. By combining rational design, guided by SAR principles, with robust experimental protocols like those detailed in this guide, researchers can effectively unlock the full potential of this privileged chemical structure in the development of next-generation therapeutics.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Chloro-5-phenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

The integrity of our research and the safety of our laboratory personnel and environment are paramount. Compounds like 2-Chloro-5-phenylpyrazine (CAS No. 25844-73-9), while valuable in synthesis, demand rigorous adherence to safety and disposal protocols.[1] This guide provides a comprehensive, step-by-step framework for the proper handling and disposal of this halogenated aromatic compound, ensuring your laboratory operations remain safe, compliant, and environmentally responsible.

Hazard Identification: Understanding the Risk

Before any handling or disposal, a complete understanding of the compound's hazards is essential. This compound is classified as acutely toxic if ingested.[2] This classification dictates the stringent handling and containment measures required.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[2]

This primary hazard underscores the need to prevent any possibility of ingestion, which informs all subsequent handling, PPE, and disposal requirements. Accidental contact or release must be managed with the seriousness this classification warrants.

Essential Personal Protective Equipment (PPE)

A robust PPE protocol is your first and most critical line of defense. Never handle this compound, whether in pure form or in solution, without the appropriate protective gear.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes of solutions or contact with airborne dust.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact. Contaminated gloves should be disposed of as hazardous waste.[5]
Body Protection A standard laboratory coat. An apron may be used for larger quantities.Prevents contamination of personal clothing.[2][4]
Respiratory Use only in a well-ventilated area, such as a chemical fume hood.Prevents inhalation of dust or aerosols.[2][6]

Causality Behind PPE Choices: The selection of this specific PPE is directly driven by the compound's H301 toxicity rating. The primary goal is to eliminate routes of exposure—skin contact, eye contact, and especially inhalation or ingestion, which could occur from contaminated hands.

The Core Disposal Principle: Segregation of Halogenated Waste

This compound is a halogenated organic compound due to the presence of a chlorine atom bonded to its carbon structure. This is the single most important factor determining its disposal pathway.

Why Segregation is Critical:

  • Disposal Method: Halogenated organic wastes are typically disposed of via high-temperature incineration at specialized, licensed hazardous waste facilities.[7] Mixing them with non-halogenated waste streams contaminates the entire batch, forcing the more expensive and energy-intensive disposal method on a larger volume of material.[8]

  • Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate the strict segregation and tracking of different waste types.[9][10]

  • Cost-Effectiveness: The cost to dispose of halogenated waste is significantly higher—often double—that of non-halogenated waste.[8] Proper segregation is not just a safety and compliance issue; it is a matter of fiscal responsibility in the lab.

Step-by-Step Waste Collection Protocol

Follow this procedure meticulously to ensure safe and compliant waste accumulation.

  • Select the Correct Waste Container:

    • Obtain a dedicated hazardous waste container clearly labeled "HALOGENATED ORGANIC WASTE." [7][11]

    • The container must be made of a chemically compatible material (e.g., polyethylene for liquids) and have a secure, tight-fitting lid.[4][11]

  • Label the Container Before Use:

    • Before adding any waste, label the container with the words "Hazardous Waste" and list the full chemical name: "this compound."[8][11]

    • As other halogenated wastes are added, their full chemical names must also be listed on the label or an accompanying waste log sheet. Do not use abbreviations or chemical formulas.[11]

  • Deposit Waste:

    • Solid Waste: Collect pure this compound, contaminated weighing paper, and contaminated consumables (e.g., pipette tips, gloves) and place them directly into the designated solid halogenated waste container.

    • Liquid Waste: If the compound is in solution with a halogenated solvent (e.g., dichloromethane, chloroform), it can be added to the liquid halogenated waste container. If it is in a non-halogenated solvent (e.g., acetone, ethyl acetate), the entire mixture must still be treated as halogenated waste.[11]

    • Empty Containers: The original product container is not truly empty. It must be triple-rinsed with a suitable solvent. The first rinseate is considered acutely hazardous and must be collected and disposed of as halogenated waste.[4] Subsequent rinses should also be collected as hazardous waste.

  • Secure Storage:

    • Keep the waste container closed at all times except when actively adding waste.[8][11] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

    • Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory, away from incompatible materials like strong oxidizing agents.[3][12]

    • The container should be placed within secondary containment (e.g., a plastic tub) to contain any potential leaks.[12]

Disposal Decision Workflow

The following diagram illustrates the logical flow for correctly segregating waste containing this compound.

cluster_start cluster_type cluster_action cluster_final start Waste Generated: This compound solid Solid Compound or Contaminated Labware (gloves, tips, etc.) start->solid liquid Liquid Solution start->liquid container Original 'Empty' Container start->container dispose_solid Place in Solid Halogenated Waste Container solid->dispose_solid check_solvent Is the solvent halogenated? liquid->check_solvent rinse Triple-rinse container. Collect all rinsate. container->rinse final_container Deposit into Labeled Liquid Halogenated Waste Container with Secondary Containment check_solvent->final_container  Yes / No   (Any amount makes it halogenated waste) rinse->final_container

Caption: Waste segregation workflow for this compound.

Spill and Decontamination Procedures

Accidents happen, but a prepared response is critical for safety.

Minor Spills (Solid Powder):

  • Secure the Area: Ensure the spill is contained and alert others in the immediate vicinity.

  • Wear Full PPE: Don your full PPE as listed in Table 2.

  • Clean Up: Do not use a dry brush or towel, as this can generate dust. Gently cover the spill with an inert absorbent material like vermiculite or sand.[2] Carefully sweep or scoop the material into a labeled container for hazardous waste disposal.[2][13]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), and place the cloth in the halogenated waste container.

  • Wash: Thoroughly wash your hands after the cleanup is complete.

Major Spills:

  • Evacuate: Immediately alert all personnel and evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[2] Provide them with the compound's name and the Safety Data Sheet (SDS).

  • Do Not Attempt to Clean Up: Allow trained emergency responders to handle the cleanup of a large or uncontained spill.

Conclusion

The proper disposal of this compound is not merely a suggestion but a requirement rooted in the principles of chemical safety, environmental stewardship, and regulatory compliance. By classifying it correctly as a halogenated organic compound and adhering to a strict segregation, collection, and labeling protocol, you protect yourself, your colleagues, and the broader community. These procedures are a direct extension of good science, ensuring that our work in the lab contributes to progress without compromising safety.

References

Mastering the Safe Handling of 2-Chloro-5-phenylpyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of pharmaceutical development, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical and safety information for handling 2-Chloro-5-phenylpyrazine (CAS No. 25844-73-9), a key building block in many synthetic pathways. Moving beyond a simple checklist, we will explore the "why" behind each procedural step, ensuring a culture of safety and excellence in your laboratory.

Hazard Analysis: Understanding the Risks

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard:

  • H301 - Acute Toxicity (Oral), Category 3: This classification indicates that the substance is toxic if swallowed.[1]

This is a significant hazard classification that demands stringent control measures. Unlike substances that are merely "harmful," a Category 3 toxic substance can cause severe health effects or be fatal at relatively low doses. Therefore, the primary goal of our handling protocol is to prevent any possibility of ingestion and to be fully prepared for an accidental exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and non-negotiable. The following table outlines the required PPE for handling this compound, tailored to different laboratory scenarios.

Scenario Eyes/Face Hand Protection Body Protection Respiratory Protection
Routine Handling (e.g., weighing, transfers in a fume hood) Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., Nitrile rubber).Standard laboratory coat.Not generally required when handled within a certified chemical fume hood.
Spill Cleanup or Handling Outside of a Fume Hood Chemical splash goggles and a face shield.Double-gloving with chemical-resistant gloves is recommended.Chemical-resistant apron or coveralls over a lab coat.A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

The Rationale Behind the Choices:

  • Eye Protection: Standard safety glasses prevent incidental splashes, but for spill cleanup or when working on an open bench, the combination of goggles and a face shield provides superior protection against aerosols and direct splashes.

  • Gloves: Nitrile gloves offer good resistance to a wide range of chemicals. However, it is crucial to wash hands thoroughly after handling, even when gloves are worn.[2][3]

  • Body Protection: A lab coat is the minimum requirement. For larger quantities or spill response, a chemical-resistant apron provides an additional barrier to prevent the compound from soaking through to personal clothing.[4]

  • Respiratory Protection: While a fume hood provides the primary engineering control to prevent inhalation, a respirator is essential if you are outside of this controlled environment and there is a risk of generating dust or aerosols.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow minimizes the risk of exposure. The following protocol should be incorporated into your laboratory's Standard Operating Procedures (SOPs).

Preparation and Engineering Controls
  • Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5]

  • Gather Materials: Before starting, assemble all necessary equipment, including spatulas, weigh boats, containers, and waste receptacles. This prevents the need to leave the controlled workspace mid-procedure.

Handling the Compound
  • Don PPE: Follow the PPE donning sequence outlined in the diagram below. This systematic approach ensures complete and proper protection.

  • Dispensing: As this compound is a solid, carefully dispense the required amount, avoiding the generation of dust. Use techniques like gently tapping the container rather than shaking it.

  • Containment: Keep the container tightly closed when not in use.[5]

  • No-Touch Policy: After handling the compound, consider all surfaces and equipment within the immediate work area as potentially contaminated. Do not touch personal items like phones or notebooks with gloved hands.

  • Post-Handling: After the procedure is complete, decontaminate the work surface. Doff PPE according to the sequence in the diagram below to avoid cross-contamination.

  • Hygiene: Wash your hands and any exposed skin thoroughly with soap and water after removing your gloves.[2][6] Do not eat, drink, or smoke in the laboratory area.[2][3][5]

Visualizing the PPE Workflow

A disciplined approach to donning and doffing PPE is crucial to prevent contaminating your skin or clothing.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure, immediate and correct action is vital.

  • Ingestion: If the substance is swallowed, call a POISON CENTER or doctor/physician immediately.[2] Rinse the mouth with water. Do NOT induce vomiting.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[6] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[6] Seek immediate medical attention.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Categorization: this compound should be disposed of as toxic, organic solid waste.

  • Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name.

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Disposal: All waste disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[1][5] Never discharge this chemical into sewers or waterways.[1]

By integrating these detailed protocols and understanding the rationale behind them, your laboratory can maintain the highest standards of safety while advancing critical research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-phenylpyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-phenylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.